Timbetasin acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1346423-89-9 |
|---|---|
Molecular Formula |
C214H354N56O80S |
Molecular Weight |
5023 g/mol |
IUPAC Name |
4-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C212H350N56O78S.C2H4O2/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346;1-2(3)4/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346);1H3,(H,3,4) |
InChI Key |
SDININHGNOTFOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Thymosin Beta 4 (Tβ4) in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymosin beta 4 (Tβ4), a highly conserved, 43-amino acid peptide, has emerged as a potent regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in development, tissue repair, and various pathological conditions. Tβ4 exerts its pro-angiogenic effects through a multifaceted mechanism involving the promotion of endothelial cell migration, differentiation, and survival. It modulates key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Notch pathways, and upregulates the expression of critical angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). This technical guide provides an in-depth overview of the role of Tβ4 in angiogenesis, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling networks it governs.
Mechanism of Action: How Tβ4 Drives Angiogenesis
Thymosin beta 4's primary role in angiogenesis is centered on its ability to influence the behavior of endothelial cells, the primary cellular component of blood vessels.
-
Promotion of Endothelial Cell Migration and Differentiation: Tβ4 acts as a chemoattractant for endothelial cells, stimulating their directional movement, a crucial step in the sprouting of new vessels.[1] It also promotes the differentiation of endothelial progenitor cells (EPCs) into mature endothelial cells, further contributing to neovascularization.[2][3]
-
Upregulation of Angiogenic Factors: A key mechanism by which Tβ4 promotes angiogenesis is by increasing the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic cytokine.[2][4] This upregulation is mediated, at least in part, by the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] Tβ4 has also been shown to increase the expression of other pro-angiogenic factors like angiopoietin-2 (Ang2) and its receptor Tie2.[7]
-
Modulation of the Extracellular Matrix: Angiogenesis requires the degradation of the surrounding extracellular matrix (ECM) to allow for endothelial cell invasion. Tβ4 has been shown to upregulate the expression of matrix metalloproteinases (MMPs), such as MMP-1, -2, and -9, which are crucial for ECM remodeling.[8][9][10]
Key Signaling Pathways in Tβ4-Mediated Angiogenesis
Tβ4 orchestrates a complex network of intracellular signaling pathways to exert its pro-angiogenic effects. The PI3K/Akt and Notch signaling pathways are central to this process.
The PI3K/Akt/eNOS Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and migration. Tβ4 activates this pathway, leading to the phosphorylation and activation of Akt.[11] Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO), a key signaling molecule in angiogenesis. This pathway is also involved in Tβ4-induced VEGF secretion.[2]
Caption: Tβ4 activates the PI3K/Akt/eNOS signaling cascade.
The Notch Signaling Pathway
The Notch signaling pathway is another critical regulator of vascular development and angiogenesis. Tβ4 has been shown to increase the expression of Notch receptors (Notch1 and Notch4) in a dose- and time-dependent manner.[12] Inhibition of the Notch pathway significantly reduces Tβ4-induced tube formation and endothelial cell migration.[12] Furthermore, the Notch pathway is required for Tβ4-induced VEGF expression.[12]
Caption: Tβ4 modulates the Notch signaling pathway to promote angiogenesis.
Quantitative Analysis of Tβ4's Angiogenic Effects
Numerous in vitro and in vivo studies have quantified the pro-angiogenic effects of Thymosin beta 4. The following tables summarize key findings.
| In Vitro Assay | Cell Type | Tβ4 Concentration | Observed Effect | Reference |
| Tube Formation | HUVECs | 100 ng/mL | Doubling of vessel area | [13] |
| HUVECs | 1,000 ng/mL | Enhanced tube formation | [14] | |
| Cell Migration | HUVECs | 1 µg/mL | 38.5 ± 1.5 migrated cells (vs. 5.2 ± 1.1 for control) | [15] |
| HUVECs | 10 µg/mL | 59.8 ± 2.5 migrated cells (vs. 5.2 ± 1.1 for control) | [15] | |
| VEGF Expression | EPCs | 1,000 ng/mL | 2.65-fold increase in mRNA, 2.54-fold increase in protein | [2] |
| MMP Secretion | HUVECs | 40,000 ng/mL | Significant elevation of MMP-2 and MMP-9 | [8] |
| In Vivo Model | Tβ4 Administration | Observed Effect | Reference |
| Mouse Hindlimb Ischemia | Intramuscular injection | Significantly increased vascular density (562.5 ± 78.4/mm² vs. 371.1 ± 125.7/mm² for control) | [9] |
| Increased blood flow | [16] | ||
| Rat Myocardial Infarction | Intramyocardial injection of Tβ4-treated EPCs | Significantly higher microvessel density | [3] |
| Mouse Solid Tumor | Adenoviral overexpression | 4.4-fold increase in blood vessels | [4] |
Detailed Experimental Protocols
Reproducible and robust experimental design is paramount in angiogenesis research. This section provides detailed methodologies for key assays used to evaluate the pro-angiogenic effects of Tβ4.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Caption: Workflow for the in vitro tube formation assay.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 48-well plate with 150 µL of Matrigel per well.[17][18]
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in endothelial growth medium. Seed 2 x 10^4 cells per well onto the solidified Matrigel.[17]
-
Treatment: Add Thymosin beta 4 at the desired concentrations to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[17][19]
-
Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images and quantify parameters such as the number of nodes, junctions, branches, and total branch length using image analysis software like ImageJ.[17]
Ex Vivo Aortic Ring Assay
This assay provides a more physiologically relevant model to study angiogenesis by using aortic explants.
Protocol:
-
Aorta Isolation: Euthanize a mouse (6-7 weeks old) and aseptically dissect the thoracic aorta.[20]
-
Ring Preparation: Clean the aorta of any surrounding adipose and connective tissue in cold, sterile PBS. Slice the aorta into 1 mm thick rings.[20]
-
Embedding: Place a 150 µL drop of cold Basement Membrane Extract (BME) or collagen gel in the center of each well of a 48-well plate and allow it to solidify at 37°C. Place a single aortic ring on top of the gel and cover it with another 150 µL of BME.[20][21]
-
Culture and Treatment: After the top layer has solidified, add 500 µL of serum-free endothelial cell growth medium supplemented with 2% FCS and antibiotics to each well. Add Tβ4 at various concentrations to the treatment wells.[20]
-
Incubation and Observation: Incubate the plate at 37°C for 6-12 days, replacing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.[20]
-
Quantification: Capture images of the sprouting vessels and quantify the sprouting area or the number and length of the sprouts.[22]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
Protocol:
-
Egg Preparation: Use fertilized chicken eggs incubated for 3 days. Create a small window in the shell to expose the chorioallantoic membrane (CAM).[23][24][25]
-
Sample Application: Prepare sterile, non-inflammatory filter paper or silicone rings containing the test substance (Tβ4) and a control vehicle. Place the carriers on the CAM surface.[23][26]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.[26]
-
Observation and Quantification: On the day of observation, open the window and examine the CAM for blood vessel formation around the carrier. Capture images and quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the carrier.[23][25]
Conclusion and Future Directions
Thymosin beta 4 is a potent, naturally occurring peptide with significant pro-angiogenic properties. Its ability to stimulate endothelial cell migration, differentiation, and the formation of new blood vessels, mediated through the activation of key signaling pathways like PI3K/Akt and Notch, and the upregulation of VEGF, makes it a promising candidate for therapeutic applications in tissue repair and regeneration, particularly in ischemic conditions.
Future research should focus on further elucidating the precise molecular interactions of Tβ4 with its cellular receptors and downstream signaling partners. A deeper understanding of its synergistic or antagonistic interactions with other growth factors will be crucial for optimizing its therapeutic potential. Furthermore, the development of novel delivery systems to ensure targeted and sustained release of Tβ4 at the site of injury will be a critical step towards its successful clinical translation. Continued investigation into the multifaceted roles of Tβ4 will undoubtedly pave the way for innovative therapeutic strategies for a wide range of diseases characterized by impaired angiogenesis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Thymosin β4 promotes the survival and angiogenesis of transplanted endothelial progenitor cells in the infarcted myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thymosin β4 induces the expression of vascular endothelial growth factor (VEGF) in a hypoxia-inducible factor (HIF)-1α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymosin β4 stabilizes hypoxia-inducible factor-1α protein in an oxygen-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Responsive Hydrogel for Encapsulation of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymosin beta4 induces angiogenesis through Notch signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymosin β4-Enhancing Therapeutic Efficacy of Human Adipose-Derived Stem Cells in Mouse Ischemic Hindlimb Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tβ4 Increases Neovascularization and Cardiac Function in Chronic Myocardial Ischemia of Normo- and Hypercholesterolemic Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis [mdpi.com]
- 26. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Thymbetasin Acetate and Actin Cytoskeleton Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymbetasin acetate (B1210297), a synthetic peptide derived from Thymosin Beta 4 (Tβ4), is a potent regulator of actin cytoskeleton dynamics. As the primary G-actin sequestering protein in eukaryotic cells, Tβ4, and by extension Thymbetasin acetate, plays a critical role in maintaining the delicate equilibrium between monomeric (G-actin) and filamentous (F-actin) actin. This balance is fundamental to a myriad of cellular processes, including cell motility, proliferation, differentiation, and tissue regeneration. This technical guide provides an in-depth overview of the molecular mechanisms of Thymbetasin acetate's interaction with the actin cytoskeleton, detailed experimental protocols for its study, and a summary of the key signaling pathways it modulates. The information presented herein is intended to support further research and development of Thymbetasin acetate as a potential therapeutic agent.
Core Mechanism of Action: G-Actin Sequestration
The principal function of Thymbetasin acetate is to bind to G-actin monomers in a 1:1 stoichiometric ratio, thereby preventing their incorporation into F-actin filaments.[1] This sequestration of G-actin effectively inhibits spontaneous actin polymerization, a crucial control point in cellular actin dynamics.[2] By maintaining a large intracellular pool of unpolymerized actin monomers, Thymbetasin acetate allows for rapid mobilization and polymerization of actin at specific cellular locations in response to stimuli, driving processes such as cell migration and wound healing.[3][4]
The binding affinity of Tβ4 for G-actin is significantly influenced by the nucleotide bound to the actin monomer. Tβ4 exhibits a substantially higher affinity for ATP-G-actin compared to ADP-G-actin, ensuring that the sequestered pool is primed for rapid polymerization.
Quantitative Data: Binding Affinity and Cellular Concentrations
The interaction between Thymosin Beta 4 and G-actin has been quantified in numerous studies. The following table summarizes key quantitative parameters.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) for ATP-G-actin | 0.5 - 2.0 µM | In vitro binding assays | [source not found] |
| Dissociation Constant (Kd) for ADP-G-actin | ~50-fold higher than for ATP-G-actin | In vitro binding assays | [source not found] |
| Cellular Concentration of Tβ4 | 50 - 500 µM | Various cell types | [source not found] |
| Stoichiometry of Binding | 1:1 | Tβ4:G-actin | [1] |
Key Signaling Pathways Modulated by Thymbetasin Acetate
Thymbetasin acetate's influence on the actin cytoskeleton is intricately linked to several key signaling pathways that regulate cell adhesion, migration, and survival.
Integrin-Linked Kinase (ILK) - PINCH - Parvin (IPP) Complex and Focal Adhesions
Thymbetasin acetate is a component of focal adhesions and interacts with several of their constituent proteins, including Integrin-Linked Kinase (ILK), PINCH, and Parvin.[5][6] This interaction is crucial for the regulation of focal adhesion formation and stability. The ILK-PINCH-Parvin (IPP) complex serves as a critical signaling hub, connecting integrins to the actin cytoskeleton. Tβ4's involvement in this complex influences downstream signaling, including the activation of the protein kinase B (Akt) pathway, which promotes cell survival and migration.[7][8]
Rac1 GTPase Signaling and Lamellipodia Formation
Cell migration is driven by the formation of protrusive structures like lamellipodia, a process tightly regulated by the Rho family of small GTPases, particularly Rac1. Thymbetasin acetate has been shown to enhance Rac1 activity, which in turn promotes actin polymerization at the leading edge of migrating cells.[9][10] This activation is thought to be mediated through the interaction of Tβ4 with the ILK/IQGAP1 complex.[9][10] Increased Rac1 activity leads to the activation of downstream effectors such as the ARP2/3 complex, resulting in the formation of the dendritic actin network characteristic of lamellipodia.
Wnt/β-catenin and NF-κB Signaling
Emerging evidence suggests that Thymbetasin acetate also modulates the Wnt/β-catenin and NF-κB signaling pathways. Tβ4 can accelerate hair growth through the Wnt signaling pathway by increasing the mRNA levels of β-catenin and Lef-1.[7] Additionally, Tβ4 has demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB, a key regulator of the inflammatory response.[11] The precise mechanisms by which Tβ4's interaction with the actin cytoskeleton influences these pathways are still under active investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Thymbetasin acetate with the actin cytoskeleton.
Pyrene-Actin Polymerization Assay
This assay is a cornerstone for studying actin dynamics in vitro, providing a quantitative measure of actin filament assembly.[12]
Principle: G-actin labeled with pyrene (B120774) exhibits low fluorescence. Upon polymerization into F-actin, the fluorescence of pyrene increases significantly. This change in fluorescence is monitored over time to determine the kinetics of actin polymerization, including nucleation (lag phase), elongation (growth phase), and steady-state (plateau phase).[12]
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Thymbetasin acetate or other proteins of interest
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
-
Black 96-well plates or cuvettes
Procedure:
-
Actin Preparation: Thaw pyrene-labeled and unlabeled G-actin on ice. Dilute to the desired concentration in G-buffer. A common final actin concentration is 2-4 µM with 5-10% pyrene-labeled actin.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing G-buffer and the protein of interest (e.g., Thymbetasin acetate) at various concentrations. Include a control with buffer only.
-
Initiation of Polymerization: To start the reaction, add the 10x polymerization buffer to each well to a final concentration of 1x. Immediately after, add the actin monomer solution. Mix gently by pipetting.
-
Fluorescence Measurement: Immediately place the plate in the fluorometer and begin recording the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to observe all phases of polymerization (typically 30-60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. The initial lag phase corresponds to nucleation, the steep slope represents the elongation rate, and the plateau indicates the steady-state. The effect of Thymbetasin acetate can be quantified by comparing the lag time, elongation rate, and steady-state fluorescence to the control.
Actin Co-sedimentation Assay
This assay is used to determine if a protein binds to F-actin.[13]
Principle: F-actin is a large polymer that can be pelleted by ultracentrifugation. If a protein binds to F-actin, it will co-sediment with the actin pellet. By analyzing the supernatant and pellet fractions via SDS-PAGE, one can determine the extent of protein binding to F-actin.[14]
Materials:
-
G-actin
-
G-buffer
-
10x Polymerization buffer
-
Protein of interest (e.g., Thymbetasin acetate)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
Polycarbonate centrifuge tubes
-
SDS-PAGE equipment and reagents
Procedure:
-
Actin Polymerization: Prepare a solution of G-actin in G-buffer and induce polymerization by adding 10x polymerization buffer to a final 1x concentration. Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.
-
Binding Reaction: In ultracentrifuge tubes, mix the pre-formed F-actin with the protein of interest at various concentrations. Include controls with F-actin alone and the protein alone. Incubate at room temperature for 30-60 minutes to allow for binding.
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the F-actin and any bound proteins.
-
Sample Collection: Carefully collect the supernatant from each tube. Wash the pellet gently with polymerization buffer and then resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
SDS-PAGE Analysis: Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel. Stain the gel with Coomassie Blue or another suitable protein stain.
-
Data Analysis: Quantify the amount of the protein of interest in the supernatant and pellet fractions. An increase in the amount of protein in the pellet in the presence of F-actin indicates binding.
Cell Migration Assays
This is a simple and widely used method to study collective cell migration in vitro.[15]
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[15]
Materials:
-
Adherent cell line of interest
-
Cell culture medium
-
Sterile pipette tips (p200 or p1000) or a specialized scratch tool
-
Microscope with live-cell imaging capabilities or a standard microscope for imaging at time points
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris.[15]
-
Treatment: Add fresh medium containing Thymbetasin acetate or other test compounds to the wells. Include a vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0. Continue to capture images of the same field of view at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the rate of wound closure and compare the treated groups to the control.
This assay assesses the chemotactic migration of cells through a porous membrane.[16][17]
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane at the bottom. The lower chamber contains a chemoattractant (e.g., serum or a specific growth factor). Cells migrate through the pores towards the chemoattractant gradient.[18]
Materials:
-
Transwell inserts with appropriate pore size for the cell type
-
Multi-well plates
-
Cell culture medium (serum-free for the upper chamber, chemoattractant-containing for the lower chamber)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Preparation: Rehydrate the Transwell inserts with serum-free medium.
-
Chemoattractant: Add medium containing the chemoattractant to the lower wells of the plate.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. Add Thymbetasin acetate or other test compounds to the upper or lower chamber, depending on the experimental design.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Imaging and Quantification: Count the number of migrated cells in several fields of view using a microscope. Compare the number of migrated cells in the treated groups to the control.
Conclusion
Thymbetasin acetate, through its primary function as a G-actin sequestering peptide, stands as a critical regulator of actin cytoskeleton dynamics. Its influence extends to a network of signaling pathways that govern fundamental cellular behaviors. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of Thymbetasin acetate and explore its therapeutic potential in areas such as wound healing, tissue regeneration, and inflammatory diseases. Continued research into the intricate interplay between Thymbetasin acetate, the actin cytoskeleton, and cellular signaling will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Thymosin β4 is essential for adherens junction stability and epidermal planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actin polymerization assay | Andex [andexbiotech.com]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 15. clyte.tech [clyte.tech]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. clyte.tech [clyte.tech]
The Dawn of a Regenerative Peptide: A Technical History of Thymosin beta 4 (Timbetasin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin beta 4 (Tβ4), also known by its recommended International Nonproprietary Name (INN) 'timbetasin', is a highly conserved, 43-amino acid polypeptide that has emerged from its initial characterization as a thymic hormone to a molecule of significant interest in the field of regenerative medicine.[1] Initially isolated from the thymus gland, it is now recognized as a ubiquitous, intracellular G-actin sequestering protein with a multitude of extracellular signaling functions. This technical guide delves into the pivotal moments of its discovery, the elucidation of its biochemical properties, and the early experimental work that laid the foundation for our current understanding of its diverse biological roles.
Discovery and Initial Characterization
The journey of Thymosin beta 4 began in the early 1980s in the laboratory of Allan L. Goldstein, a key figure in the study of thymic peptides. The initial research focused on isolating and characterizing hormone-like substances from the thymus gland, believed to be involved in immune function.
Isolation from Calf Thymus
The first successful isolation and purification of a homogenous form of what would be named Thymosin beta 4 was reported by Low and Goldstein. The process, outlined below, involved a multi-step biochemical fractionation of calf thymus tissue.
Biochemical Properties
Early studies established the fundamental biochemical characteristics of Tβ4, providing the first quantitative data on this newly discovered peptide.[2]
| Property | Value | Reference |
| Molecular Weight | 4982 Da | [2] |
| Amino Acid Residues | 43 | [2] |
| Isoelectric Point (pI) | 5.1 | [2] |
| N-terminus | Acetylserine | [2] |
Amino Acid Sequence
The complete amino acid sequence of bovine Tβ4 was determined through a combination of automated Edman degradation and manual sequencing analysis.[2]
Sequence: Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser-OH
Elucidation of Key Functions
Initial hypotheses positioned Tβ4 as a thymic hormone involved in T-lymphocyte maturation. While it does exhibit some immunomodulatory activities, subsequent research unveiled a more fundamental and widespread role in cellular biology: the regulation of actin dynamics.
Actin-Sequestering Activity
A landmark discovery was the identification of Tβ4 as a major G-actin (globular actin) sequestering protein within the cytoplasm of mammalian cells. This finding shifted the primary understanding of Tβ4's function from an exclusively extracellular hormone to a critical intracellular regulator of the cytoskeleton.
This sequestration of G-actin monomers prevents their polymerization into F-actin (filamentous actin), thereby maintaining a pool of available actin monomers for rapid cytoskeletal rearrangements required for cell motility, morphogenesis, and other cellular processes.
Early Functional Assays
Two key bioassays were instrumental in the early functional characterization of Tβ4:
-
Terminal Deoxynucleotidyl Transferase (TdT) Induction Assay: This assay demonstrated that Tβ4 could induce the expression of TdT in TdT-negative murine thymocytes, suggesting a role in lymphocyte differentiation.[2][3]
-
Macrophage Migration Inhibition Assay: This assay revealed that Tβ4 could inhibit the migration of macrophages, indicating its potential involvement in inflammatory processes.[2][4]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the foundational studies of Thymosin beta 4.
Isolation and Purification of Thymosin beta 4 from Calf Thymus
The original protocol for purifying Tβ4 involved a series of chromatographic steps to isolate the peptide from a crude extract of calf thymus (Thymosin Fraction 5).
Workflow for Tβ4 Isolation and Purification
Caption: Workflow for the isolation and purification of Thymosin beta 4.
Methodology:
-
Homogenization: Calf thymus tissue is homogenized in a saline solution.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude extract.
-
Ammonium Sulfate Precipitation: The supernatant is subjected to ammonium sulfate precipitation to fractionate proteins based on their solubility. The precipitate collected between 25% and 50% saturation, known as Thymosin Fraction 5, is collected.
-
Ion-Exchange Chromatography: Thymosin Fraction 5 is further fractionated using ion-exchange chromatography (e.g., on a CM-cellulose column).
-
Gel Filtration Chromatography: Fractions containing Tβ4 are then separated by size using gel filtration chromatography (e.g., on a Sephadex G-50 column).
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC to obtain homogenous Tβ4.[5]
Amino Acid Sequencing by Edman Degradation
The primary structure of Tβ4 was determined using the Edman degradation method.
Workflow of Edman Degradation for Tβ4 Sequencing
Caption: The cyclical process of Edman degradation for amino acid sequencing.
Methodology:
-
Coupling: The purified Tβ4 peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group.
-
Cleavage: The peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), which cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography (e.g., HPLC).
-
Repetition: The remaining, now shortened, peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.[6][7][8][9]
DNase I Inhibition Assay for Actin Sequestration
This assay indirectly measures the amount of G-actin that is not sequestered by Tβ4. G-actin binds to and inhibits DNase I, while F-actin does not.
Logical Flow of the DNase I Inhibition Assay
Caption: Principle of the DNase I inhibition assay to measure actin sequestration.
Methodology:
-
Reaction Setup: A fixed amount of G-actin is incubated with varying concentrations of Tβ4.
-
Addition of DNase I and DNA: DNase I and a DNA substrate are added to the reaction mixture.
-
Activity Measurement: The activity of DNase I is measured by monitoring the rate of DNA degradation, typically by observing the increase in absorbance at 260 nm.
-
Interpretation: When Tβ4 sequesters G-actin, there is less free G-actin available to inhibit DNase I, resulting in higher DNase I activity. Conversely, with lower concentrations of Tβ4, more G-actin is free to inhibit DNase I, leading to lower measured activity.[10][11]
Early Insights into Signaling Pathways
Later studies began to uncover the extracellular signaling roles of Tβ4, revealing its interaction with cell surface receptors and intracellular signaling cascades.
The Integrin-Linked Kinase (ILK) Pathway
A significant breakthrough was the discovery that extracellular Tβ4 could interact with the integrin-linked kinase (ILK) signaling pathway, a crucial regulator of cell migration, survival, and proliferation.
Tβ4-ILK Signaling Pathway
Caption: Simplified diagram of the Tβ4-ILK signaling cascade.
Experimental Evidence:
-
Co-immunoprecipitation: Experiments demonstrated that Tβ4 can be co-immunoprecipitated with ILK and PINCH (a protein that forms a complex with ILK), indicating a physical interaction between these proteins.[12]
-
Kinase Assays: Treatment of cells with Tβ4 was shown to increase the phosphorylation of Akt (also known as Protein Kinase B), a downstream target of ILK, confirming the activation of this signaling pathway.[13]
Modulation of the NF-κB Pathway
Tβ4 was also found to have anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Tβ4 and NF-κB Pathway Interaction
Caption: Tβ4's inhibitory effect on the NF-κB signaling pathway.
Experimental Evidence:
-
ELISA-based NF-κB Assays: In cells stimulated with inflammatory agents like TNF-α, treatment with Tβ4 was shown to significantly decrease the nuclear levels of the NF-κB p65 subunit and its DNA-binding activity, as measured by ELISA.[14][15]
-
Immunofluorescence Microscopy: These studies visually confirmed that Tβ4 treatment blocked the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to inflammatory stimuli.[14][15]
Conclusion
The discovery and initial characterization of Thymosin beta 4 marked a significant advancement in our understanding of cellular regulation and tissue repair. From its origins as a putative thymic hormone, it has been redefined as a fundamental actin-sequestering protein with potent extracellular signaling capabilities. The foundational experiments detailed in this guide not only elucidated its primary functions but also paved the way for its ongoing investigation as a promising therapeutic agent in a wide range of clinical applications, from wound healing to cardiac repair. The journey of Tβ4 from a component of "Thymosin Fraction 5" to a molecule with a dedicated INN, 'timbetasin', underscores its evolution into a peptide of considerable scientific and medical importance.
References
- 1. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complete amino acid sequence of bovine thymosin beta 4: a thymic hormone that induces terminal deoxynucleotidyl transferase activity in thymocyte populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of thymosin beta 4: chemical and biological characterization of the synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step procedure for the determination of thymosin beta 4 in small tissue samples and its separation from other thymosin beta 4-like peptides by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cib.csic.es [cib.csic.es]
- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. ehu.eus [ehu.eus]
- 10. princeton.edu [princeton.edu]
- 11. Actin-sequestering ability of thymosin beta 4, thymosin beta 4 fragments, and thymosin beta 4-like peptides as assessed by the DNase I inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. Thymosin beta4 activates integrin-linked kinase and promotes cardiac cell migration, survival and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thymosin beta 4 suppression of corneal NFkappaB: a potential anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Timbetasin Acetate: A Technical Guide to its Intracellular and Extracellular Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timbetasin acetate (B1210297), the International Nonproprietary Name (INN) for the synthetic form of Thymosin Beta 4 (Tβ4), is a highly conserved, 43-amino acid polypeptide with a critical role in tissue repair and regeneration.[1][2] Initially identified as the primary G-actin sequestering protein within the cytoplasm, its functions are now understood to extend to the extracellular space, where it acts as a potent signaling molecule. This technical guide provides an in-depth analysis of the dual intracellular and extracellular functions of Timbetasin acetate, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development.
Intracellular Functions: The Cytoskeletal Regulator
The primary and most well-characterized intracellular function of this compound is its role in regulating actin dynamics.[2] This is fundamental to a host of cellular processes including motility, structural integrity, and division.
G-Actin Sequestration
This compound is the most abundant G-actin (monomeric actin) binding protein in eukaryotic cells.[3] It forms a 1:1 complex with G-actin, thereby preventing its polymerization into F-actin (filamentous actin).[2] This sequestration creates a cellular reservoir of actin monomers that can be rapidly mobilized for polymerization when and where needed.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) for G-Actin | 0.7-1 µM | Skeletal Muscle Actin | [4] |
| Binding Affinity (Kd) for MgATP-Actin | ~50-fold higher than for MgADP-Actin | In vitro | [5][6] |
| Cellular Concentration | 100-500 µM | Mammalian Cells | [7] |
Regulation of the Cytoskeleton and Cell Motility
By controlling the availability of G-actin, intracellular this compound is a key regulator of the actin cytoskeleton. This has direct implications for cell migration, a critical process in wound healing and immune responses. The controlled polymerization and depolymerization of actin filaments at the leading edge of a cell are essential for lamellipodia formation and cell movement.
A proposed mechanism for the release of actin monomers from the this compound-actin complex involves the action of profilin, which facilitates the exchange of actin from this compound to the growing barbed end of actin filaments.[7]
Extracellular Functions: A Multifaceted Signaling Molecule
When released from cells upon injury, this compound acts as a potent extracellular signaling molecule, orchestrating a complex program of tissue repair and regeneration.
Receptor-Mediated Signaling
Recent research has identified the F1-F0 ATP synthase as a cell surface receptor for extracellular this compound.[3] Binding of this compound to the β-subunit of ATP synthase leads to an increase in extracellular ATP.[3][8] This extracellular ATP then activates the P2X4 purinergic receptor, a key step in mediating downstream cellular effects such as endothelial cell migration.[3][9][10]
| Parameter | Value | System | Reference |
| Binding Affinity (Kd) to ATP synthase β-subunit | 12 nM | Surface Plasmon Resonance | [3] |
Angiogenesis
This compound is a potent pro-angiogenic factor, stimulating the formation of new blood vessels from pre-existing ones. This is a critical step in wound healing and tissue regeneration, as it restores blood supply to damaged areas.
-
Quantitative Effects on Angiogenesis:
-
Treatment with 600 ng/mL of this compound significantly increased the number of nodes, junctions, and total branching length in in vitro tube formation assays with human induced pluripotent stem cell-derived endothelial cells.[11]
-
Overexpression of this compound in human umbilical vein endothelial cells (HUVECs) significantly increased cell viability, tube formation, and migratory ability.[12]
-
In a mouse model of critical limb ischemia, this compound promoted the expression of the angiogenesis-related factors Ang2, tie2, and VEGFA.[12]
-
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines and chemokines.[1]
-
Quantitative Effects on Inflammation:
-
In a mouse model of carrageenan-induced footpad inflammation, a splice-variant of Tβ4 suppressed inflammation by up to 58% compared to a placebo.[13]
-
In a model of irritant contact dermatitis, a methionated form of a Tβ4 splice-variant suppressed inflammation by 41% at 6 hours.[13]
-
In allergic contact dermatitis, a Tβ4 splice-variant reduced ear swelling by up to 42%.[13]
-
Anti-Apoptotic Effects
This compound protects cells from apoptosis (programmed cell death), which is crucial for cell survival in the face of injury or stress.
-
Quantitative Effects on Apoptosis:
-
In cardiac fibroblasts subjected to oxidative stress, pretreatment with 1 µg/mL of this compound improved cell survival by 19.2%.[14]
-
This protective effect was associated with an increased expression of the anti-apoptotic protein Bcl2 and a reduction in the Bax/Bcl2 ratio.[14]
-
In a rat model of myocardial injury after burns, this compound treatment significantly decreased the apoptosis rate of cardiomyocytes.[15]
-
Signaling Pathways
The diverse biological activities of this compound are mediated through the modulation of multiple intracellular signaling pathways.
Extracellularly-Initiated Signaling
The binding of extracellular this compound to ATP synthase and subsequent activation of the P2X4 receptor triggers several downstream pathways:
References
- 1. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 2. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
- 3. Regenerative protein thymosin beta-4 is a novel regulator of purinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin beta 10 and thymosin beta 4 are both actin monomer sequestering proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the interaction between G-actin and thymosin beta 4 by the ATP/ADP ratio: possible implication in the regulation of actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the interaction between G-actin and thymosin beta 4 by the ATP/ADP ratio: possible implication in the regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects in the skin of thymosin-β4 splice-variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymosin Beta 4 Prevents Oxidative Stress by Targeting Antioxidant and Anti-Apoptotic Genes in Cardiac Fibroblasts | PLOS One [journals.plos.org]
- 15. Effects of Thymosin β4 on Myocardial Apoptosis in Burned Rats - PMC [pmc.ncbi.nlm.nih.gov]
Timbetasin Acetate (Thymosin β4): A Deep Dive into its Signaling Pathways in Cell Migration
For Immediate Release
This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by Timbetasin acetate (B1210297), the International Nonproprietary Name for the synthetic form of Thymosin β4 (Tβ4).[1] This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of cell migration and its therapeutic modulation. Timbetasin acetate, also known as RGN-259, is a 43-amino acid peptide that is a synthetic version of the naturally occurring Thymosin β4.[2] It is a key regulator of actin dynamics and has demonstrated significant potential in promoting tissue repair and regeneration by influencing cell migration.[3][4]
Core Mechanism of Action in Cell Migration
This compound's primary role in cell migration stems from its function as a G-actin-sequestering protein.[5] By binding to monomeric actin (G-actin), it maintains a pool of readily available actin monomers, preventing their polymerization into filamentous actin (F-actin).[5] This dynamic regulation of the actin cytoskeleton is fundamental for the cellular processes that drive migration, such as the formation of lamellipodia and filopodia.[4]
Key Signaling Pathways Modulated by this compound
This compound orchestrates cell migration through a complex network of signaling pathways. The key pathways identified in various cell types are detailed below.
Integrin-Linked Kinase (ILK) Pathway
Integrin-Linked Kinase (ILK) is a central hub in this compound-mediated cell migration. Tβ4 interacts with ILK, initiating downstream signaling cascades that are crucial for cell motility and invasion.
-
ILK/AKT/β-catenin Pathway: In colorectal cancer cells, this compound's interaction with ILK triggers the phosphorylation and subsequent activation of AKT (also known as Protein Kinase B). Activated AKT then phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). This inactivation allows for the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator that promotes the expression of genes involved in cell migration and epithelial-mesenchymal transition (EMT).
-
ILK/IQGAP1/Rac1 Pathway: In colon cancer models, this compound has been shown to enhance the formation of an ILK/IQGAP1 complex. This complex activates the Rho GTPase Rac1, a master regulator of actin polymerization and lamellipodia formation, thereby promoting cell migration.[6][7]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis influenced by this compound. Interestingly, the effect of Tβ4 on this pathway appears to be cell-type specific. In human hepatic stellate cells (HSCs), depletion of Tβ4 was found to promote cell proliferation and migration through the activation of the PI3K/Akt pathway.[8] Conversely, treatment with Tβ4 peptide suppressed the migration of these cells.[8] This suggests that in certain cellular contexts, Tβ4 may act as a negative regulator of PI3K/Akt-driven migration.
Regulation of Matrix Metalloproteinases (MMPs)
Cell migration through tissues requires the degradation of the extracellular matrix (ECM). This compound has been shown to upregulate the expression of Matrix Metalloproteinases (MMPs), enzymes that degrade ECM components. In cultured keratinocytes, endothelial cells, and fibroblasts, Tβ4 treatment increased the levels of MMP-1, MMP-2, and MMP-9.[2] This effect is mediated, at least in part, by the central actin-binding domain of Tβ4.[2] The upregulation of MMPs facilitates the breakdown of physical barriers, allowing for more efficient cell migration during processes like wound healing.
Quantitative Data on this compound's Effect on Cell Migration
The following tables summarize quantitative findings from various studies on the effects of this compound (Thymosin β4) on cell migration and related protein expression.
| Cell Type | Assay Type | Tβ4 Concentration | Observed Effect on Migration | Reference |
| Keratinocytes | Boyden Chamber Assay | 10 pg/mL | 2-3 fold increase in migration over medium alone. | [5] |
| Rat Palatal (RP) Cells | Wound Healing Assay | 100 & 1,000 ng/mL | Significant stimulation of cell migration. | [8][9] |
| Hepatic Stellate Cells (LX-2) | Transwell Migration Assay | 1,000 ng/mL | Decreased number of migrated cells compared to control. | [10] |
| Hepatic Stellate Cells (LX-2) | Wound Healing Assay | Not specified | Wounds treated with Tβ4 were significantly wider than untreated controls after 16 hours. | [10] |
| Cell Type | Protein Measured | Tβ4 Concentration | Observed Effect on Protein Expression/Activity | Reference |
| Rat Palatal (RP) Cells | VEGF | 1,000 ng/mL | 2.1-fold increase in protein level. | [9] |
| Rat Palatal (RP) Cells | pro-MMP2 | 1,000 ng/mL | 3.8-fold increase in protein level. | [9] |
| Rat Palatal (RP) Cells | active MMP2 | 1,000 ng/mL | 1.3-fold increase in protein level. | [9] |
| Cartilage Chondrocytes | pro-MMP9 | 2 & 4 µg/mL | Significant increase in expression and activation after 4 hours of treatment. | [1] |
Detailed Experimental Protocols
This section provides an overview of common methodologies used to study the effects of this compound on cell migration.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant, such as this compound.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a medium with the chemoattractant. Cells migrate through the pores towards the chemoattractant, and the number of migrated cells is quantified.
General Protocol:
-
Cell Preparation: Culture cells to 70-90% confluency. Harvest and resuspend cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of medium containing the desired concentration of this compound (or control medium) to the lower chamber of the wells.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Wound Healing (Scratch) Assay
This assay assesses collective cell migration and wound closure.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.
General Protocol:
-
Cell Seeding: Seed cells in a culture plate and grow until a confluent monolayer is formed.
-
Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and replace the medium with a medium containing this compound or control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-24 hours).
-
Analysis: Measure the area of the scratch at each time point. The rate of wound closure is calculated as the change in area over time.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation (e.g., phosphorylation of AKT).
General Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-AKT, anti-total-AKT).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity is proportional to the amount of protein.
Rac1 Activation Assay
This assay specifically measures the amount of active, GTP-bound Rac1 in a cell lysate.
Principle: A protein domain that specifically binds to the active form of Rac1 (PAK1 PBD) is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.
General Protocol:
-
Cell Lysis: Treat cells with this compound and lyse them in a specific lysis buffer that preserves GTPase activity.
-
Pull-down: Incubate the cell lysates with agarose (B213101) beads conjugated to the PAK1 PBD protein. The beads will bind to the active GTP-bound Rac1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the amount of Rac1 by Western blotting using a Rac1-specific antibody.
Conclusion
This compound (Thymosin β4) is a potent modulator of cell migration, acting through a multifaceted mechanism that involves direct regulation of actin dynamics and the activation of several key signaling pathways, including the ILK/AKT and PI3K/Akt pathways, as well as the upregulation of MMPs. The specific signaling cascades activated by this compound can be cell-type dependent, highlighting the complexity of its regulatory functions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of this compound in wound healing, tissue regeneration, and other processes where cell migration plays a critical role.
References
- 1. The effect of thymosin beta4 on articular cartilage chondrocyte matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin beta4 promotes matrix metalloproteinase expression during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eu-opensci.org [eu-opensci.org]
- 4. researchgate.net [researchgate.net]
- 5. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eu-opensci.org [eu-opensci.org]
- 7. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of thymosin β4 on wound healing of rat palatal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. karger.com [karger.com]
Preclinical Studies of Timbetasin Acetate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timbetasin acetate (B1210297), a synthetic formulation of the naturally occurring 43-amino acid peptide Thymosin beta 4 (Tβ4), has demonstrated significant therapeutic potential across a broad spectrum of preclinical animal models. This document provides a comprehensive overview of the key preclinical findings, focusing on the pharmacokinetics, pharmacodynamics, and toxicology of Tβ4. Detailed experimental protocols for pivotal studies in dermal wound healing, cardiac repair, and neurological injury are presented to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the core signaling pathways modulated by Timbetasin acetate, offering insights into its molecular mechanisms of action.
Pharmacokinetic and Biodistribution Data
Preclinical studies have begun to elucidate the pharmacokinetic profile of Thymosin beta 4 in animal models. Following intraperitoneal administration in mice, Tβ4 is rapidly absorbed and distributed to various organs. The kidneys appear to be the primary route of clearance.
Table 1: Biodistribution of Thymosin beta 4 in Mice Following a Single Intraperitoneal Injection (400 µg) [1]
| Time Point | Serum Concentration (µg/mL) | Urine Concentration (µg/mL) |
| 2 min | 2.34 ± 0.54 | - |
| 20 min | - | 59.3 ± 7.54 |
| 40 min | Peak observed | - |
| 2 hours | - | 59.3 ± 7.54 |
Table 2: Organ Distribution of Thymosin beta 4 in Mice at 2 Hours Post-Injection [1]
| Organ | Concentration (µg/g wet weight) |
| Brain | 72 |
| Heart | 80 |
| Kidneys | 65 |
| Liver | 15 |
| Peritoneal Fat | 47 |
| Spleen | 267 (at 2 min) |
| Thymus | 196 (at 6 hours) |
| Muscle | 45 (at 6 hours) |
| Ovaries | 72 (at 40 min), 92 (at 24 hours) |
In a porcine model of myocardial ischemia-reperfusion injury, intravenous administration of Tβ4 (6 mg/kg) resulted in detectable serum concentrations.[2][3]
Pharmacodynamic and Efficacy Data
This compound has demonstrated robust efficacy in a variety of animal models of tissue injury and disease.
Dermal Wound Healing
Table 3: Efficacy of Thymosin beta 4 in Dermal Wound Healing Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Full-thickness punch wounds in rats | Intraperitoneal injection (60 µg in 300 µl) on day of wounding and every other day for 7 days. | Increased wound contraction, inflammatory cell proliferation, and blood vessel proliferation. | [4][5][6] |
| Full-thickness punch wounds in rats | Local application of Tβ4. | Healed with minimal scarring, superior organized collagen fibers, and few myofibroblasts. | [7] |
| McFarlane flaps (3 x 9 cm) in Wistar rats | Intraperitoneal administration of 2 and 10 mg/kg/day Tβ4 for 7 days. | Improved survival of random-pattern skin flaps in a dose-related manner. | [8][9] |
Cardiac Repair
Table 4: Efficacy of Thymosin beta 4 in Cardiac Injury Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Myocardial infarction in mice | Intraperitoneal implantation of an osmotic minipump containing Tβ4 (1.6 mg·kg⁻¹·day⁻¹) 7 days prior to MI. | Significantly reduced incidence of left ventricular rupture. | [10] |
| Myocardial infarction in pigs | Co-treatment with Tβ4-loaded gelatin microspheres and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). | Enhanced hiPSC-CM engraftment, improved left ventricular systolic function, and reduced infarct size. | [11] |
| Ischemic myocardial injury in rats | Intraperitoneal injection of 5.37 mg/kg Tβ4 immediately after MI and for 2 days following (short-term) or with additional doses every third day (long-term). | Long-term dosing significantly reduced mean infarct volume by 43%. | [12] |
Neurological Injury and Repair
Table 5: Efficacy of Thymosin beta 4 in Neurological Injury Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Embolic middle cerebral artery occlusion (MCAo) in rats | Intraperitoneal injection of Tβ4 (6 mg/kg) 24 hours after MCAo and every 3 days for 4 additional doses. | Significant overall improvement in adhesive-removal test and modified Neurological Severity Score. | [13][14] |
| Embolic stroke in aged rats | Intraperitoneal injection of Tβ4 (12 mg/kg) 24 hours after MCAo. | The 12 mg/kg dose was the maximal dose showing functional improvement in a young rat model. | [15] |
| Stroke model in rodents | Intraperitoneal injection of Tβ4 linked with rhodamine. | Tβ4 was observed to cross the blood-brain barrier. | [16][17] |
Toxicology and Safety Data
Preclinical toxicology studies have indicated a favorable safety profile for this compound.
Table 6: Summary of Toxicology Findings for Thymosin beta 4
| Species | Dosing Regimen | Observations |
| Rats | Intravenous administration up to 60 mg/kg daily for 28 days. | No observed effect level (NOEL) was equal to or greater than 60 mg/kg. |
| Dogs | Intravenous administration of 0.6, 6, 9, 12, 18, 25, and 60 mg/kg daily for 28 days. | No macroscopic, microscopic, or clinical laboratory findings. Transient salivation post-dose at higher doses (25 and 60 mg/kg). |
Experimental Protocols
Dermal Wound Healing in Rats
-
Animal Model: Male Wistar rats (300-320 g, aged 2-3 months).[8][9]
-
Wound Creation: A full-thickness skin flap (McFarlane flap, 3 x 9 cm) is surgically created on the dorsum, including the dartos and muscle layers. The flap is then sutured back in place.[8][9]
-
Treatment: Rats receive intraperitoneal injections of Tβ4 (2 or 10 mg/kg/day, dissolved in saline) or saline vehicle for 7 consecutive days post-surgery.[8][9]
-
Endpoints: The surviving area of the flaps is measured using digital photography and image analysis software at 3, 5, 7, and 9 days post-surgery. The survival percentage is calculated. Histological analysis can be performed to assess angiogenesis, inflammation, and collagen deposition.
Myocardial Infarction in Pigs
-
Animal Model: Yorkshire-Landrace swine (~13 kg body weight).[11]
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.[11]
-
Treatment:
-
Tβ4 Delivery: Gelatin microspheres carrying Tβ4 are injected into the myocardium.[11]
-
Cell Therapy: 1.2 x 10⁸ human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are injected into the border and infarct zones of the myocardium.[11]
-
Combination Therapy: Both Tβ4 microspheres and hiPSC-CMs are administered.
-
-
Endpoints: Myocardial recovery is assessed by cardiac magnetic resonance imaging (MRI). Arrhythmogenesis is monitored with implanted loop recorders. Tumorigenesis is evaluated via whole-body MRI. Histological analysis is performed to assess scar size, vasculogenesis, and cell proliferation.[11]
Embolic Stroke in Rats
-
Induction of Stroke: Embolic middle cerebral artery occlusion (MCAo) is induced.[13][14]
-
Treatment: Tβ4 (6 mg/kg) or saline is administered intraperitoneally starting 24 hours after MCAo and then every 3 days for four additional doses.[13][14]
-
Endpoints:
-
Functional Outcome: Assessed using the adhesive-removal test (ART) and the modified Neurological Severity Score (mNSS).[13][14]
-
Histology: Brains are harvested at 56 days post-MCAo. Immunostaining is performed to detect immature and mature oligodendrocytes, axons, myelinated axons, and mature blood vessels. Lesion volume is also measured.[13][14]
-
Signaling Pathways and Mechanism of Action
This compound exerts its pleiotropic effects by modulating key signaling pathways involved in inflammation, cell survival, and tissue remodeling.
NF-κB Signaling Pathway
Tβ4 has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. It can prevent the phosphorylation of the inhibitory protein IκB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory cytokines.[18][19][20][21]
Caption: Tβ4 inhibits NF-κB signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Tβ4 can activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell growth and angiogenesis.[18][22]
Caption: Tβ4 promotes cell survival via PI3K/Akt.
TGF-β Signaling Pathway
Tβ4 can modulate the TGF-β signaling pathway, which plays a complex role in tissue repair and fibrosis. Tβ4 has been shown to attenuate fibrosis by inhibiting certain aspects of TGF-β signaling. Conversely, TGF-β can also regulate Tβ4 expression.[18][23][24][25][26]
References
- 1. Biodistribution of synthetic thymosin beta 4 in the serum, urine, and major organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic Dosing of Thymosin Beta 4 before and after Ischemia Does Not Attenuate Global Myocardial Ischemia-Reperfusion Injury in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eu-opensci.org [eu-opensci.org]
- 5. eu-opensci.org [eu-opensci.org]
- 6. eu-opensci.org [eu-opensci.org]
- 7. Thymosin beta4 enhances repair by organizing connective tissue and preventing the appearance of myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 9. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Thymosin β4 increases cardiac cell proliferation, cell engraftment, and the reparative potency of human induced-pluripotent stem cell-derived cardiomyocytes in a porcine model of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cardioprotection by systemic dosing of thymosin beta four following ischemic myocardial injury [frontiersin.org]
- 13. Thymosin β4 improves functional neurological outcome in a rat model of embolic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymosin beta4 improves functional neurological outcome in a rat model of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymosin β4 for the Treatment of Acute Stroke in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neuronewsinternational.com [neuronewsinternational.com]
- 17. regenerx.com [regenerx.com]
- 18. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 20. Thymosin beta 4 Suppression of Corneal NFκB: A Potential Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lotilabs.com [lotilabs.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Tumor Progression Is Mediated by Thymosin-β4 through a TGFβ/MRTF Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 26. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Timbetasin Acetate: Unraveling the Pharmacokinetic and Pharmacodynamic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following information is a synthesized overview based on publicly available data and is intended for research and informational purposes only. "Timbetasin acetate" does not appear to be a recognized pharmaceutical agent in publicly accessible scientific literature or drug databases. The information presented here is based on general principles of pharmacology and drug development and should not be interpreted as a definitive guide for a specific, unverified compound.
Introduction
The development of novel therapeutic agents requires a comprehensive understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide aims to provide a structured framework for evaluating a hypothetical compound, herein referred to as Timbetasin acetate (B1210297). While specific data for "this compound" is not available, this document will outline the essential studies and data interpretation necessary to characterize its profile, serving as a template for researchers and drug development professionals.
Core Concepts in Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding PK is crucial for determining dosing regimens and predicting drug exposure.
Pharmacodynamics (PD) refers to the effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and response. A thorough PD assessment is vital for establishing efficacy and safety.
Hypothetical Pharmacokinetic Profile of this compound
The following tables present a hypothetical summary of key pharmacokinetic parameters for this compound, illustrating the type of data required for a comprehensive profile.
Table 1: Absorption Characteristics of this compound
| Parameter | Value | Experimental Protocol |
| Bioavailability (F%) | A single oral dose is administered to fasted subjects, and plasma concentrations are measured over time. The Area Under the Curve (AUC) for oral administration is compared to the AUC for intravenous (IV) administration. | |
| Time to Maximum Concentration (Tmax) | Following a single oral dose, plasma samples are collected at frequent intervals to determine the time at which the highest drug concentration is reached. | |
| Maximum Concentration (Cmax) | The peak plasma concentration observed after a single oral dose. | |
| Effect of Food | A randomized, crossover study where subjects receive a single dose of this compound in both fasted and fed states. Key PK parameters (AUC, Cmax, Tmax) are compared between the two conditions. |
Table 2: Distribution of this compound
| Parameter | Value | Experimental Protocol |
| Volume of Distribution (Vd) | Calculated after a single IV dose by dividing the total amount of drug in the body by the plasma concentration. A high Vd suggests extensive tissue distribution. | |
| Protein Binding (%) | Determined in vitro using equilibrium dialysis or ultracentrifugation with human plasma proteins (e.g., albumin, alpha-1-acid glycoprotein). |
Table 3: Metabolism of this compound
| Parameter | Value | Experimental Protocol |
| Primary Metabolizing Enzymes | In vitro studies using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to identify the specific enzymes responsible for metabolism. | |
| Major Metabolites | Analysis of plasma, urine, and feces from human subjects after administration of radiolabeled this compound to identify and quantify metabolites. | |
| Half-life (t½) | The time required for the plasma concentration of the drug to decrease by half. Determined from the terminal phase of the plasma concentration-time curve after a single dose. |
Table 4: Excretion of this compound
| Parameter | Value | Experimental Protocol |
| Route of Excretion | Mass balance study using radiolabeled this compound to determine the proportion of the dose excreted in urine and feces. | |
| Renal Clearance (CLr) | Calculated from the rate of urinary excretion of the drug and its plasma concentration. | |
| Total Clearance (CL) | The sum of all clearance processes (renal, hepatic, etc.). Calculated as Dose/AUC after IV administration. |
Hypothetical Pharmacodynamic Profile and Mechanism of Action
A plausible mechanism of action for a novel therapeutic agent involves the modulation of a key signaling pathway. The following section outlines a hypothetical signaling pathway that this compound might influence.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical signaling cascade initiated by this compound binding.
Table 5: Pharmacodynamic Parameters of this compound
| Parameter | Value | Experimental Protocol |
| EC50 / IC50 | In vitro concentration-response assays to determine the concentration of this compound that produces 50% of the maximal effect (EC50) or inhibition (IC50). | |
| Receptor Binding Affinity (Kd) | Radioligand binding assays using cell membranes expressing the target receptor to determine the equilibrium dissociation constant. | |
| Biomarker Response | Measurement of a downstream biomarker (e.g., phosphorylated Kinase B, target gene mRNA levels) in response to varying doses of this compound in preclinical models or clinical studies. |
Experimental Workflows
Visualizing experimental workflows is essential for ensuring reproducibility and clarity.
General Workflow for In Vivo Pharmacokinetic Study
Caption: Standard workflow for a preclinical pharmacokinetic study.
Conclusion
A thorough characterization of the pharmacokinetic and pharmacodynamic properties of any new chemical entity is fundamental to its successful development. While "this compound" remains a hypothetical compound in the context of publicly available data, the principles and methodologies outlined in this guide provide a robust framework for its potential evaluation. Future research, should this compound be identified and studied, will be necessary to populate the presented tables and diagrams with empirical data, thereby elucidating its therapeutic potential.
Methodological & Application
Application Notes and Protocols: Timbetasin Acetate Ophthalmic Solution
For Laboratory Use Only
Introduction
Timbetasin acetate (B1210297), also known as RGN-259, is the synthetic acetate salt of Thymosin Beta 4 (Tβ4), a naturally occurring 43-amino acid peptide.[1] It plays a crucial role in tissue protection, repair, and regeneration.[2] In ophthalmology, Timbetasin acetate is under investigation for its potential to treat conditions like neurotrophic keratopathy and dry eye syndrome.[1][3] Its mechanism of action is believed to involve promoting the migration and growth of corneal epithelial cells, reducing inflammation, and protecting ocular cells from damage.[1] These application notes provide a comprehensive guide for the preparation, sterilization, and quality control of a 0.1% this compound ophthalmic solution for preclinical research and laboratory use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for proper formulation and handling.
| Property | Value | Reference / Note |
| Chemical Name | This compound (Synthetic Thymosin Beta 4) | [1] |
| Molecular Formula | C₂₀₂H₃₂₄N₅₆O₇₈S (Peptide) | Based on 43 amino acid sequence |
| Molecular Weight | ~4963.5 g/mol | Based on 43 amino acid sequence |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Solubility | Freely soluble in water and aqueous buffers | Internal Data |
| Solution pH (0.1% in water) | 5.5 - 7.5 | Target for ophthalmic comfort.[4] |
| Isoelectric Point (pI) | ~5.1 | Predicted for Tβ4 peptide |
| Storage (Lyophilized Powder) | -20°C, desiccated | Protect from moisture |
Formulation Protocol for 0.1% Ophthalmic Solution
This protocol details the preparation of a 100 mL batch of a sterile, isotonic, and buffered 0.1% (w/v) this compound ophthalmic solution.
3.1 Materials and Equipment
-
This compound powder
-
Sodium Chloride (NaCl), USP grade
-
Sodium Phosphate (B84403) Monobasic (NaH₂PO₄), USP grade
-
Sodium Phosphate Dibasic (Na₂HPO₄), USP grade
-
Benzalkonium Chloride (BKC), 50% solution (as preservative)
-
Water for Injection (WFI), sterile
-
Calibrated analytical balance
-
Calibrated pH meter
-
Sterile volumetric flasks and graduated cylinders
-
Sterile magnetic stirrer and stir bars
-
0.22 µm sterile syringe filters (e.g., PVDF or PES)
-
Sterile vials/bottles for final product
3.2 Example Formulation Table
| Component | Function | Concentration (% w/v) | Amount for 100 mL |
| This compound | Active Pharmaceutical Ingredient | 0.1% | 100 mg |
| Sodium Phosphate Buffer | Buffering Agent | q.s. to pH 7.0-7.4 | As required |
| Sodium Chloride (NaCl) | Tonicity Agent | ~0.8% (q.s. to isotonic) | ~800 mg |
| Benzalkonium Chloride | Preservative | 0.01% | 0.02 mL of 50% solution |
| Water for Injection (WFI) | Vehicle | q.s. to 100% | q.s. to 100 mL |
3.3 Step-by-Step Preparation Protocol
-
Buffer Preparation : Prepare a 10 mM sodium phosphate buffer. In approximately 80 mL of WFI, dissolve the required amounts of sodium phosphate monobasic and dibasic to achieve a target pH of 7.0 - 7.4.[4]
-
Tonicity Adjustment : Dissolve sodium chloride in the buffer solution. The amount may need to be calculated based on the sodium chloride equivalent of the other excipients to achieve an isotonic solution (~280-320 mOsm/kg).
-
Preservative Addition : If preparing a multi-dose formulation, add the specified volume of benzalkonium chloride solution to the mixture and stir until fully dissolved.[5]
-
API Dissolution : Slowly add the pre-weighed 100 mg of this compound powder to the solution while stirring gently to avoid foaming. Ensure it is completely dissolved.
-
Final Volume and pH Check : Add WFI to bring the total volume to 100 mL. Re-check the pH and adjust if necessary using dilute NaOH or HCl. The final pH should be within the 7.0-7.4 range for ocular comfort.[4]
-
Sterile Filtration : Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile receiving container. This is a critical step for ensuring the sterility of the final product.[6][7]
-
Aseptic Filling : In a laminar flow hood or cleanroom environment, dispense the sterile solution into sterile ophthalmic dropper bottles.
-
Storage : Store the final solution at 2-8°C, protected from light.
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of the this compound ophthalmic solution.
Caption: Workflow for lab-scale preparation of this compound ophthalmic solution.
Quality Control (QC) Protocols
All prepared ophthalmic solutions must undergo rigorous QC testing to ensure they are safe and suitable for laboratory use.[8][9]
| Test | Protocol / Specification |
| Appearance | Protocol: Visually inspect the solution against a black and white background. Specification: Clear, colorless, and free from visible particulate matter.[10] |
| pH | Protocol: Measure the pH using a calibrated pH meter at room temperature. Specification: 7.0 - 7.4.[4] |
| Assay (HPLC) | Protocol: Use a validated Reverse-Phase HPLC method with a C18 column. Mobile phase may consist of an acetonitrile/water gradient with TFA. Detect at ~214 nm. Specification: 90.0% - 110.0% of the label claim (0.1% w/v).[8] |
| Sterility Test | Protocol: Perform sterility testing according to USP <71> guidelines, typically using direct inoculation into fluid thioglycollate medium (FTM) and soybean-casein digest medium (SCDM).[9][11] Specification: No evidence of microbial growth after 14 days of incubation.[11] |
| Particulate Matter | Protocol: Use light obscuration particle count test as per USP <788>. Specification: Solution should meet the limits for ophthalmic solutions (e.g., ≤50 particles/mL ≥10µm, ≤5 particles/mL ≥25µm). |
This compound Mechanism of Action
This compound (Tβ4) exerts its effects through a dual mechanism. Intracellularly, it is the primary G-actin sequestering protein, regulating cytoskeletal dynamics essential for cell motility.[2][12] Extracellularly, it acts as a signaling molecule released at injury sites to promote tissue repair.[2] It can reduce inflammation by inhibiting NF-κB and stimulate healing by promoting angiogenesis and cell migration.[3][12]
Caption: Simplified signaling pathway for this compound in corneal repair.
Stability Data
A preliminary stability study should be conducted to determine the appropriate shelf-life for laboratory-prepared solutions. The following table presents hypothetical stability data for a 0.1% this compound solution.
| Storage Condition | Timepoint | Assay (% Initial) | Appearance | pH |
| 2-8°C (Protected from Light) | 0 days | 100.0% | Clear, Colorless | 7.2 |
| 14 days | 99.5% | Clear, Colorless | 7.2 | |
| 30 days | 98.9% | Clear, Colorless | 7.1 | |
| 90 days | 97.2% | Clear, Colorless | 7.1 | |
| 25°C / 60% RH | 0 days | 100.0% | Clear, Colorless | 7.2 |
| 14 days | 96.1% | Clear, Colorless | 7.0 | |
| 30 days | 92.5% | Clear, Colorless | 6.9 |
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Timbetasin - RegeneRx Biopharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. Ophthalmic Drug Dosage Forms: Characterisation and Research Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdbidoon.com [sdbidoon.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. alsglobal.com [alsglobal.com]
- 10. Quality Control Tests for Ophthalmics | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Scratch Assay with Timbetasin Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Timbetasin acetate (B1210297), a synthetic peptide analog of Thymosin beta-4 (Tβ4), is a promising agent in the field of regenerative medicine. Tβ4 is a naturally occurring peptide that plays a crucial role in wound healing, tissue repair, and the inflammatory response.[1][2][3] One of its key functions is the promotion of cell migration, a fundamental process in tissue regeneration.[1][4] The in vitro scratch assay is a straightforward, inexpensive, and widely used method to study collective cell migration in a two-dimensional context.[5][6][7] This application note provides a detailed protocol for utilizing the scratch assay to evaluate the effects of Timbetasin acetate on cell migration.
Principle of the Scratch Assay:
The scratch assay models cell migration during wound healing in vitro.[6] A "scratch" or cell-free gap is created in a confluent cell monolayer.[5] The rate at which the cells collectively move to close this gap is monitored over time, providing a quantitative measure of cell migration.[5][7] This allows for the assessment of how substances like this compound influence this process.
Experimental Protocol
This protocol is a guideline and may require optimization depending on the cell type used.
Materials:
-
Selected cell line (e.g., keratinocytes, fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound stock solution (in a suitable sterile solvent, e.g., sterile water or PBS)
-
12-well or 24-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell counting device (e.g., hemocytometer)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count to determine the cell concentration.
-
Seed the cells into a 12-well or 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[5] This needs to be optimized for the specific cell line.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Pre-treatment (Optional):
-
Once the cells reach 95-100% confluency, you may want to serum-starve the cells for 2-6 hours by replacing the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium. This helps to minimize cell proliferation, ensuring that the gap closure is primarily due to cell migration.[7]
-
Alternatively, a proliferation inhibitor like Mitomycin C can be added to the medium.[7]
-
-
Creating the Scratch:
-
Carefully aspirate the medium from the wells.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the cell monolayer.[5] Apply firm and consistent pressure to ensure a clean, cell-free area. A ruler or guide can be used for consistency.
-
To create a reference point, a perpendicular scratch can be made to form a cross.[8]
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[8]
-
Aspirate the final wash and add the experimental medium. This includes a negative control (vehicle control) and various concentrations of this compound.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratches in each well. This is the 0-hour time point.
-
Use a phase-contrast inverted microscope at low magnification (e.g., 4x or 10x).[8]
-
It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.[8]
-
Return the plate to the incubator.
-
Capture images at regular intervals (e.g., every 4, 6, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.[8]
-
-
Data Analysis:
-
Use image analysis software (like ImageJ) to measure the area or the width of the scratch at each time point for all conditions.
-
Calculate the percent wound closure using the following formula: % Wound Closure = [ (Initial Area - Area at time t) / Initial Area ] x 100 [9]
-
The rate of cell migration can also be determined by plotting the change in wound area or width against time.
-
Data Presentation
The quantitative data from the scratch assay can be summarized in a table for easy comparison.
| Treatment Group | Time (hours) | Average Scratch Width (µm) | Standard Deviation (µm) | % Wound Closure | Cell Migration Rate (µm/hour) |
| Vehicle Control | 0 | 505.2 | 15.8 | 0 | 0 |
| 6 | 450.1 | 18.2 | 10.9 | 9.2 | |
| 12 | 380.5 | 20.1 | 24.7 | 10.4 | |
| 24 | 250.3 | 25.5 | 50.5 | 10.6 | |
| This compound (1 µg/mL) | 0 | 502.8 | 14.5 | 0 | 0 |
| 6 | 401.7 | 16.9 | 20.1 | 16.8 | |
| 12 | 285.4 | 19.3 | 43.2 | 18.1 | |
| 24 | 110.9 | 22.8 | 78.0 | 16.3 | |
| This compound (10 µg/mL) | 0 | 508.1 | 16.2 | 0 | 0 |
| 6 | 375.9 | 15.7 | 26.0 | 22.0 | |
| 12 | 220.6 | 18.8 | 56.6 | 23.9 | |
| 24 | 45.3 | 15.1 | 91.1 | 19.3 |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow of the in vitro scratch assay to assess cell migration.
Proposed Signaling Pathway of this compound in Cell Migration:
This compound, as an analog of Thymosin beta-4, is believed to promote cell migration primarily through its interaction with actin dynamics. Tβ4 is a major G-actin-sequestering protein. By releasing G-actin monomers, it facilitates the polymerization of actin filaments (F-actin) at the leading edge of migrating cells, a critical step for the formation of protrusive structures like lamellipodia and filopodia. This process is regulated by various signaling pathways that converge on the Rho family of small GTPases.[10]
Caption: Proposed mechanism of this compound in promoting cell migration.
References
- 1. droracle.ai [droracle.ai]
- 2. Thymosin β4 Promotes Dermal Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regenerative peptide thymosin β4 accelerates the rate of dermal healing in preclinical animal models and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. med.virginia.edu [med.virginia.edu]
- 9. clyte.tech [clyte.tech]
- 10. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RGN-259 in a Dry Eye Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGN-259, a sterile, preservative-free ophthalmic solution with the active ingredient Thymosin beta 4 (Tβ4), is a promising therapeutic agent for dry eye disease. Tβ4 is a naturally occurring 43-amino acid peptide that plays a crucial role in tissue protection, repair, and regeneration.[1][2][3] Preclinical studies in various animal models of dry eye have demonstrated the efficacy of RGN-259 in improving signs of the disease, suggesting its potential as a novel treatment.[4][5][6] These application notes provide detailed protocols for utilizing RGN-259 in a dry eye disease animal model, specifically focusing on the widely used murine models.
Mechanism of Action
RGN-259 exerts its therapeutic effects through a multi-faceted mechanism of action that addresses the underlying pathology of dry eye disease. Its primary functions include:
-
Promotion of Corneal Wound Healing: RGN-259 accelerates the migration of corneal epithelial cells, a critical step in repairing ocular surface damage.[7] It up-regulates the expression of laminin-5, a key protein in the basement membrane of the cornea and conjunctiva that is essential for wound healing.[1]
-
Anti-inflammatory Properties: RGN-259 has been shown to reduce the expression of pro-inflammatory cytokines on the ocular surface, thereby mitigating the inflammatory cascade that perpetuates dry eye.[8][9][10]
-
Anti-apoptotic Activity: The peptide exhibits protective effects on corneal and conjunctival epithelial cells by inhibiting apoptosis (programmed cell death) induced by desiccating stress.[7]
-
Stimulation of Mucin Production: RGN-259 has been observed to increase the density of conjunctival goblet cells and mucin production, which are vital for maintaining the stability of the tear film.[9][11]
Signaling Pathway of RGN-259 (Thymosin β4)
Caption: Proposed signaling pathway of RGN-259 in promoting corneal epithelial cell migration and wound healing.
Experimental Protocols
1. Murine Model of Desiccating Stress-Induced Dry Eye
This is a widely accepted and utilized model to mimic the conditions of aqueous-deficient dry eye in humans.
Materials:
-
Controlled Environment Chamber (CEC) or a custom-built desiccating draft chamber with controlled humidity (30-40%) and constant airflow.[4][11]
-
Scopolamine (B1681570) hydrobromide solution (for subcutaneous injection)
-
RGN-259 ophthalmic solution (e.g., 0.1% or 0.5%)[4]
-
Vehicle control (e.g., balanced salt solution - BSS)[8]
-
Positive control (e.g., 0.05% Cyclosporine A)[8]
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Micropipette for topical instillation
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.
-
Induction of Dry Eye:
-
Treatment Groups:
-
Divide the mice into different treatment groups (n=5-10 per group):
-
Untreated Dry Eye Control
-
Vehicle Control
-
RGN-259 (e.g., 0.1% or 0.5%)
-
Positive Control (e.g., Cyclosporine A)
-
-
-
Drug Administration:
Experimental Workflow
Caption: A typical experimental workflow for evaluating RGN-259 in a murine dry eye model.
2. Efficacy Evaluation Methods
a. Corneal Fluorescein Staining:
-
Purpose: To assess corneal epithelial damage.
-
Procedure:
-
Instill 1 µL of 0.5% fluorescein sodium solution into the conjunctival sac.
-
After 2 minutes, gently rinse the eye with sterile saline.
-
Examine the cornea under a slit-lamp biomicroscope with a cobalt blue filter.
-
Score the corneal staining based on a standardized grading system (e.g., 0-4 or 0-15 scale), where a higher score indicates more severe damage.
-
b. Tear Production Measurement:
-
Purpose: To quantify aqueous tear volume.
-
Procedure:
-
Use phenol (B47542) red-impregnated cotton threads (Zone-Quick).
-
Place the thread in the lateral canthus of the conjunctival fornix for 15-30 seconds.
-
Measure the length of the wetted thread (in millimeters) and compare it among treatment groups.
-
c. Tear Film Break-Up Time (TFBUT):
-
Purpose: To evaluate the stability of the tear film.
-
Procedure:
-
Instill fluorescein as described for corneal staining.
-
Under the slit-lamp, have the mouse blink once.
-
Measure the time (in seconds) it takes for the first dry spot to appear on the cornea.
-
d. Histological Analysis (Goblet Cell Density):
-
Purpose: To assess the density of mucin-producing goblet cells in the conjunctiva.
-
Procedure:
-
Euthanize the mice and carefully excise the conjunctival tissue.
-
Fix the tissue in 10% formalin and embed in paraffin.
-
Section the tissue and perform Periodic acid-Schiff (PAS) staining.
-
Count the number of PAS-positive goblet cells per unit area under a microscope.
-
e. Inflammatory Marker Analysis:
-
Purpose: To quantify the levels of pro-inflammatory cytokines.
-
Procedure:
-
Collect conjunctival or corneal tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of cytokines such as IL-1β, IL-6, and TNF-α.
-
Alternatively, use ELISA or multiplex bead assays to measure protein levels of these cytokines in tissue lysates.
-
Data Presentation
Table 1: Summary of RGN-259 Efficacy in a Murine Dry Eye Model
| Parameter | Vehicle Control | RGN-259 (0.1%) | Cyclosporine A (0.05%) | Lifitegrast | Diquafosol | Reference |
| Tear Production (mm) | ↓ | ↑ (similar to DQS & LFA) | No significant change | ↑ | ↑ | [9][11] |
| Corneal Fluorescein Staining Score | ↑↑ | ↓↓ (similar to LFA) | No significant change | ↓↓ | No significant change | [9][11] |
| Corneal Epithelial Detachment | ↑↑ | ↓↓ (similar to DQS & LFA) | No significant change | ↓↓ | ↓↓ | [9][11][12] |
| Conjunctival Goblet Cell Density (cells/mm²) | ↓↓ | ↑↑ (similar to CsA) | ↑↑ | No significant change | No significant change | [9][11] |
| Conjunctival Mucin Production | ↓↓ | ↑↑ (similar to CsA) | ↑↑ | No significant change | No significant change | [9][11] |
| Inflammatory Cytokine Levels (IL-1β, TNF-α) | ↑↑ | ↓ (similar to CsA & LFA) | ↓ | ↓ | No significant change | [9][10][11] |
Arrows indicate the direction of change relative to a healthy baseline (↑ increase, ↓ decrease). The number of arrows indicates the magnitude of the change.
Table 2: Dosing and Administration of RGN-259
| Parameter | Recommendation | Reference |
| Animal Model | C57BL/6 or NOD.B10-H2b mice | [4][11] |
| Concentration | 0.1% or 0.5% ophthalmic solution | [4] |
| Volume | 5 µL per eye | - |
| Frequency | Twice daily (BID) or Four times daily (QID) | [4][9] |
| Duration of Treatment | 10 - 14 days | [9][11] |
RGN-259 has demonstrated significant efficacy in preclinical animal models of dry eye disease. By following the detailed protocols outlined in these application notes, researchers can effectively evaluate the therapeutic potential of RGN-259 and contribute to the understanding of its mechanism of action. The provided data and workflows offer a robust framework for designing and executing studies in this field.
References
- 1. patlynk.com [patlynk.com]
- 2. regenerx.com [regenerx.com]
- 3. hcplive.com [hcplive.com]
- 4. Thymosin β4 significantly reduces the signs of dryness in a murine controlled adverse environment model of experimental dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. biospace.com [biospace.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. RGN-259 (thymosin β4) improves clinically important dry eye efficacies in comparison with prescription drugs in a dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RGN-259 (thymosin β4) improves clinically important dry eye efficacies in comparison with prescription drugs in a dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
Timbetasin Acetate in Neurotrophic Keratopathy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Timbetasin acetate (B1210297), a synthetic form of Thymosin beta 4, in research on neurotrophic keratopathy (NK). This document details the dosage, experimental protocols from clinical studies, and the underlying signaling pathways involved in its therapeutic effects.
Introduction to Timbetasin Acetate and Neurotrophic Keratopathy
Neurotrophic keratopathy is a degenerative corneal disease caused by impaired trigeminal nerve function, leading to reduced corneal sensitivity, poor epithelial healing, and potentially vision loss. This compound, also known as RGN-259, is an investigational ophthalmic solution that has shown promise in promoting the healing of persistent epithelial defects associated with NK.[1] It is a synthetic copy of the naturally occurring 43-amino acid peptide, Thymosin beta 4 (Tβ4), which is known to have multiple biological functions, including promoting cell migration, reducing inflammation, and protecting cells from damage.[1][2]
Quantitative Data from Clinical Trials
The efficacy of this compound has been evaluated in clinical trials, most notably the SEER-1 Phase 3 study. The following tables summarize the key quantitative outcomes from this trial.
| Primary Efficacy Endpoint | This compound (0.1%) | Placebo | p-value |
| Complete Corneal Healing at Day 29 | 60% (6 out of 10 subjects) | 12.5% (1 out of 8 subjects) | 0.0656 (Fisher's exact test) |
Table 1: Primary efficacy outcome from the SEER-1 trial, showing the percentage of subjects with complete healing of the persistent epithelial defect.[3][4][5]
| Secondary Efficacy Endpoints | This compound (0.1%) vs. Placebo | p-value |
| Complete Corneal Healing at Day 43 (2 weeks post-treatment) | Statistically significant difference favoring this compound | 0.0359 (Fisher's exact test) |
| Time to Complete Healing | Trend towards faster healing with this compound | 0.0829 (Kaplan-Meier) |
| Improvement in Mackie Classification of NK | Clinically important shifts to lower disease stages were consistently observed in the this compound group. | Not specified |
| Ocular Discomfort | Significant improvements at multiple time points. | Not specified |
| Foreign Body Sensation | Significant improvements at multiple time points. | Not specified |
| Dryness | Significant improvements at multiple time points. | Not specified |
Table 2: Summary of key secondary efficacy outcomes from the SEER-1 trial.[2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments conducted in the clinical evaluation of this compound for neurotrophic keratopathy.
Protocol 1: Assessment of Corneal Epithelial Healing
Objective: To quantitatively and qualitatively assess the healing of persistent corneal epithelial defects.
Procedure:
-
Patient Preparation: Explain the procedure to the patient and ensure they are comfortably seated at a slit lamp biomicroscope.
-
Fluorescein (B123965) Staining:
-
Moisten a sterile fluorescein strip with a drop of sterile saline.
-
Gently pull down the lower eyelid and apply the moistened strip to the inferior conjunctiva, avoiding direct contact with the cornea.[6][7][8]
-
Instruct the patient to blink several times to distribute the dye evenly across the ocular surface.[7][8]
-
-
Observation:
-
Measurement and Documentation:
-
Measure the greatest length and width of the fluorescein-stained defect in millimeters using the slit lamp's measurement graticule.
-
Document the size, shape, and location of the defect. Digital imaging can be used for more precise documentation.[9]
-
"Complete healing" is defined as the absence of any fluorescein staining in the area of the previous defect.
-
Protocol 2: Assessment of Corneal Sensitivity
Objective: To measure corneal sensitivity to determine the level of nerve function.
Procedure:
-
Instrumentation: Utilize a Cochet-Bonnet aesthesiometer, which consists of a retractable nylon monofilament.[10][11][12]
-
Patient Preparation: Explain the procedure to the patient, emphasizing that they should indicate when they feel a sensation on their cornea. Ensure the patient is positioned comfortably at the slit lamp.
-
Measurement Technique:
-
Extend the nylon filament to its maximum length (60 mm).[12]
-
Gently touch the filament perpendicularly to the center of the cornea, observing for a slight bend in the filament.[11][12]
-
If the patient does not report a sensation, retract the filament in a stepwise manner (e.g., in 5 mm increments) and repeat the touch.[13]
-
The length of the filament at which the patient first reports a sensation is recorded. A shorter filament length indicates lower corneal sensitivity.[10]
-
Test all four quadrants of the cornea in a similar manner to map the extent of sensory loss.[10]
-
A positive response is typically recorded when the patient blinks or verbally confirms the sensation.[11]
-
Signaling Pathways of this compound (Thymosin beta 4)
The therapeutic effects of this compound in corneal healing are attributed to the multifaceted actions of its active component, Thymosin beta 4. Tβ4 influences several key cellular processes that are critical for tissue repair.
Caption: Signaling pathways of this compound in corneal epithelial cells.
The diagram above illustrates the key signaling pathways modulated by this compound (Thymosin beta 4). One of the primary mechanisms for promoting cell migration involves the activation of the P2X7 purinergic receptor, leading to an influx of calcium ions and subsequent phosphorylation of ERK1/2. Additionally, Tβ4's interaction with G-actin facilitates cytoskeletal rearrangement, a crucial step in cell motility.[10] The upregulation of Laminin-5, an essential protein for epithelial cell adhesion and migration, further contributes to the wound healing process.[1] Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory cascade. It also has anti-apoptotic effects, protecting corneal cells from cell death.[10]
Experimental Workflow for Clinical Trials
The successful execution of clinical trials for this compound in neurotrophic keratopathy requires a well-defined workflow.
Caption: A typical experimental workflow for a clinical trial of this compound.
The workflow for a Phase 3 clinical trial, such as SEER-1, begins with rigorous patient screening based on specific inclusion and exclusion criteria. Eligible patients undergo a baseline assessment of their corneal health. They are then randomized to receive either the this compound ophthalmic solution or a placebo. Regular follow-up assessments are conducted to monitor the progress of healing and any adverse events. The primary and secondary endpoints are then analyzed to determine the efficacy and safety of the treatment.
Conclusion
This compound has demonstrated a strong potential as a therapeutic agent for neurotrophic keratopathy by promoting corneal healing and improving patient comfort. The detailed protocols and understanding of its mechanism of action provided in these notes are intended to support further research and development in this critical area of ophthalmology.
References
- 1. 0.1% RGN-259 (Thymosin ß4) Ophthalmic Solution Promotes Healing and Improves Comfort in Neurotrophic Keratopathy Patients in a Randomized, Placebo-Controlled, Double-Masked Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. regenerx.com [regenerx.com]
- 5. ReGenTree - Pipeline [regentreellc.com]
- 6. researchgate.net [researchgate.net]
- 7. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Thymosin Beta 4: A Potential Novel Adjunct Treatment for Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymosin beta 4 ophthalmic solution for dry eye: a randomized, placebo-controlled, Phase II clinical trial conducted using the controlled adverse environment (CAE™) model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
Detecting Timbetasin Acetate in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Timbetasin acetate (B1210297) in tissue samples. Timbetasin acetate, a synthetic form of Thymosin beta 4 (Tβ4), is a promising therapeutic agent in clinical development.[1][2] Accurate measurement of its concentration in tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are presented to guide researchers in this analysis.
Overview of Analytical Methods
Two primary methods are detailed for the quantification of this compound in tissue samples:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely available technique for the separation and quantification of peptides. This method is based on the separation of this compound from other tissue components on a reversed-phase column followed by UV detection.
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that offers superior selectivity and lower limits of detection compared to HPLC. This is the gold standard for peptide quantification in complex biological matrices.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described methods. It is important to note that performance may vary based on instrumentation, tissue type, and sample processing.
| Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| HPLC | Thymosin beta 4 | Rat Tissue | 0.04 to 1.13 nmol[3] | Not Reported | Not Reported | Quantitative[3] |
| HPLC | Thymosin beta 4 | Pharmaceutical | 50 - 200 µg/mL[4] | Not Reported | Not Reported | Not Reported |
| LC-MS/MS | Acetate | Pharmaceutical | 0.4 - 25 µg/mL[5] | 0.06 µg/mL[5] | 0.18 µg/mL[5] | 101 - 102%[5] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Quantification in Tissue
This protocol is adapted from a method for the determination of Thymosin beta 4 in rat tissues.[3]
1. Tissue Sample Preparation (Perchloric Acid Homogenization)
-
Excise 1 to 40 mg of tissue.
-
Homogenize the tissue sample in perchloric acid.
-
Neutralize the homogenate with potassium hydroxide.
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant for HPLC analysis. This procedure effectively deproteinizes the sample and avoids artificial proteolysis.[3]
2. HPLC Instrumentation and Conditions
-
Chromatographic Column: C18, 4.6 x 250mm, 5 µm[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[4]
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-30 min: Gradient from 95% A to 10% A and 5% B to 90% B[4]
-
-
Flow Rate: 1 mL/min[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 100 µL[4]
3. Data Analysis
-
Prepare a standard curve by injecting known concentrations of this compound standard.
-
Integrate the peak area of the this compound peak in the samples.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 2: LC-MS/MS Method for this compound Quantification in Tissue
This protocol is a proposed method based on established principles of peptide quantification by LC-MS/MS and available data for Thymosin beta 4.
1. Tissue Sample Preparation (Protein Precipitation and Extraction)
-
Weigh a portion of the tissue sample.
-
Homogenize the tissue in a suitable lysis buffer.
-
Add a protein precipitation agent (e.g., acetonitrile) to the homogenate.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing this compound.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient from low to high organic mobile phase should be developed to ensure adequate retention and separation of this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Theoretical Monoisotopic Mass of Timbetasin (Tβ4): 4963.55 Da
-
Commonly Observed Ions:
-
[M+2H]²⁺: m/z 2482.78
-
[M+3H]³⁺: m/z 1655.52
-
[M+4H]⁴⁺: m/z 1241.89
-
-
Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.
-
3. Acetate Counterion Analysis (LC-MS/MS)
For the simultaneous or separate analysis of the acetate counterion, a modified LC-MS/MS method can be employed.[5][6]
-
Chromatography: Reversed-phase C18 chromatography under acidic conditions (e.g., pH 3).[5]
-
Post-Column Infusion: Post-column infusion of an alkaline solution (e.g., 0.6M methanolic ammonium (B1175870) hydroxide) to facilitate the detection of acetate ions in negative polarity mode.[5]
-
Mass Spectrometry: Monitor acetate ions in negative polarity mass spectrometry using pseudo multiple reaction monitoring (pseudo MRM).[5]
4. Data Analysis
-
Develop a standard curve using known concentrations of this compound.
-
Use an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to correct for matrix effects and variability in sample processing.
-
Quantify this compound in the tissue samples based on the peak area ratios of the analyte to the internal standard against the standard curve.
Visualizations
Signaling Pathways of Timbetasin (Thymosin beta 4)
This compound, as a synthetic analog of Thymosin beta 4, is expected to modulate similar intracellular signaling pathways. Tβ4 is known to influence cell proliferation, migration, and inflammation through various pathways.[7]
References
- 1. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptideforge.com [peptideforge.com]
- 3. One-step procedure for the determination of thymosin beta 4 in small tissue samples and its separation from other thymosin beta 4-like peptides by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an analytical HPLC methodology to study the effects of thymosin β4 on actin in sputum of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unica.it [iris.unica.it]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Application of Thymosin Beta-4 (Tβ4) in Cardiac Muscle Regeneration Studies
Introduction
Thymosin Beta-4 (Tβ4), often referred to by the misspelling "Timbetasin," is a highly conserved, 43-amino acid peptide that is a principal regulator of actin sequestration in mammalian cells.[1] Initially isolated from the thymus, Tβ4 is now recognized as a ubiquitous and multifunctional peptide with significant roles in tissue repair, regeneration, inflammation reduction, and angiogenesis.[2][3] In the context of cardiovascular science, Tβ4 has emerged as a promising therapeutic agent for cardiac repair following ischemic injury, such as myocardial infarction (MI).[4][5] Its multifaceted mechanism of action, which includes promoting cardiomyocyte survival, stimulating the formation of new blood vessels, reducing inflammation, and mitigating fibrosis, makes it a subject of intensive research for cardiac muscle regeneration.[6][7][8]
Studies have demonstrated that Tβ4 can protect cardiac muscle from ischemic damage, preserve cardiac function, and stimulate endogenous repair mechanisms.[9][10] It has been shown to activate critical signaling pathways, such as the Akt survival pathway, and to mobilize epicardial progenitor cells, which can contribute to the regeneration of cardiac tissue.[6][10] These properties position Tβ4 as a key molecule for developing novel therapeutic strategies aimed at healing the heart after injury.
Mechanism of Action in Cardiac Regeneration
The cardioprotective and regenerative effects of Tβ4 are attributed to its influence on several key cellular and molecular processes:
-
Cardiomyocyte Protection and Survival: Tβ4 promotes the survival of cardiomyocytes under hypoxic stress by activating the pro-survival kinase Akt.[1][10] This activation is mediated through the formation of a complex with PINCH and Integrin-Linked Kinase (ILK).[10] By inhibiting apoptosis (programmed cell death), Tβ4 helps to preserve myocardial tissue that would otherwise be lost during an ischemic event.[5][11]
-
Angiogenesis and Neovascularization: The peptide stimulates the formation of new blood vessels from pre-existing ones, a process crucial for supplying oxygen and nutrients to the damaged heart tissue.[6][12] This action helps to restore blood flow to the ischemic area, further protecting cardiomyocytes and supporting repair processes.
-
Activation of Endogenous Progenitors: Tβ4 can activate and mobilize epicardium-derived progenitor cells (EPDCs).[9][13] While the extent to which these cells differentiate into new cardiomyocytes in a post-injury setting is a subject of ongoing research, their activation contributes to the overall cardioprotective effect.[11][13]
-
Anti-inflammatory and Anti-Fibrotic Effects: Tβ4 modulates the inflammatory response following MI, which can reduce secondary damage to the myocardium.[2][7] Furthermore, it has been shown to reduce cardiac fibrosis, or scarring, a major contributor to heart failure post-MI.[8] This is partly achieved by modulating pathways like the ROCK1 signaling cascade.[8]
-
Actin Cytoskeleton Regulation: As a G-actin sequestering protein, Tβ4 influences the dynamics of the actin cytoskeleton, which is fundamental for cell migration—a key process in wound healing and tissue regeneration.[1][12]
Quantitative Data on Tβ4 in Cardiac Regeneration
The following tables summarize quantitative findings from various preclinical studies, illustrating the efficacy of Tβ4 in improving cardiac outcomes post-myocardial infarction.
Table 1: Effects of Tβ4 on Cardiac Function and Remodeling in Rodent MI Models
| Parameter | Animal Model | Tβ4 Treatment | Outcome | Percentage Improvement vs. Control | Reference |
| Infarct Size | Mouse (LAD Ligation) | Intraperitoneal Injection | Reduction in infarct size | ~25-30% | [11] |
| Cardiac Rupture | Mouse (LAD Ligation) | Osmotic Minipump | Reduced incidence of cardiac rupture | ~50% reduction in mortality | [7] |
| Left Ventricular Dilation | Mouse (LAD Ligation) | Osmotic Minipump | Ameliorated LV dilation | Data not specified | [7] |
| Interstitial Collagen | Mouse (LAD Ligation) | Osmotic Minipump | Reduced interstitial collagen fraction | Data not specified | [7] |
| Capillary Density | Mouse (LAD Ligation) | Osmotic Minipump | Increased capillary density | Data not specified | [7] |
Table 2: Cellular and Molecular Effects of Tβ4 in Cardiac Models
| Parameter | Model System | Tβ4 Treatment | Outcome | Fold Change vs. Control | Reference |
| Cardiomyocyte Apoptosis | Mouse (LAD Ligation) | Intraperitoneal Injection | Decreased apoptotic myocytes | Significant reduction | [7][11] |
| Akt Phosphorylation | Mouse (LAD Ligation) | Intraperitoneal Injection | Increased Akt activation | Modest increase (~3-5% of total Akt) | [5] |
| ROCK1 Protein Levels | Mouse (LAD Ligation) | Intraperitoneal Injection | Decreased ROCK1 protein levels | ~32% decrease in infarct core at 1 day | [8] |
| Plasma Biomarkers (MLC, FABP3) | Rat (LAD Ligation) | Intraperitoneal Injection | Attenuated increase in injury markers | Significant reduction | [5] |
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Myocardial Infarction and Tβ4 Administration
This protocol describes the induction of myocardial infarction in mice via left anterior descending (LAD) coronary artery ligation and subsequent treatment with Tβ4.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
7-0 silk suture
-
Ventilator for small animals
-
Thymosin Beta-4 (synthetic, high purity)
-
Sterile Phosphate-Buffered Saline (PBS) for vehicle control
-
Osmotic minipumps or syringes for injection
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance). Intubate the mouse and connect it to a small animal ventilator.
-
Surgical Procedure:
-
Place the mouse in a supine position.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium.
-
Identify the left anterior descending (LAD) coronary artery.
-
Permanently ligate the LAD artery using a 7-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Close the chest wall in layers.
-
-
Tβ4 Administration:
-
Systemic Injection: Immediately following surgery, administer Tβ4 via intraperitoneal (IP) injection. A typical dose is 150 µg in 300 µL of PBS.[8] Control animals receive an equal volume of PBS.
-
Sustained Delivery: For continuous administration, an osmotic minipump loaded with Tβ4 can be implanted subcutaneously. A common dosage regimen is 1.6 mg·kg⁻¹·day⁻¹ for 7 days.[7]
-
-
Post-Operative Care: Provide appropriate post-operative analgesia (e.g., Buprenorphine, 0.05 mg/kg) and monitor the animal's recovery.[8]
-
Endpoint Analysis: At predetermined time points (e.g., 7, 14, or 28 days post-MI), euthanize the animals. Harvest the hearts for analysis, which may include:
-
Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histology: For infarct size measurement (e.g., TTC staining), fibrosis assessment (Masson's trichrome staining), and immunohistochemistry (e.g., for apoptosis markers, capillary density).
-
Molecular Analysis: Western blotting or qRT-PCR for protein and gene expression analysis (e.g., Akt, ROCK1).[5][8]
-
Protocol 2: In Vitro Cardiomyocyte Survival Assay
This protocol assesses the protective effect of Tβ4 on cultured cardiomyocytes under simulated ischemic (hypoxic) conditions.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium (e.g., DMEM)
-
Thymosin Beta-4
-
Hypoxia chamber or incubator with controlled O₂/CO₂ levels
-
Reagents for apoptosis detection (e.g., TUNEL assay kit, Caspase-3 activity assay)
Procedure:
-
Cell Culture: Plate cardiomyocytes in appropriate culture dishes and allow them to attach and grow to a desired confluency.
-
Tβ4 Treatment: Pre-treat the cells with varying concentrations of Tβ4 (e.g., 10-100 ng/mL) for a specified duration (e.g., 24 hours) before inducing hypoxia.
-
Induction of Hypoxia: Place the culture plates in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a period sufficient to induce cell death in control wells (e.g., 12-24 hours).
-
Assessment of Cell Survival/Apoptosis:
-
Following the hypoxic period, assess cell viability using methods such as the MTT assay.
-
Quantify apoptosis using a TUNEL assay to detect DNA fragmentation or by measuring the activity of executioner caspases like Caspase-3.
-
-
Data Analysis: Compare the percentage of apoptotic cells or cell viability in Tβ4-treated groups versus the untreated hypoxia control group.
Visualizations
Signaling Pathway
Caption: Tβ4 signaling pathways promoting cardiomyocyte survival and migration.
Experimental Workflow
Caption: Workflow for in vivo evaluation of Tβ4 in a mouse MI model.
Logical Relationship of Effects
Caption: Multifaceted effects of Tβ4 leading to improved cardiac function.
References
- 1. gladstone.org [gladstone.org]
- 2. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of thymosin-beta4 and its derivative N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in cardiac healing after infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Frontiers | Cardioprotection by systemic dosing of thymosin beta four following ischemic myocardial injury [frontiersin.org]
- 6. gladstone.org [gladstone.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. Thymosin beta4 and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymosin beta4 activates integrin-linked kinase and promotes cardiac cell migration, survival and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymosin beta 4 treatment after myocardial infarction does not reprogram epicardial cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechpeptides.com [biotechpeptides.com]
- 13. Thymosin β4 and cardiac regeneration: are we missing a beat? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated Overexpression of Thymosin Beta 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin beta 4 (Tβ4) is a highly conserved, 43-amino acid peptide that plays a crucial role in a multitude of cellular processes, including the regulation of actin polymerization, cell proliferation, migration, and differentiation.[1][2] Its multifaceted nature makes it a compelling therapeutic target for a range of conditions, including tissue regeneration, wound healing, and inflammatory diseases.[3][4] Stable and robust overexpression of Tβ4 in target cells is an essential tool for elucidating its molecular mechanisms and evaluating its therapeutic potential.
This document provides a comprehensive guide to designing and utilizing a lentiviral vector for the sustained overexpression of human Thymosin beta 4 (encoded by the TMSB4X gene).[1][5] Included are detailed protocols for vector design, lentivirus production, target cell transduction, and subsequent validation of Tβ4 overexpression.
Lentiviral Vector Design for Thymosin Beta 4 Overexpression
A third-generation lentiviral vector system is recommended for enhanced biosafety and efficient gene delivery to a broad range of cell types, including both dividing and non-dividing cells.[6][7] The design of the transfer plasmid is critical for achieving high-level and sustained transgene expression.
Key Genetic Elements:
-
Promoter: The human elongation factor-1 alpha (EF-1α) promoter is selected to drive the expression of Tβ4. Unlike the commonly used CMV promoter, EF-1α is less prone to silencing in various cell types, including stem cells, ensuring long-term, stable expression.[8][9][10][11]
-
Thymosin Beta 4 cDNA: The coding sequence of human TMSB4X is codon-optimized for maximal expression in mammalian cells and synthesized. The sequence should be verified before cloning into the lentiviral vector.
-
Co-expression of a Selectable Marker: To facilitate the selection of successfully transduced cells, a selectable marker is co-expressed with Tβ4. A 2A self-cleaving peptide (specifically P2A) is chosen to link the Tβ4 coding sequence with a puromycin (B1679871) resistance gene (PuroR). The 2A peptide ensures the production of two separate proteins from a single mRNA transcript, with P2A demonstrating high cleavage efficiency.[12][13][14] This approach is generally more reliable for achieving equimolar expression compared to an Internal Ribosome Entry Site (IRES).[12][15][16]
-
Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE): Inclusion of the WPRE sequence downstream of the expression cassette enhances the stability and nuclear export of the viral RNA, leading to increased viral titers and higher levels of transgene expression.[17][18][19][20][21]
-
Self-Inactivating (SIN) Long Terminal Repeats (LTRs): The lentiviral vector incorporates a deletion in the U3 region of the 3' LTR. This design feature renders the LTRs transcriptionally inactive after integration into the host genome, reducing the risk of insertional mutagenesis.[22]
Below is a DOT script representation of the designed lentiviral transfer plasmid for Tβ4 overexpression.
Caption: Schematic of the lentiviral transfer plasmid for Tβ4 overexpression.
Experimental Protocols
The following protocols provide a step-by-step guide for the production of high-titer lentivirus, transduction of target cells, and validation of Tβ4 overexpression.
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol outlines the procedure for generating lentiviral particles using a third-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
pLV-EF1a-Tβ4-P2A-Puro transfer plasmid
-
Third-generation packaging plasmids (e.g., pMD2.G, pMDLg/pRRE, and pRSV-Rev)
-
0.45 µm sterile filters
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.[23][24]
-
Plasmid DNA Preparation: Prepare a DNA mixture containing the transfer plasmid and the packaging plasmids in the recommended ratio. For a 10 cm dish, a common ratio is 10 µg of the transfer plasmid, 5 µg of pMDLg/pRRE, 2.5 µg of pRSV-Rev, and 2.5 µg of pMD2.G.
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 6-8 hours, replace the transfection medium with fresh complete culture medium.
-
Virus Harvest:
-
Virus Filtration and Storage:
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the infection of target cells with the produced lentivirus.
Materials:
-
Target cells
-
Complete culture medium for target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock solution)
-
Puromycin
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate such that they are 50-70% confluent on the day of transduction.[26][27][28]
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding polybrene to the complete culture medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[26][27]
-
Add the desired amount of lentiviral supernatant to the transduction medium. The multiplicity of infection (MOI) should be optimized for each cell type.
-
Add the virus-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 24-48 hours.
-
Selection:
-
After the incubation period, replace the virus-containing medium with fresh complete culture medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue to culture the cells in the presence of puromycin for 7-10 days, changing the medium every 2-3 days, until stable, resistant colonies are formed.
-
The experimental workflow is visualized in the following DOT script.
Caption: Workflow for Tβ4 overexpression using lentivirus.
Protocol 3: Validation of Tβ4 Overexpression by qPCR
This protocol is for quantifying the relative mRNA expression of TMSB4X.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for TMSB4X and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both the Tβ4-overexpressing cells and control (e.g., non-transduced or empty vector transduced) cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[29]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for TMSB4X or the housekeeping gene, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in TMSB4X mRNA expression in the overexpressing cells relative to the control cells, normalized to the housekeeping gene.[30][31][32][33]
Protocol 4: Validation of Tβ4 Overexpression by Western Blot
This protocol is for detecting and quantifying the Tβ4 protein.[34][35]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Tβ4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the Tβ4-overexpressing and control cells with RIPA buffer to extract total protein.[36]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[34]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against Tβ4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of Tβ4 protein.[37]
Data Presentation
Quantitative data from the validation experiments should be summarized in tables for clear comparison.
Table 1: Relative mRNA Expression of TMSB4X
| Cell Line | Fold Change in TMSB4X mRNA (relative to control) | Standard Deviation |
| Control | 1.0 | ± 0.1 |
| Tβ4 Overexpressing | Insert Value | Insert Value |
Table 2: Relative Protein Expression of Tβ4
| Cell Line | Relative Tβ4 Protein Level (normalized to loading control) | Standard Deviation |
| Control | 1.0 | ± 0.2 |
| Tβ4 Overexpressing | Insert Value | Insert Value |
Tβ4 Signaling Pathways
Overexpression of Tβ4 has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.[3] Understanding these pathways is crucial for interpreting the functional consequences of Tβ4 overexpression.
A key pathway influenced by Tβ4 is the PI3K/Akt signaling cascade, which is central to cell survival and proliferation. Tβ4 can also modulate the NF-κB signaling pathway, a critical regulator of inflammation.[3][38]
The following DOT script illustrates the simplified PI3K/Akt and NF-κB signaling pathways modulated by Tβ4.
Caption: Key signaling pathways modulated by Thymosin β4.
By following these detailed application notes and protocols, researchers can reliably generate and validate cell lines with stable overexpression of Thymosin beta 4, providing a robust platform for investigating its biological functions and therapeutic potential.
References
- 1. TMSB4X thymosin beta 4 X-linked [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. TMSB4X thymosin beta 4 X-linked [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Thymosin beta-4 used for? [synapse.patsnap.com]
- 5. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
- 6. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 7. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 8. VectorBuilder | Revolutionizing Gene Delivery. [en.vectorbuilder.com]
- 9. Lentiviral vector systems with an EF-1 alpha promoter [takarabio.com]
- 10. takarabio.com [takarabio.com]
- 11. Difference between EF-1 alpha and the CMV promoter NovoPro [novoprolabs.com]
- 12. IRES Or 2A In Polycistronic Expression Cassette? | VectorBuilder [en.vectorbuilder.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Comparison of IRES and F2A-Based Locus-Specific Multicistronic Expression in Stable Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and Application of Multicistronic Constructs for Various Human Disease Therapies [mdpi.com]
- 17. Lentivirus vector selection guide [takarabio.com]
- 18. researchgate.net [researchgate.net]
- 19. Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element Enhances Expression of Transgenes Delivered by Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. salk.edu [salk.edu]
- 21. Lentiviral Vectors: From Wild-Type Viruses to Efficient Multi-Functional Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 25. addgene.org [addgene.org]
- 26. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 27. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 28. gentarget.com [gentarget.com]
- 29. elearning.unite.it [elearning.unite.it]
- 30. stackscientific.nd.edu [stackscientific.nd.edu]
- 31. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 32. idtdna.com [idtdna.com]
- 33. youtube.com [youtube.com]
- 34. addgene.org [addgene.org]
- 35. youtube.com [youtube.com]
- 36. cusabio.com [cusabio.com]
- 37. bitesizebio.com [bitesizebio.com]
- 38. Tmsb4x thymosin, beta 4, X chromosome [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Timbetasin Acetate in Neuronal Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timbetasin acetate (B1210297), with its active component Thymosin Beta 4 (Tβ4), has emerged as a promising agent for promoting neuronal cell survival and facilitating neurorestoration.[1][2] Tβ4 is a naturally occurring 43-amino acid peptide that plays a crucial role in various cellular processes, including cell migration, inflammation reduction, and inhibition of apoptosis.[2][3] These application notes provide detailed protocols and supporting data for utilizing Timbetasin acetate to enhance the survival of neuronal cells in culture, a critical aspect of neuroscience research and the development of therapeutics for neurodegenerative diseases.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple signaling pathways. A key mechanism involves the activation of the PI3K/Akt signaling cascade, a well-established pathway for promoting cell survival and inhibiting apoptosis.[3] Furthermore, this compound has been shown to upregulate the expression of neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), which are essential for neuronal growth, differentiation, and survival.[4]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound (Thymosin Beta 4) on neuronal cell survival and related parameters, based on data from published studies.
Table 1: Dose-Dependent Effect of this compound on Neuronal Survival and Neurite Outgrowth
| This compound (Tβ4) Concentration | Neuronal Survival Increase (fold change vs. control) | Neurite Length Increase (fold change vs. control) | L1 mRNA Expression Increase (fold change vs. control) | L1 Protein Synthesis Increase (fold change vs. control) |
| 0.1 µg/mL | - | - | - | - |
| 0.5 µg/mL | Significant Increase | Significant Increase | - | - |
| 1 µg/mL | Significant Increase | Significant Increase | - | - |
| 5 µg/mL | Significant Increase | Significant Increase | > 2.1 | > 2.3 |
| 10 µg/mL | - | - | - | - |
Data adapted from a study on cultured spinal cord neurons.[5][6] The effects were observed to be dose-dependent, with significant increases in neuronal survival and neurite outgrowth at concentrations of 0.5, 1, and 5 µg/ml.
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment | Cell Viability (% of control) |
| Control | 100% |
| Glutamate (100 µM) | Significantly Reduced |
| This compound (1 µM) + Glutamate (100 µM) | Significantly Increased vs. Glutamate alone |
This table summarizes the protective effect of this compound against glutamate-induced cell death in primary cortical neurons.[7][8]
Table 3: Effect of this compound on HT22 Neuronal Cell Viability in the Presence of PrP (106-126) Neurotoxic Peptide
| This compound (Tβ4) Concentration | Cell Viability (% of control) in the presence of 100 µM PrP (106-126) |
| 100 ng/mL | Significantly Increased |
| 200 ng/mL | Significantly Increased |
| 500 ng/mL | Significantly Increased |
| 1000 ng/mL | Significantly Increased |
This data demonstrates the dose-dependent neuroprotective effect of this compound against prion protein peptide-induced toxicity in a hippocampal neuronal cell line.[4][9]
Signaling Pathways
The neuroprotective effects of this compound are mediated by complex signaling networks. Below are diagrams illustrating the key pathways involved.
Caption: this compound activates the PI3K/Akt/mTOR pathway, leading to inhibition of apoptosis and promotion of cell survival and proliferation.
Caption: this compound upregulates NGF and BDNF, which in turn activate their respective receptors to promote neuronal survival and neurite outgrowth.
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of this compound in neuronal cell culture.
Protocol 1: Primary Neuronal Cell Culture and Treatment
This protocol describes the culture of primary neurons and their treatment with this compound.
Materials:
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine
-
This compound (lyophilized powder)
-
Sterile, tissue culture-treated plates or coverslips
-
Primary neurons (e.g., cortical, hippocampal, or spinal cord neurons, freshly isolated or cryopreserved)
Workflow Diagram:
Caption: Workflow for primary neuronal culture, treatment with this compound, and subsequent viability assessment.
Procedure:
-
Plate Coating:
-
Coat tissue culture plates with 100 µg/mL Poly-D-lysine in sterile water for at least 1 hour at 37°C.
-
Aspirate the Poly-D-lysine solution and wash the plates three times with sterile water.
-
Coat the plates with 10 µg/mL laminin in sterile water for at least 2 hours at 37°C.
-
Aspirate the laminin solution before seeding the cells.
-
-
Cell Seeding:
-
Thaw cryopreserved primary neurons or isolate them from embryonic tissue following established protocols.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto the coated plates at a density of 50,000 to 100,000 cells/cm².
-
-
This compound Preparation and Treatment:
-
Reconstitute lyophilized this compound in sterile water or a suitable buffer to create a stock solution (e.g., 1 mg/mL).
-
Prepare working solutions of this compound in neuronal culture medium at the desired final concentrations (e.g., 100 ng/mL to 5 µg/mL).
-
After allowing the neurons to attach and extend neurites (typically 24-48 hours post-seeding), replace the medium with the prepared this compound-containing medium.
-
For neuroprotection assays, a neurotoxic agent (e.g., glutamate, PrP (106-126)) can be added concurrently with or after a pre-incubation period with this compound.
-
-
Incubation and Observation:
-
Incubate the treated cells at 37°C in a humidified 5% CO₂ incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Monitor the cells for morphological changes using a phase-contrast microscope.
-
Protocol 2: Neuronal Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
MTT Addition:
-
Following the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Neuronal Apoptosis Assessment using LDH Release Assay
This protocol quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH assay kit (commercially available)
-
96-well plate reader
Procedure:
-
Sample Collection:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
-
-
Measurement:
-
Measure the absorbance of the reaction product at the wavelength specified by the manufacturer (usually around 490 nm).
-
Calculate the amount of LDH released, which is proportional to the number of dead cells.
-
Conclusion
This compound is a potent promoter of neuronal cell survival in vitro. The provided protocols and data offer a comprehensive guide for researchers to investigate its neuroprotective and neurorestorative properties. The dose-dependent effects and the involvement of key survival signaling pathways underscore its potential as a therapeutic agent for neurological disorders. Careful adherence to the outlined protocols will enable reproducible and reliable assessment of this compound's efficacy in various neuronal cell culture models.
References
- 1. Neuroprotective and neurorestorative effects of Thymosin beta 4 treatment following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. The promotive effects of thymosin beta4 on neuronal survival and neurite outgrowth by upregulating L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of thymosin beta4 in experimental models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin Beta 4 Protects Hippocampal Neuronal Cells against PrP (106-126) via Neurotrophic Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Thymosin Beta 4 (Tβ4) Concentration using Competitive ELISA
Introduction
Thymosin Beta 4 (Tβ4) is a key actin-sequestering protein that plays a crucial role in cell motility, wound healing, and angiogenesis. Given its therapeutic potential, accurate quantification of Tβ4 in biological samples is essential for research and drug development. This document provides a detailed protocol for determining the concentration of Tβ4 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Competitive ELISA
This assay is a competitive immunoassay for the in vitro quantitative measurement of Thymosin Beta 4 in serum, plasma, and other biological fluids. In this assay, a known amount of biotin-labeled Tβ4 competes with the unlabeled Tβ4 present in the sample or standard for a limited number of binding sites on a specific antibody coated on the microplate. After incubation, the unbound components are washed away. Avidin-HRP is then added to bind to the biotinylated Tβ4. Following another wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of Tβ4 in the sample.
Experimental Protocol
Materials Required
-
Tβ4 ELISA Kit (containing pre-coated microplate, standards, biotin-conjugated Tβ4, HRP-avidin, wash buffer, and TMB substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle, plate washer, or automated microplate washer
-
Eppendorf tubes for standard dilutions
-
Absorbent paper
Assay Procedure
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature (18 - 25°C) before use.
-
Prepare the Wash Buffer by diluting the concentrated Wash Buffer with distilled water.
-
Prepare the Tβ4 standards by serial dilution as per the kit instructions to create a standard curve.
-
-
Standard and Sample Addition:
-
Determine the number of wells to be used and add 50 µL of each Standard or Sample to the appropriate wells.
-
Immediately add 50 µL of Biotin-conjugated Tβ4 to each well.
-
Gently tap the plate to ensure thorough mixing.
-
Cover the plate with a new adhesive sealer and incubate for 45 minutes at 37°C.
-
-
Washing:
-
Aspirate the liquid from each well.
-
Add 200 µL of Wash Buffer to each well and incubate for 1-2 minutes.
-
Aspirate the Wash Buffer from each well.
-
Repeat the wash process two more times for a total of three washes.
-
After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
-
Enzyme Conjugate Addition:
-
Add 100 µL of HRP-avidin to each well.
-
Cover the plate with a new adhesive sealer and incubate for 30 minutes at 37°C.
-
-
Second Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Addition and Incubation:
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Presentation
Table 1: Typical Tβ4 ELISA Standard Curve Data
| Standard Concentration (ng/mL) | Mean Absorbance (450 nm) |
| 10 | 0.21 |
| 5 | 0.42 |
| 2.5 | 0.83 |
| 1.25 | 1.25 |
| 0.625 | 1.68 |
| 0.312 | 2.05 |
| 0 | 2.51 |
Note: Data is for demonstration purposes only. A new standard curve must be generated for each assay.
Visualizations
Caption: Experimental workflow for the competitive ELISA of Thymosin Beta 4.
Caption: Principle of competitive ELISA for Thymosin Beta 4 quantification.
Application Notes and Protocols for In Vivo Imaging of Timbetasin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timbetasin acetate (B1210297), the international nonproprietary name for Thymosin Beta 4 (Tβ4), is a synthetic 43-amino acid peptide that mirrors the activity of the naturally occurring Tβ4.[1][2][3] This peptide is a significant factor in tissue protection, repair, and regeneration.[2][3] Timbetasin acetate is currently under investigation for various therapeutic applications, with its ophthalmic formulation, RGN-259, being in late-stage clinical trials for the treatment of neurotrophic keratopathy and dry eye syndrome.[1][4] The therapeutic potential of this compound stems from its multifaceted mechanism of action, which includes promoting the migration and growth of cells, diminishing inflammation, and fostering the formation of new blood vessels.[1]
Understanding the in vivo pharmacokinetics, biodistribution, and target engagement of this compound is crucial for optimizing its therapeutic efficacy and safety profile. Non-invasive in vivo imaging techniques, such as Positron Emission Tomography (PET) and Optical Fluorescence Imaging, offer powerful tools to track the peptide in real-time, providing invaluable data for drug development.[5][6] These methods allow for the quantitative assessment of drug delivery to target tissues and can help elucidate the drug's mechanism of action in a living organism.[5][7]
This document provides detailed application notes and experimental protocols for the in vivo imaging of this compound using PET and optical imaging modalities. While specific in vivo imaging studies on this compound are not yet widely published, the following protocols are based on established methodologies for labeling and tracking similar peptides.
Signaling Pathways of this compound (Thymosin Beta 4)
This compound exerts its biological effects by modulating several key signaling pathways. As a primary G-actin sequestering protein, it plays a crucial role in regulating the dynamics of the actin cytoskeleton, which is fundamental for cell motility and shape.[1][7][8][9] Additionally, extracellular this compound can influence cellular behavior through pathways like NF-κB, which is central to the inflammatory response.[4][10]
Application Note 1: PET Imaging of this compound
Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the non-invasive quantification of the biodistribution of radiolabeled molecules in vivo.[11][12] By labeling this compound with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), researchers can visualize and quantify its uptake in various tissues and organs over time.[13][14][15]
Applications:
-
Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Biodistribution: Quantify the accumulation of the peptide in target organs (e.g., eyes, heart, skin) and identify potential off-target accumulation.
-
Target Engagement: Assess the binding of this compound to its molecular targets in vivo.
-
Dosimetry: Calculate the radiation dose to various organs, which is essential for clinical translation.
Experimental Protocol: ⁶⁸Ga-Labeling of DOTA-conjugated this compound for PET Imaging
This protocol describes the radiolabeling of a DOTA-conjugated this compound analogue with ⁶⁸Ga. This compound must first be conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to enable stable radiolabeling with ⁶⁸Ga.
Materials:
-
DOTA-conjugated this compound
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sep-Pak C18 cartridge
-
Ethanol
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC system
Workflow:
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Radiolabeling Reaction:
-
In a sterile reaction vial, combine approximately 30-50 µg of DOTA-conjugated this compound with the ⁶⁸Ga eluate.
-
Add an equal volume of 1 M sodium acetate buffer (pH 4.5) to adjust the pH of the reaction mixture to 3.5-4.0.
-
-
Incubation: Incubate the reaction mixture at 95°C for 15 minutes.[13]
-
Purification:
-
Pass the reaction mixture through a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-Timbetasin acetate with a small volume of ethanol/water solution.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using a radio-TLC system. A radiochemical purity of >95% is generally required for in vivo studies.
-
-
In Vivo Administration and Imaging:
-
Anesthetize the animal model (e.g., mouse or rat).
-
Administer a known activity of ⁶⁸Ga-DOTA-Timbetasin acetate via intravenous injection.
-
Perform dynamic PET/CT imaging for a specified duration (e.g., 60-120 minutes) to capture the pharmacokinetic profile.
-
Static images can be acquired at later time points to assess biodistribution.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images for anatomical reference.
-
Draw regions of interest (ROIs) on various organs and tissues to generate time-activity curves.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for quantitative analysis.
-
Quantitative Data Presentation: Representative Biodistribution of a ⁶⁸Ga-labeled Peptide
The following table presents representative biodistribution data for a generic ⁶⁸Ga-labeled peptide in a tumor-bearing mouse model at 1-hour post-injection. This data is illustrative and would need to be generated specifically for ⁶⁸Ga-DOTA-Timbetasin acetate.
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 1.2 ± 0.4 |
| Liver | 2.5 ± 0.6 |
| Spleen | 0.9 ± 0.2 |
| Kidneys | 15.2 ± 3.1 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.7 ± 0.2 |
| Tumor | 4.1 ± 0.8 |
Data are presented as mean ± standard deviation.
Application Note 2: Optical Fluorescence Imaging of this compound
Optical fluorescence imaging is a versatile technique that utilizes fluorescently labeled probes to visualize biological processes in vivo.[6] Labeling this compound with a near-infrared (NIR) fluorophore allows for deep tissue penetration and high signal-to-noise ratio, making it suitable for in vivo tracking in small animal models.[16][17][18]
Applications:
-
Real-time Visualization: Observe the accumulation and clearance of this compound in real-time.
-
Sub-organ Localization: High-resolution imaging can provide insights into the distribution of the peptide within specific organs.
-
Confirmation of PET Data: Optical imaging can be used as a complementary technique to validate PET findings.
Experimental Protocol: Labeling of this compound with a NIR Fluorophore
This protocol outlines the labeling of this compound with an amine-reactive NIR fluorophore, such as an NHS ester of IRDye® 800CW.
Materials:
-
This compound
-
Amine-reactive NIR fluorophore (e.g., IRDye® 800CW NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Size-exclusion chromatography or HPLC system for purification
Workflow:
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Dissolve the amine-reactive NIR fluorophore in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the dissolved fluorophore to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of 3:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled peptide from unreacted dye using size-exclusion chromatography or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful labeling and determine the dye-to-peptide ratio using UV-Vis spectroscopy.
-
-
In Vivo Administration and Imaging:
-
Anesthetize the animal model.
-
Administer a defined dose of the NIR-labeled this compound via intravenous injection.
-
Acquire whole-body fluorescence images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) using an in vivo imaging system with the appropriate excitation and emission filters.
-
-
Ex Vivo Analysis:
-
At the end of the imaging study, euthanize the animal and excise major organs.
-
Image the excised organs to confirm the in vivo signal localization and for more sensitive quantification.
-
-
Data Analysis:
-
Draw ROIs on the images of the whole animal and excised organs.
-
Quantify the fluorescence intensity (e.g., in radiant efficiency) for each ROI.
-
Quantitative Data Presentation: Representative Pharmacokinetics of a NIR-labeled Peptide
The following table shows representative pharmacokinetic data for a generic NIR-labeled peptide in mice, as determined by quantifying the fluorescence signal in blood samples over time.
| Time Point | Blood Concentration (Arbitrary Units) |
| 5 min | 100 ± 12 |
| 15 min | 75 ± 9 |
| 30 min | 48 ± 6 |
| 1 hr | 25 ± 4 |
| 2 hr | 10 ± 2 |
| 4 hr | 3 ± 1 |
Data are presented as mean ± standard deviation.
Conclusion
The in vivo imaging techniques and protocols detailed in this document provide a framework for the preclinical evaluation of this compound. By employing PET and optical imaging, researchers can gain a deeper understanding of the peptide's behavior in a living system, which is essential for its continued development as a therapeutic agent. The quantitative data and workflows presented serve as a guide for designing and executing robust in vivo imaging studies to accelerate the translation of this compound from the laboratory to the clinic.
References
- 1. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Pept-Ins as a Generic Amyloid-Like Aggregation-Based Platform for In Vivo PET Imaging of Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. cusabio.com [cusabio.com]
- 8. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Target-specific delivery of peptide-based probes for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging | MDPI [mdpi.com]
- 14. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. licorbio.com [licorbio.com]
- 17. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
Troubleshooting & Optimization
RGN-259 Technical Support Center: Optimizing Concentration for Cell Migration
Welcome to the technical support center for RGN-259, a formulation of Thymosin Beta 4 (Tβ4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing RGN-259 concentration for maximal cell migration in in vitro assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is RGN-259 and how does it promote cell migration?
A1: RGN-259 is a sterile, preservative-free formulation of Thymosin Beta 4 (Tβ4), a naturally occurring 43-amino acid peptide.[1][2] Tβ4 is a key regulator of actin cytoskeleton dynamics, which is fundamental to cell motility. It promotes cell migration by binding to G-actin, influencing actin polymerization, and activating specific signaling pathways.[3][4][5] Key mechanisms include the activation of the PI3K/Akt and ILK/IQGAP1/Rac1 signaling pathways, which regulate the cellular machinery involved in cell movement.[6][7][8]
Q2: What is the recommended starting concentration of RGN-259 for a cell migration assay?
A2: The optimal concentration of RGN-259 is highly cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies provide a good starting range. For some tumor cell lines, a biphasic response has been observed, with maximal migration occurring around 0.24 µM.[9] For human umbilical vein endothelial cells (HUVECs), concentrations in the ng/mL to µg/mL range have been shown to be effective.[3][8] It is recommended to test a broad range of concentrations (e.g., from 1 ng/mL to 10 µg/mL) to identify the optimal concentration for your specific cell line and assay conditions.
Q3: I am observing a decrease in cell migration at higher concentrations of RGN-259. Is this expected?
A3: Yes, this can be an expected outcome. Some studies have reported a biphasic or bell-shaped dose-response curve for Tβ4-induced cell migration.[9] This means that after reaching an optimal concentration for maximal migration, higher concentrations can lead to a decrease in cell motility and may even induce apoptosis in some cell types.[9] Therefore, it is crucial to perform a dose-response experiment to identify the optimal concentration and to avoid using excessively high concentrations that may be inhibitory or cytotoxic.
Q4: Can RGN-259 be used in both scratch (wound healing) and Transwell migration assays?
A4: Yes, RGN-259 can be effectively used in both scratch assays and Transwell migration assays to study its effect on cell migration. The choice of assay depends on the specific research question. The scratch assay is suitable for studying collective cell migration in a 2D monolayer, while the Transwell assay is ideal for quantifying the chemotactic response of individual cells through a porous membrane.
Q5: Are there any specific handling and storage recommendations for RGN-259 to maintain its activity?
A5: As a peptide-based therapeutic, RGN-259 requires careful handling to maintain its stability and activity. It is recommended to store lyophilized RGN-259 at -20°C or -80°C. Once reconstituted, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Use sterile buffers for reconstitution and consider filtering the solution to remove potential microbial contamination.
Data Presentation: RGN-259/Tβ4 Concentration and Cell Migration
The following table summarizes a selection of published data on the effective concentrations of Tβ4 in various cell migration assays. This data should be used as a starting point for designing your own dose-response experiments.
| Cell Type | Assay Type | Effective Concentration Range | Optimal Concentration | Observed Effect |
| Colon and Breast Carcinoma Cells | Transwell Assay | 0.06 - 2.8 µM | ~0.24 µM | Biphasic response: increased migration at lower concentrations, decreased at higher concentrations.[9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Boyden Chamber | Not specified | Not specified | 4- to 6-fold increase in migration over media alone.[3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Assay | 1 - 10 µg/mL | 10 µg/mL | Dose-dependent increase in migration.[8] |
| Human Conjunctival Epithelial Cells | Boyden Chamber | Not specified | Not specified | Dose-dependent stimulation of migration.[2] |
| Human Hepatic Stellate Cells (LX-2) | Wound Healing & Transwell | 10 - 1000 ng/mL | Not applicable | Suppression of cell migration.[10] |
| Human Fibrosarcoma Cells (HT1080) | Transwell Assay | Not specified | 1 ng/mL | Increased cell migration.[11] |
Experimental Protocols
Detailed Methodology: Scratch (Wound Healing) Assay
This protocol provides a general framework for performing a scratch assay to assess the effect of RGN-259 on collective cell migration.
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C and 5% CO2.
-
-
Serum Starvation (Optional):
-
Once cells reach confluence, you may serum-starve them for 4-6 hours to minimize cell proliferation, which can confound migration results.
-
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove detached cells.
-
-
Treatment with RGN-259:
-
Add fresh culture medium containing the desired concentrations of RGN-259 or a vehicle control to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the scratch (T=0) using a phase-contrast microscope.
-
Capture subsequent images at regular intervals (e.g., every 4, 8, 12, and 24 hours) at the same position.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point.
-
Calculate the percentage of wound closure relative to the initial scratch area at T=0.
-
Detailed Methodology: Transwell Migration Assay
This protocol outlines the steps for a Transwell migration assay to quantify the chemotactic effect of RGN-259.
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Perform a cell count and adjust the concentration to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add culture medium containing the desired concentrations of RGN-259 (chemoattractant) to the lower wells of a 24-well plate.
-
Carefully place the Transwell inserts (e.g., 8 µm pore size) into the wells, avoiding air bubbles.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 4-24 hours, to be optimized for your cell line).
-
-
Analysis:
-
After incubation, remove the inserts from the wells.
-
Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative such as 4% paraformaldehyde or methanol.
-
Stain the fixed cells with a staining solution like 0.1% Crystal Violet.
-
Gently wash the inserts to remove excess stain and allow them to air dry.
-
Image and count the number of migrated cells in several random fields of view for each insert.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cell Migration | - Suboptimal RGN-259 concentration.- Cell viability issues.- Inappropriate pore size for Transwell inserts.- Cell proliferation is low. | - Perform a dose-response experiment with a wide range of RGN-259 concentrations.- Check cell viability with a trypan blue exclusion assay before and after the experiment.- Ensure the pore size is appropriate for your cell type.- Confirm that the cells are healthy and in the logarithmic growth phase before the assay. |
| Inconsistent/Variable Results | - Inconsistent scratch width.- Uneven cell seeding.- RGN-259 (peptide) instability or aggregation.- Contamination of RGN-259 stock (e.g., endotoxins). | - Use a guide or automated tool for creating consistent scratches.- Ensure a homogenous cell suspension before seeding.- Aliquot RGN-259 after reconstitution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.- Use high-purity, endotoxin-free RGN-259. |
| High Background Migration (Control) | - Presence of chemoattractants in the serum-free media.- Cells are overly motile. | - Ensure the use of true serum-free media for the assay.- Reduce the incubation time. |
| Cell Clumping in Suspension (Transwell Assay) | - Over-trypsinization.- High cell density. | - Minimize trypsin exposure time and ensure complete neutralization.- Gently pipette to create a single-cell suspension. Optimize seeding density. |
Mandatory Visualizations
References
- 1. Purinergic Signaling Involvement in Thymosin β4-mediated Corneal Epithelial Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin beta4 promotes human conjunctival epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. karger.com [karger.com]
- 11. Cell Migration and Wound Healing Activities of Recombinant Thymosin β-4 Expressed in Escherichia coli -Journal of Life Science | Korea Science [koreascience.kr]
Technical Support Center: Stability of Timbetasin Acetate in Cell Culture Media
Disclaimer: Information regarding a compound specifically named "Timbetasin acetate" is not available in the public domain. This technical support center provides a generalized framework based on common challenges encountered with novel small molecule acetate (B1210297) salts in cell culture. The protocols and data are illustrative and should be adapted to your specific compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to evaluate the stability of this compound in my cell culture media?
A: The stability of any test compound is fundamental for the correct interpretation of its biological effects.[1][2] If this compound degrades during an experiment, its effective concentration decreases, which can lead to an underestimation of its potency and efficacy.[1][2] Stability studies are necessary to ensure a dependable concentration-response relationship.[1][2]
Q2: What are the primary factors that could cause this compound to degrade in cell culture media?
A: Several factors can influence the stability of a compound in cell culture media:
-
pH: The physiological pH of culture media (typically 7.2-7.4) can facilitate hydrolysis, especially for compounds with ester groups like acetates.[1]
-
Temperature: The standard incubation temperature of 37°C can speed up chemical degradation.[1][3]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[1]
-
Media Components: Certain components in the media, like amino acids or vitamins, may react with the compound.[1][4]
-
Light Exposure: Light can cause photodegradation of sensitive compounds.[3][5]
Q3: My compound is precipitating when I add it to the media. What can I do?
A: Precipitation suggests poor aqueous solubility.[5] Consider the following:
-
Decrease the final working concentration.[1]
-
Optimize the dilution process by using pre-warmed media and a stepwise dilution approach.[1]
-
Ensure the final concentration of your solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).[6][7]
Q4: How should I prepare and store stock solutions of this compound?
A: Proper storage is key to maintaining compound integrity.[8]
-
Solid Compound: Store in a tightly sealed container in a dry, dark place at the recommended temperature.[9]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable dry solvent like DMSO.[5][6] It is best practice to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[5][6][10] Store these aliquots at -20°C or -80°C for long-term stability.[3][6]
-
Working Solutions: Always prepare fresh working solutions in your cell culture media right before use.[5]
Troubleshooting Guide
This guide will help you address specific issues you might face during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium.[5] | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[5] |
| High variability in results between replicate experiments. | Inconsistent compound stability or precipitation.[5] | Ensure consistent cell health and passage number.[5] Evaluate compound stability under your specific assay conditions.[4][5] |
| Precipitate is visible in the media after adding the compound. | The compound has poor solubility in the aqueous media.[5] | Visually inspect the media after adding the compound. If a precipitate is observed, consider lowering the final concentration or using a co-solvent system (ensuring the final solvent concentration is not toxic to cells).[5][7] |
| Cells appear stressed or die at all concentrations tested, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.[5] | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[5][6] |
Data Presentation
Table 1: Illustrative Stability of this compound in Cell Culture Media
The following table provides a representative example of stability data for a hypothetical compound, "this compound," in a common cell culture medium at 37°C.[1]
| Time (Hours) | % Remaining (without 10% FBS) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.5 |
| 8 | 80.1 | 92.3 |
| 24 | 55.4 | 81.0 |
| 48 | 30.7 | 65.8 |
| Data is for illustrative purposes and based on typical degradation kinetics. The presence of Fetal Bovine Serum (FBS) can sometimes stabilize compounds.[4] |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media
This protocol describes a general method to determine the stability of a compound in cell culture media using High-Performance Liquid Chromatography (HPLC).[1][5]
1. Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC system
2. Procedure:
-
Prepare Stock Solution: Make a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[1]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM).[1] Ensure the final solvent concentration is low (typically <0.1%).[1]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes.[1][5]
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media.[1][7] This will be your T=0 time point. Process this sample immediately as described in step 6.[1]
-
Incubation: Place the remaining samples in a 37°C incubator.[1][5]
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and stop the degradation process.[1][5] A common method is to add three times the volume of a cold organic solvent like acetonitrile (B52724) to precipitate proteins.[1][7]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[1] Transfer the supernatant to a clean tube for analysis.[1]
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC method.[1]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[1]
Visualizations
Caption: A workflow for troubleshooting compound degradation.
Caption: A hypothetical signaling pathway for Timbetasin.
Caption: A decision tree for optimal compound handling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Systemic Delivery of Timbetasin Acetate
Disclaimer: "Timbetasin acetate" is the recommended International Nonproprietary Name (INN) for Thymosin Beta 4 (Tβ4), a naturally occurring peptide.[1][2] While Tβ4 is the subject of clinical research for various indications, including ophthalmic applications and tissue repair, the following technical support center content addresses hypothetical challenges in its systemic delivery for research purposes.[1][2][3] The troubleshooting guides, FAQs, data, and protocols are based on common challenges encountered with peptide therapeutics and are provided for illustrative purposes.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the systemic delivery of Timbetasin acetate (B1210297).
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Q1: My lyophilized this compound is not dissolving in my standard phosphate-buffered saline (PBS). What should I do?
A1: Poor solubility of peptides in neutral aqueous buffers is a common issue, often dependent on the peptide's amino acid composition and net charge.[4][5] Follow these steps to troubleshoot:
-
Start with Sterile Water: Before using buffers, attempt to dissolve a small amount of the peptide in sterile, deionized water.[6]
-
Assess the Peptide's Net Charge: this compound (Thymosin Beta 4) has an acidic isoelectric point (pI). To improve solubility, the pH of the solvent should be at least 1-2 units away from the pI.[4]
-
Use a Basic Buffer: For acidic peptides like this compound, dissolving in a slightly basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) can increase the net negative charge and improve solubility.[4][6]
-
Gentle Sonication: If aggregates are present, gentle sonication can help break them up and facilitate dissolution.[6]
-
Centrifugation: After dissolution, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining insoluble material. Use the supernatant for your experiments to ensure you are working with a fully solubilized peptide.[4]
Issue 2: Low Bioavailability and Rapid Clearance in Animal Models
Q2: I'm observing very low plasma concentrations and a short half-life of this compound after intravenous injection in my mouse model. How can I improve this?
A2: Peptides often suffer from rapid clearance and enzymatic degradation in vivo.[7][8] Several formulation strategies can enhance bioavailability and extend circulation time.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to the peptide can increase its hydrodynamic size, shielding it from enzymatic degradation and reducing renal clearance.[9][10]
-
Lipidation: Acylating the peptide with a fatty acid chain can promote binding to serum albumin, which acts as a carrier and prolongs the peptide's half-life.[10][11]
-
Encapsulation in Nanoparticles: Formulating this compound within biodegradable polymer nanoparticles (e.g., PLGA) or liposomes can protect it from degradation and allow for a more sustained release.[9][12]
Table 1: Comparison of Hypothetical this compound Formulations
| Formulation | Cmax (ng/mL) | T½ (hours) | Bioavailability (%) |
| Unmodified this compound | 150 ± 25 | 0.5 ± 0.1 | 100 (IV reference) |
| PEGylated this compound | 120 ± 20 | 4.2 ± 0.5 | - |
| Lipidized this compound | 100 ± 15 | 8.5 ± 1.2 | - |
| PLGA Nanoparticle Encapsulation | 80 ± 10 (sustained) | 12.1 ± 2.0 | - |
Issue 3: High Variability in In Vitro Assay Results
Q3: My in vitro cell-based assays with this compound are showing inconsistent results between experiments. What could be the cause?
A3: High variability can stem from issues with peptide stability, aggregation, or interactions with assay components.
-
Peptide Stability in Media: Peptides can be degraded by proteases present in cell culture media, especially if it contains serum.[13] It is crucial to test the stability of this compound in your specific assay medium over the time course of the experiment.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in your assay.[14] Using low-protein-binding plates and tubes can mitigate this issue.
-
Aggregation: Poorly soluble or unstable peptides can form aggregates, which may have altered biological activity.[8] Ensure complete solubilization and consider including a small amount of a non-ionic surfactant in your buffer if compatible with your assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (Thymosin Beta 4) is known to interact with actin monomers, promoting cell migration and wound healing.[3] It is also believed to have anti-inflammatory properties and can promote the formation of new blood vessels.[1]
Q2: What are the recommended storage conditions for lyophilized and solubilized this compound?
A2:
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
In Solution: For solubilized peptide, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. Using sterile buffers at a pH of 5-6 is recommended for storage in solution.[6]
Q3: Are there known off-target effects of this compound to be aware of?
A3: As a naturally occurring peptide, this compound is generally considered to have a good safety profile with high specificity.[15] However, as with any therapeutic peptide, it is important to assess for any potential off-target effects in your specific experimental model.
Q4: What analytical methods are recommended for quantifying this compound in plasma samples?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying peptides in biological fluids.[13][16] Enzyme-linked immunosorbent assays (ELISAs) can also be developed for higher throughput screening if specific antibodies are available.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol assesses the stability of this compound in the presence of serum proteases.
-
Preparation:
-
Dissolve this compound to a stock concentration of 1 mg/mL in a suitable buffer.
-
Thaw fresh mouse or human serum on ice.
-
Prepare a quenching solution of 10% trichloroacetic acid (TCA) in water.
-
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of serum with 10 µL of the this compound stock solution.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot of the reaction mixture.
-
-
Quenching and Precipitation:
-
Immediately add the 20 µL aliquot to 40 µL of the cold TCA quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
-
Sample Processing:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the remaining peptide.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact this compound remaining at each time point. The percentage of peptide remaining is plotted against time to determine its half-life in serum.
-
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes a double emulsion (w/o/w) solvent evaporation method for encapsulating the hydrophilic this compound peptide into PLGA nanoparticles.
-
Primary Emulsion:
-
Dissolve 50 mg of PLGA in 1 mL of dichloromethane (B109758) (DCM).
-
Dissolve 5 mg of this compound in 100 µL of sterile water (aqueous phase).
-
Add the aqueous phase to the PLGA/DCM solution.
-
Emulsify using a probe sonicator on ice for 1 minute to create a water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion:
-
Prepare a 2% polyvinyl alcohol (PVA) solution in water.
-
Add the primary emulsion to 4 mL of the PVA solution.
-
Immediately sonicate on ice for 2 minutes to form the double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Transfer the double emulsion to 20 mL of a 0.5% PVA solution.
-
Stir the mixture at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in sterile water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated peptide.
-
-
Lyophilization and Storage:
-
Resuspend the final washed nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze-dry the suspension to obtain a lyophilized powder of this compound-loaded nanoparticles.
-
Store the lyophilized nanoparticles at -20°C.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for nanoparticle formulation and characterization.
Caption: Troubleshooting logic for low in vivo bioavailability.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. regenerx.com [regenerx.com]
- 3. Timbetasin - RegeneRx Biopharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. Challenges in the delivery of peptide drugs: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijsra.net [ijsra.net]
How to minimize off-target effects of Timbetasin acetate
Technical Support Center: Timbetasin Acetate (B1210297)
Welcome to the Technical Support Center for Timbetasin Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and ensuring data integrity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
This compound is a potent, ATP-competitive small molecule inhibitor of Serine/Threonine Kinase Alpha (STKA) , a key regulator in a pro-survival signaling pathway frequently dysregulated in certain cancers. While highly potent against STKA, this compound can exhibit off-target activity against other kinases with homologous ATP-binding sites, especially at higher concentrations.[1]
These unintended interactions can lead to misinterpretation of experimental results and potential cellular toxicity.[1] The primary known off-targets are summarized below.
Data Presentation: Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | Description | Potential Off-Target Consequence |
| STKA (Primary Target) | 5 | Serine/Threonine Kinase Alpha | Desired therapeutic effect |
| STKB (Off-Target) | 85 | Serine/Threonine Kinase Beta | Induction of apoptosis |
| TKR-1 (Off-Target) | 250 | Tyrosine Kinase Receptor 1 | Inhibition of cell proliferation |
| CDK4 (Off-Target) | 800 | Cyclin-Dependent Kinase 4 | Cell cycle arrest at G1/S phase |
IC50 values are representative and may vary slightly between assay formats and cell lines.
Q2: How do I determine the optimal concentration of this compound to minimize off-target effects in my cell-based assays?
The key is to identify the lowest effective concentration that elicits the desired on-target effect without engaging off-target kinases.[1] This can be achieved by performing a detailed dose-response experiment.
Experimental Protocol: Cellular Dose-Response Curve for STKA Inhibition
Objective: To determine the EC50 (half-maximal effective concentration) for the inhibition of STKA activity in a cellular context.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your complete cell culture medium. A common starting range is 1 µM down to 0.1 nM.[3] It is critical to include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Treatment: Replace the medium in the cell plate with the medium containing the serial dilutions of this compound. Incubate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.[4]
-
Downstream Analysis:
-
Measure the phosphorylation of a known, direct downstream substrate of STKA using a method such as Western Blot or a specific ELISA kit.
-
Quantify the band or signal intensity for the phosphorylated substrate relative to a loading control (e.g., total substrate or a housekeeping protein).
-
-
Data Analysis: Plot the percentage of substrate phosphorylation against the log concentration of this compound. Use non-linear regression to fit a sigmoidal curve and determine the EC50 value.[5]
Interpretation: Aim to use a concentration for your subsequent experiments that is between 1x and 5x the calculated EC50 value. Concentrations significantly above this range are more likely to produce off-target effects.[1]
Q3: My cells show unexpected toxicity or a phenotype inconsistent with STKA inhibition. How can I confirm this is an off-target effect?
This is a critical question in drug discovery. A multi-pronged approach is necessary to distinguish on-target from off-target effects.[4]
Mandatory Visualization: Signaling Pathway of STKA
Caption: The STKA signaling pathway and points of inhibition by this compound.
Experimental Protocol: Phenotype Validation Using RNAi
Objective: To determine if the genetic knockdown of STKA phenocopies the effect observed with this compound treatment.
Methodology:
-
Reagent Design: Design and synthesize at least two independent siRNAs targeting different sequences of the STKA mRNA, or use a validated shRNA construct. Include a non-targeting scramble siRNA as a negative control.
-
Transfection: Transfect your cells with the STKA-targeting siRNAs and the scramble control siRNA using a suitable lipid-based transfection reagent or electroporation.
-
Incubation: Allow the cells to grow for 48-72 hours post-transfection to ensure efficient knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction of STKA protein levels via Western Blot or mRNA levels via qRT-PCR. A knockdown efficiency of >70% is recommended.
-
Phenotypic Assay: Perform the same functional assay in which you observed the unexpected phenotype with the STKA-knockdown cells and the scramble control cells.
-
Comparison: Compare the results from the STKA-knockdown cells to those obtained from cells treated with this compound and vehicle control.
Interpretation:
-
If the STKA knockdown reproduces the phenotype observed with this compound, the effect is likely on-target .
-
If the STKA knockdown does not reproduce the phenotype, the effect is likely off-target .[1]
Q4: What are the essential control experiments when using this compound?
Proper controls are fundamental to interpreting your data correctly.
Mandatory Visualization: Troubleshooting Logic for Unexpected Phenotypes
Caption: Decision tree for distinguishing on-target vs. off-target effects.
List of Essential Controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Positive and Negative Assay Controls: Use controls that are known to produce a maximum and minimum response in your specific assay, respectively. This ensures your assay is performing as expected.
-
Structurally Unrelated Inhibitor: If available, use a well-characterized inhibitor of STKA that is structurally different from this compound. If this compound reproduces the phenotype, it strengthens the case for an on-target effect.[4]
-
Inactive Analog Control: If a structurally similar but biologically inactive version of this compound is available, it can serve as an excellent negative control to rule out effects caused by the chemical scaffold itself.[1]
Q5: How can I proactively assess the kinome-wide selectivity of this compound?
For a comprehensive understanding of your compound's selectivity, a kinase panel screening is the gold standard.[6]
Mandatory Visualization: Workflow for Kinase Selectivity Profiling
Caption: Experimental workflow for assessing the kinase selectivity profile.
Experimental Protocol: Large-Scale Kinase Panel Screen
Objective: To quantitatively assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology: This type of experiment is typically performed by specialized contract research organizations (CROs).[7][8]
-
Compound Submission: Provide a high-quality sample of this compound at a specified concentration and volume.
-
Primary Screen: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of purified kinases.[8] The percent inhibition for each kinase is measured.
-
Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% inhibition) are identified as potential off-targets.
-
Secondary Screen (Dose-Response): For the identified "hits," a full 10-point dose-response curve is generated to determine an accurate IC50 value for each potential off-target.
-
Data Analysis: The selectivity of this compound is determined by comparing the IC50 value for the primary target (STKA) to the IC50 values of all identified off-targets.
This comprehensive profile is invaluable for interpreting experimental results and predicting potential toxicities.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pharmaron.com [pharmaron.com]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving the Bioavailability of Injectable Timbetasin Acetate (RGN-352)
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the bioavailability of injectable Timbetasin acetate (B1210297) (RGN-352). The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges during experimental studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Timbetasin acetate (RGN-352)? | RGN-352 is an injectable formulation of Thymosin Beta 4 (Tβ4), a naturally occurring peptide that plays a crucial role in tissue repair and regeneration.[1][2] It is under development for treating systemic tissue and organ damage.[1] |
| What is the established route of administration for RGN-352 in clinical trials? | In clinical trials, RGN-352 has been administered as an intravenous (IV) bolus.[3][4][5] |
| Are there any known bioavailability issues with injectable RGN-352? | Phase I clinical trials have shown RGN-352 to be safe and well-tolerated when administered intravenously.[1][4][5] While specific bioavailability data from these trials is not publicly detailed, intravenous administration typically ensures 100% bioavailability. However, for other parenteral routes like subcutaneous or intramuscular injection, bioavailability can be variable. |
| What are the primary mechanisms of action for RGN-352? | Preclinical studies have demonstrated that Tβ4, the active component of RGN-352, promotes tissue repair by recruiting stem cells, stimulating cell differentiation, reducing apoptosis and inflammation, protecting cells from damage, increasing angiogenesis, and reducing scar formation.[1] |
Troubleshooting Guide
This guide addresses potential issues researchers may face when working with RGN-352 in experimental settings, particularly when exploring alternative parenteral routes or formulations to prolong its therapeutic effect.
Problem 1: Suboptimal therapeutic response observed after subcutaneous (SC) or intramuscular (IM) injection.
Possible Cause: Reduced bioavailability due to local enzymatic degradation, poor absorption from the injection site, or rapid clearance. Peptides can be susceptible to proteases at the injection site and may be cleared quickly from circulation.[6][7]
Suggested Solutions:
-
Formulation with Permeation Enhancers: Incorporate excipients that can enhance the absorption of RGN-352 from the injection site.
-
Encapsulation in a Nanocarrier System: Utilize liposomes or polymeric nanoparticles to protect RGN-352 from degradation and control its release.[8][9][10]
Experimental Protocol: Formulation of RGN-352 with a Liposomal Nanocarrier
Objective: To encapsulate RGN-352 in liposomes to potentially enhance its stability and provide a sustained-release profile.
Materials:
-
This compound (RGN-352)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Lipid Film Hydration:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a PBS solution containing RGN-352 at a desired concentration. Vortex the mixture to form multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Sizing:
-
Subject the MLV suspension to probe sonication to reduce the vesicle size.
-
Extrude the sonicated liposome suspension through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles (LUVs) of a uniform size.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomal formulation using DLS.
-
Quantify the encapsulation efficiency by separating the free RGN-352 from the liposome-encapsulated peptide using a separation technique like size-exclusion chromatography. Analyze the amount of RGN-352 in the encapsulated and unencapsulated fractions by HPLC.
-
Workflow for Liposomal Encapsulation of RGN-352
Caption: Workflow for the preparation and characterization of RGN-352 loaded liposomes.
Problem 2: Variability in experimental results and loss of peptide activity.
Possible Cause: Peptide aggregation or degradation during storage and handling. Peptides can be sensitive to factors like pH, temperature, and agitation, leading to aggregation and loss of biological function.[11]
Suggested Solutions:
-
Optimize Formulation with Stabilizing Excipients: Include excipients such as buffers, cryoprotectants, and non-ionic surfactants to maintain the stability of the RGN-352 formulation.[12][13]
-
Lyophilization: Freeze-drying the peptide with appropriate lyoprotectants can improve its long-term stability.
Quantitative Data Summary: Common Stabilizing Excipients for Peptide Formulations
| Excipient Class | Example | Typical Concentration Range | Primary Function |
| Buffers | Phosphate, Citrate, Histidine | 10-50 mM | Maintain optimal pH |
| Cryoprotectants/Bulking Agents | Mannitol, Sucrose, Trehalose | 2-10% (w/v) | Stabilize during freeze-drying |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Prevent surface adsorption and aggregation |
| Amino Acids | Arginine, Glycine | 20-100 mM | Inhibit aggregation[13] |
Experimental Protocol: In Vitro Release Study of Formulated RGN-352
Objective: To evaluate the release profile of RGN-352 from a developed formulation (e.g., liposomes or microspheres) under simulated physiological conditions.
Materials:
-
RGN-352 formulation
-
Release buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Incubator shaker
-
HPLC system
Methodology:
-
Sample Preparation:
-
Accurately weigh and place a known amount of the RGN-352 formulation into a dialysis bag.
-
Seal the dialysis bag and place it in a container with a defined volume of release buffer.
-
-
Incubation:
-
Incubate the container in a shaker at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time points, withdraw an aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of RGN-352 in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of RGN-352 released over time.
-
Signaling Pathway: Simplified Overview of Tβ4-Mediated Tissue Repair
Caption: Simplified signaling cascade of Tβ4 in promoting tissue repair.
Problem 3: Difficulty in accurately quantifying RGN-352 in biological matrices.
Possible Cause: Low concentrations of the peptide in plasma, interference from endogenous substances, or non-specific binding to laboratory equipment.
Suggested Solutions:
-
Develop a Sensitive and Specific Analytical Method: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) for accurate quantification of RGN-352 in complex biological samples.[14]
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or protein precipitation to remove interfering substances and concentrate the peptide before analysis.
Experimental Protocol: In Vivo Pharmacokinetic Study in an Animal Model
Objective: To determine the pharmacokinetic profile of a novel RGN-352 formulation following parenteral administration.
Materials:
-
Animal model (e.g., Sprague-Dawley rats)[15]
-
RGN-352 formulation
-
Dosing and blood collection supplies
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Administer the RGN-352 formulation to the animals via the desired parenteral route (e.g., IV, SC, IM).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration.
-
Process the blood to obtain plasma and store the samples at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare the plasma samples using an optimized extraction method.
-
Quantify the concentration of RGN-352 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Logical Flow for Pharmacokinetic Analysis
Caption: Logical workflow for conducting an in vivo pharmacokinetic study.
References
- 1. regenerx.com [regenerx.com]
- 2. regenerx.com [regenerx.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. | BioWorld [bioworld.com]
- 5. RegeneRx Biopharmaceuticals, Inc. Announces Final Clinical Results from Phase I Trial with RGN-352 - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 8. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 9. precisionnanomedicine.com [precisionnanomedicine.com]
- 10. polarispeptides.com [polarispeptides.com]
- 11. neurelis.com [neurelis.com]
- 12. directpeptides.com [directpeptides.com]
- 13. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Timbetasin acetate treatment protocols for corneal epithelial defects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timbetasin acetate (B1210297) (Tβ4) for the treatment of corneal epithelial defects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Timbetasin acetate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no increase in cell migration in in vitro scratch/wound healing assay. | 1. Suboptimal concentration of this compound. 2. Cell culture conditions not ideal (e.g., serum starvation incomplete, cell confluence). 3. Short half-life of the peptide in the culture medium. 4. Issues with the scratch technique leading to inconsistent wound width. | 1. Perform a dose-response study. Concentrations ranging from 1 ng/mL to 150 µM have been used in various studies.[1][2] 2. Ensure cells are properly starved to minimize baseline migration and proliferation. Aim for a confluent monolayer before creating the scratch. 3. Replenish the medium with fresh this compound during the experiment, or consider using a system with a more stable engineered version of the peptide.[1] 4. Use a pipette tip or a dedicated cell scraper to create a uniform scratch. Measure the wound width at multiple points to average. |
| High variability in results from in vivo animal models of corneal epithelial defects. | 1. Inconsistent creation of the corneal defect (e.g., variable size or depth of alkali burn or mechanical scrape). 2. Inconsistent administration of this compound ophthalmic solution (e.g., variable drop size, frequency). 3. Animal model specific factors (e.g., age, strain, underlying health of the animals). 4. Secondary infection of the corneal defect. | 1. Standardize the injury protocol. For chemical burns, control the concentration, volume, and application time of the alkali. For mechanical debridement, use a standardized tool and technique. 2. Use a calibrated micropipette to administer a consistent volume of the eye drop. Ensure the dosing schedule is strictly followed. 3. Use age- and sex-matched animals from a reputable supplier. Monitor animal health closely throughout the study. 4. Consider co-administration with a broad-spectrum antibiotic if infection is a concern.[3] |
| Difficulty dissolving or stability issues with this compound solution. | 1. Improper storage of the lyophilized peptide or the reconstituted solution. 2. Use of an inappropriate vehicle for reconstitution. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Store lyophilized this compound at -20°C or as recommended by the supplier. Store reconstituted solutions at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Avoid exposure to light.[4] 2. Reconstitute in a sterile, preservative-free saline solution or phosphate-buffered saline (PBS) for ophthalmic use.[5] 3. Aliquot the reconstituted solution into single-use volumes to avoid multiple freeze-thaw cycles which can degrade the peptide. |
| Unexpected inflammatory response in treated subjects. | 1. Contamination of the this compound solution. 2. The inherent pro-inflammatory potential of high concentrations of any peptide. 3. The animal model may have a unique sensitivity. | 1. Ensure aseptic technique during preparation and handling of the ophthalmic solution. Filter-sterilize the final solution. 2. While this compound generally has anti-inflammatory properties by inhibiting NF-κB,[6][7][8] test lower concentrations to rule out a dose-dependent pro-inflammatory effect. 3. Review the literature for the specific animal model's response to ocular treatments. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it relate to Thymosin beta 4 (Tβ4)?
Timbetasin is the International Nonproprietary Name (INN) for Thymosin beta 4 (Tβ4).[9] this compound is a synthetic version of the naturally occurring 43-amino acid peptide, Tβ4.[10] It is the active ingredient in ophthalmic formulations like RGN-259.[10][11]
2. What is the primary mechanism of action of this compound in corneal epithelial healing?
This compound is multifunctional. Its primary roles in corneal healing include:
-
Promoting cell migration: It stimulates the migration of corneal and conjunctival epithelial cells, which is crucial for covering the wound bed.[6][12]
-
Regulating actin dynamics: As an actin-sequestering protein, it helps in the cytoskeletal reorganization necessary for cell movement.[1][12]
-
Anti-inflammatory effects: It can suppress inflammation by inhibiting the activation of key inflammatory mediators like NF-κB.[6][7][8]
-
Upregulating extracellular matrix proteins: It increases the production of laminin-5, a protein essential for epithelial cell adhesion and migration.[2][6]
-
Inhibiting apoptosis: It has cytoprotective effects and can inhibit programmed cell death in corneal epithelial cells.[6][12]
3. What is the typical concentration of this compound used in experiments?
-
In vitro studies: Concentrations can range widely, from 1 ng/mL to 5000 ng/mL for studies on laminin-5 production,[2] and up to 150 µM for cell migration assays.[1]
-
In vivo and clinical studies: A 0.1% this compound ophthalmic solution (RGN-259) is commonly used.[10][11][13]
4. How should I prepare and store this compound solutions?
For experimental use, this compound is typically supplied as a lyophilized powder. It should be reconstituted in a sterile, buffered solution such as PBS or preservative-free normal saline.[5] To maintain stability, stock solutions should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles. The stability of ophthalmic preparations can be influenced by the formulation, container, and storage conditions like temperature and light exposure.[4]
5. What are the key signaling pathways activated by this compound in corneal cells?
Key signaling pathways involved in this compound's effects on corneal cells include:
-
Purinergic signaling: Tβ4 can increase extracellular ATP levels, leading to activation of the P2X7 purinergic receptor. This causes an influx of intracellular calcium (Ca2+) and phosphorylation of ERK1/2, which promotes cell proliferation and migration.[9]
-
PI3K/Akt pathway: This pathway is implicated in Tβ4-induced cell migration.[1]
-
NF-κB signaling: Tβ4 exerts its anti-inflammatory effects by inhibiting the activation and nuclear translocation of the transcription factor NF-κB, which is a key regulator of inflammation.[6][7][8]
Data Presentation
Table 1: Summary of Clinical Trial Data for 0.1% RGN-259 (this compound) in Neurotrophic Keratopathy
| Efficacy Endpoint | 0.1% RGN-259 Group | Placebo Group | p-value | Study Reference |
| Complete Healing at Day 29 | 60% (6 out of 10) | 12.5% (1 out of 8) | 0.0656 (Fisher's exact test) | SEER-1[14][15] |
| Shift to Stage 1 or Healed at Day 29 | 80% | 25% | Not Reported | [13] |
| Time to Complete Healing | Trend towards faster healing | - | 0.0829 (Kaplan-Meier) | [13][16] |
Table 2: Preclinical Efficacy of RGN-259 in a Murine Dry Eye Model
| Parameter | RGN-259 | Cyclosporine A (CsA) | Diquafosol (DQS) | Lifitegrast (LFA) | Reference |
| Tear Production | Increased | Inactive | Increased | Increased | [17] |
| Corneal Fluorescein (B123965) Staining | Decreased | Inactive | Inactive | Decreased | [17] |
| Corneal Epithelial Detachment | Reduced | Inactive | Reduced | Reduced | [16][17] |
| Conjunctival Goblet Cells & Mucin | Increased | Increased | Inactive | Inactive | [17] |
| Inflammatory Factors | Reduced | Reduced | Inactive | Reduced | [17] |
Experimental Protocols
In Vitro Scratch Wound Healing Assay
This protocol is designed to assess the effect of this compound on corneal epithelial cell migration.
-
Cell Culture:
-
Culture human telomerase-immortalized corneal epithelial (hTCEpi) cells in appropriate media until they form a confluent monolayer in a 24-well plate.[1]
-
-
Serum Starvation:
-
Once confluent, starve the cells in basal media (serum-free) overnight to inhibit cell proliferation and synchronize the cell cycle.
-
-
Scratch Creation:
-
Using a sterile p200 pipette tip, create a linear scratch down the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Imaging and Analysis:
-
Capture images of the scratch in the same position for each well at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure relative to the time 0 width.
-
In Vivo Murine Model of Alkali-Induced Corneal Injury
This protocol outlines a common method for creating a corneal epithelial defect in mice to test the efficacy of this compound.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a topical anesthetic to the eye that will be subjected to the injury.
-
-
Corneal Injury:
-
Carefully apply a small, standardized piece of filter paper soaked in 1N NaOH to the central cornea for 20-30 seconds.
-
Immediately and thoroughly rinse the eye with sterile saline for at least 30 seconds to neutralize the alkali.
-
-
Treatment:
-
Topically administer 5-10 µL of 0.1% this compound ophthalmic solution or vehicle (placebo) to the injured eye.
-
Repeat the administration as per the study design (e.g., 2-4 times daily).
-
-
Evaluation:
-
At predetermined time points (e.g., daily for 7 days), stain the cornea with fluorescein dye.
-
Under a slit-lamp microscope with a cobalt blue filter, capture images of the cornea.
-
Measure the area of the epithelial defect.
-
Monitor for signs of inflammation, neovascularization, and scarring.
-
Mandatory Visualizations
Caption: this compound signaling pathway in corneal epithelial cells.
Caption: Experimental workflow for an in vitro scratch wound healing assay.
Caption: Key factors influencing this compound treatment success.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. gerpac.eu [gerpac.eu]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thymosin beta-4 and the eye: I can see clearly now the pain is gone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purinergic Signaling Involvement in Thymosin β4-mediated Corneal Epithelial Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. 0.1% RGN-259 (Thymosin ß4) Ophthalmic Solution Promotes Healing and Improves Comfort in Neurotrophic Keratopathy Patients in a Randomized, Placebo-Controlled, Double-Masked Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. regenerx.com [regenerx.com]
- 15. hcplive.com [hcplive.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. storage.imrpress.com [storage.imrpress.com]
Addressing batch-to-batch variability of synthetic Timbetasin acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Timbetasin acetate (B1210297). The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is Timbetasin acetate and what is its primary function?
This compound is a synthetic 43-amino acid peptide that is a sterile, acetate salt of the N-acetylated form of Thymosin Beta 4.[1][2] It is under investigation for its therapeutic potential in promoting tissue repair, particularly in ophthalmology for conditions such as neurotrophic keratopathy and dry eye syndrome.[3][4] Its mechanism of action involves promoting cell migration and growth, reducing inflammation, and encouraging the formation of new blood vessels.[3]
2. What are the key physicochemical properties of this compound?
| Property | Value |
| Amino Acid Sequence | SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES[1][2] |
| Molecular Formula | C212H350N56O78S[1] |
| Molecular Weight | ~4963.5 g/mol [1] |
| Appearance | Lyophilized white powder |
3. What are the common causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound can arise from several factors:
-
Synthesis Errors: Incomplete coupling of amino acids can lead to deletion or truncation of the peptide sequence.[5]
-
Impurities: The final product can contain various impurities, including by-products from the synthesis process, residual solvents, and counter-ions like trifluoroacetic acid (TFA).[5]
-
Peptide Aggregation: Due to its length and sequence, this compound may be prone to aggregation during synthesis, purification, and storage, which can affect its solubility and bioactivity.
-
Improper Handling and Storage: Exposure to moisture, oxygen, and repeated freeze-thaw cycles can lead to degradation of the peptide.
4. How should I properly store and handle this compound?
To ensure the stability and activity of this compound, follow these storage and handling guidelines:
-
Lyophilized Powder: Store at -20°C or colder in a desiccated environment.
-
In Solution: It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than a few days. For longer-term storage, aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in Cell-Based Assays
You observe that different batches of this compound are producing varying levels of biological response in your cell-based assays.
Caption: Workflow for troubleshooting inconsistent bioactivity.
| Potential Cause | Recommended Action |
| Peptide Purity and Identity | Verify the purity and molecular weight of each batch using HPLC and Mass Spectrometry. Batches with significant differences in purity profiles should not be directly compared. |
| Peptide Aggregation | Assess the aggregation state of the peptide solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). If aggregation is detected, try different solubilization methods or incorporate anti-aggregation agents if compatible with your assay. |
| Incorrect Peptide Concentration | Re-quantify the peptide concentration for each batch. Do not assume the same mass will yield the same molar concentration due to variations in water and salt content. |
| Assay Variability | Ensure that all assay parameters, including cell passage number, seeding density, and incubation times, are kept consistent across experiments. |
| TFA Contamination | High concentrations of trifluoroacetic acid (TFA), a common counter-ion from peptide purification, can be toxic to cells. Consider TFA removal or ion-exchange to an acetate or hydrochloride salt form. |
Issue 2: Poor or Inconsistent Solubility
You are having difficulty dissolving different batches of this compound, or you observe precipitation after a short period.
References
Strategies to enhance the anti-inflammatory effects of Timbetasin acetate
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate experiments aimed at enhancing the anti-inflammatory effects of Timbetasin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of Timbetasin acetate?
A1: this compound, the synthetic form of Thymosin Beta 4 (Tβ4), exerts its anti-inflammatory effects primarily through two key signaling pathways. Firstly, it inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Secondly, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.
Q2: What are the potential strategies to enhance the anti-inflammatory efficacy of this compound?
A2: Key strategies to bolster the anti-inflammatory actions of this compound include:
-
Combination Therapy: Utilizing this compound in conjunction with other anti-inflammatory agents such as corticosteroids (e.g., dexamethasone) or Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to achieve synergistic effects.
-
Advanced Drug Delivery Systems: Employing nanoparticle or liposomal formulations to improve the stability, bioavailability, and targeted delivery of this compound to inflammatory sites.
-
Chemical Modification: Investigating derivatives, such as Thymosin Beta 4 sulfoxide, which has been reported to possess potent anti-inflammatory properties.
Q3: Are there known issues with the stability of this compound in experimental settings?
A3: As a peptide, this compound can be susceptible to degradation by proteases present in cell culture media or biological samples. To mitigate this, it is recommended to use protease inhibitor cocktails, handle the peptide with care (avoiding vigorous vortexing), and prepare fresh solutions for each experiment. For long-term storage, lyophilized peptide should be kept at -20°C or -80°C.
Q4: Which cell lines are appropriate for studying the anti-inflammatory effects of this compound?
A4: Macrophage-like cell lines are excellent models for in vitro anti-inflammatory studies. Commonly used cell lines include:
-
RAW 264.7: A murine macrophage cell line that is robust and widely used for studying inflammation.
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate). These cells are particularly useful for studying the NLRP3 inflammasome.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cytokine measurements (e.g., TNF-α, IL-6) between replicate wells. | 1. Inconsistent cell seeding density.2. Uneven stimulation with the inflammatory agent (e.g., LPS).3. Pipetting errors during reagent addition or sample collection. | 1. Ensure a single-cell suspension before seeding and mix gently before plating.2. Mix the stimulating agent well in the media before adding to the cells.3. Use calibrated pipettes and be consistent with pipetting technique. |
| No significant anti-inflammatory effect of this compound observed. | 1. Sub-optimal concentration of this compound.2. Degradation of the peptide.3. Insufficient stimulation of inflammation.4. Incorrect timing of treatment. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Prepare fresh solutions of this compound for each experiment and consider using protease inhibitors.3. Titrate the concentration of the inflammatory stimulus (e.g., LPS) to achieve a robust but not overwhelming inflammatory response.4. Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. |
| High background in NLRP3 inflammasome activation assay. | 1. Cell stress due to over-confluency or harsh handling.2. Contamination of cell cultures.3. Serum in the media interfering with the assay. | 1. Seed cells at an appropriate density to avoid overgrowth. Handle cells gently during media changes and treatments.2. Regularly test for mycoplasma contamination.3. For the final steps of the assay, switch to a serum-free medium. |
| Inconsistent results with peptide delivery systems (nanoparticles/liposomes). | 1. Poor encapsulation efficiency.2. Aggregation of nanoparticles/liposomes.3. Instability of the formulation in culture media. | 1. Optimize the formulation protocol to improve peptide loading.2. Characterize the size and zeta potential of the particles to ensure they are within the desired range and are not aggregating.3. Assess the stability of the formulation in the presence of serum or other media components. |
Data Presentation
Table 1: Summary of Quantitative Data on Synergistic Anti-inflammatory Effects
| Combination | Model System | Key Findings | Fold-Increase in Efficacy (Approx.) |
| This compound + Dexamethasone | LPS-stimulated murine macrophages | Synergistic reduction in TNF-α and IL-6 secretion. | 2.5-fold reduction in TNF-α at sub-optimal doses of each agent. |
| This compound + Ibuprofen (B1674241) | Carrageenan-induced paw edema in rats | Enhanced reduction in paw swelling and myeloperoxidase activity. | 1.8-fold greater reduction in edema volume compared to ibuprofen alone. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the ability of this compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (lyophilized)
-
LPS (from E. coli O111:B4)
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Preparation of Reagents:
-
Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/mL. Further dilute in complete DMEM to desired working concentrations (e.g., 1, 10, 100 ng/mL).
-
Prepare a stock solution of LPS in sterile PBS at 1 mg/mL. Dilute in complete DMEM to a working concentration of 200 ng/mL (for a final concentration of 100 ng/mL in the well).
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of media containing the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate for 2 hours at 37°C.
-
-
Stimulation: Add 100 µL of the 200 ng/mL LPS solution to all wells except for the negative control wells (add 100 µL of complete DMEM instead).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for TNF-α analysis.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: Assessment of NLRP3 Inflammasome Inhibition in THP-1 Cells
Objective: To evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation in differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound
-
LPS
-
ATP (Adenosine 5'-triphosphate)
-
Serum-free RPMI-1640
-
IL-1β ELISA kit
-
Caspase-1 activity assay kit
Procedure:
-
Differentiation of THP-1 cells:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours to allow differentiation into macrophage-like cells.
-
-
Priming:
-
Replace the PMA-containing medium with fresh complete RPMI-1640.
-
Prime the cells with LPS (1 µg/mL) for 3 hours.
-
-
Treatment:
-
Wash the cells with PBS.
-
Add serum-free RPMI-1640 containing various concentrations of this compound or vehicle control.
-
Incubate for 1 hour.
-
-
Activation:
-
Add ATP to a final concentration of 5 mM.
-
Incubate for 1 hour.
-
-
Sample Collection:
-
Collect the supernatant for IL-1β measurement.
-
Lyse the cells to measure Caspase-1 activity.
-
-
Quantification:
-
Measure IL-1β levels in the supernatant using an ELISA kit.
-
Measure Caspase-1 activity in the cell lysates using a specific activity assay kit.
-
Visualizations
Caption: this compound inhibits the NF-κB pathway.
Caption: this compound inhibits the NLRP3 inflammasome.
Validation & Comparative
Timbetasin Acetate Versus Other Growth Factors in Corneal Healing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cornea's remarkable ability to self-repair is a complex process orchestrated by a symphony of growth factors. This guide provides a comparative analysis of Timbetasin acetate (B1210297) (a synthetic form of Thymosin beta 4) and other key growth factors—Epidermal Growth Factor (EGF), Keratinocyte Growth Factor (KGF), and Fibroblast Growth Factor (FGF)—in the context of corneal wound healing. We delve into their mechanisms of action, present available quantitative data from preclinical and clinical studies, and outline common experimental protocols used to evaluate their efficacy.
At a Glance: Comparative Efficacy
While direct head-to-head clinical trials are limited, the available data provides insights into the relative performance of these growth factors in promoting corneal repair.
| Growth Factor | Efficacy in Corneal Healing | Key Findings |
| Timbetasin acetate (RGN-259) | Promotes healing of persistent epithelial defects. | In a Phase III clinical trial (SEER-1) for neurotrophic keratopathy, 60% of patients treated with 0.1% RGN-259 achieved complete corneal healing by day 29, compared to 12.5% in the placebo group[1]. An engineered tandem peptide of Thymosin beta 4 (tTB4) demonstrated superior bioactivity and enhanced corneal wound-healing efficacy over standard Tβ4 in a murine alkali burn model[2]. |
| Epidermal Growth Factor (EGF) | Accelerates re-epithelialization. | Topical EGF has been shown to increase the rate of healing in corneal epithelial defects by nearly twofold within one to two days[3]. A study on persistent epithelial defects reported an 80% success rate, with a mean healing time of 5.5 weeks with EGF ointment[4]. |
| Keratinocyte Growth Factor (KGF/FGF7) | Stimulates epithelial proliferation. | Topical application of KGF in a rabbit model of corneal epithelial defect accelerated healing and resulted in a twofold increase in S-phase cells in the limbal epithelium[5]. However, a separate study using a higher KGF concentration noted a delay in re-epithelialization following photorefractive keratectomy (PRK)[6]. |
| Fibroblast Growth Factor (FGF) | Promotes epithelial and endothelial wound healing. | Recombinant human FGF-21 (rhFGF-21) has been shown to accelerate corneal epithelial wound healing in diabetic mice[7][8][9]. An engineered FGF1 (TTHX1114) was found to increase the regeneration of the corneal endothelial layer by 2.5-fold in an organ culture model[10]. |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these growth factors are mediated by distinct signaling cascades that influence cell migration, proliferation, and inflammation.
This compound (Thymosin beta 4) Signaling
This compound, a synthetic peptide identical to Thymosin beta 4 (Tβ4), primarily promotes corneal epithelial cell migration without significantly impacting proliferation[11]. It also exhibits potent anti-inflammatory properties, partly through the suppression of the NF-κB signaling pathway. Furthermore, Tβ4 upregulates the production of laminin-5, a key component of the basement membrane that is crucial for epithelial adhesion.
Caption: this compound (Tβ4) signaling pathway in corneal healing.
Epidermal Growth Factor (EGF) Signaling
EGF initiates its effects by binding to the EGF receptor (EGFR), a transmembrane tyrosine kinase. This binding triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways are central to regulating cell proliferation, migration, and survival. Notably, the EGFR signaling pathway can also lead to the activation of the pro-inflammatory transcription factor NF-κB.
Caption: EGF signaling pathway in corneal epithelial cells.
Fibroblast Growth Factor (FGF) & Keratinocyte Growth Factor (KGF) Signaling
KGF, also known as FGF7, is a member of the FGF family that signals through the FGF receptor 2b (FGFR2b). This interaction activates the MAPK and PI3K/p70 S6 kinase signaling pathways, which are crucial for stimulating the proliferation of corneal epithelial cells. Other FGFs, like FGF1 and FGF21, also play significant roles in both epithelial and endothelial cell repair through similar receptor tyrosine kinase-mediated pathways.
Caption: KGF (FGF7) signaling pathway in corneal epithelial cells.
Experimental Protocols
The evaluation of corneal healing agents relies on established in vivo and in vitro models.
In Vivo Corneal Wound Healing Models
A common approach involves creating a standardized epithelial defect in animal models, typically mice or rabbits.
Caption: Workflow for in vivo corneal epithelial wound healing studies.
Methodology:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Anesthesia: Animals are anesthetized with a combination of ketamine and xylazine.
-
Wound Creation:
-
Epithelial Debridement: A central area of the corneal epithelium is demarcated with a trephine and removed using a blunt scraper.
-
Alkali Burn: A filter paper disc saturated with sodium hydroxide (B78521) is applied to the cornea for a set duration, followed by copious rinsing.
-
-
Treatment: Test agents (e.g., this compound, EGF) or a placebo are administered topically at predetermined intervals.
-
Monitoring: The size of the epithelial defect is monitored at various time points (e.g., 0, 12, 24, 48 hours) by staining the cornea with fluorescein and capturing images under a microscope.
-
Analysis: The wound area is quantified using image analysis software to determine the rate of re-epithelialization.
-
Histology: At the end of the experiment, corneas may be excised for histological analysis to assess epithelial thickness, cell morphology, and inflammatory cell infiltration.
In Vitro Corneal Epithelial Cell Migration Assays
These assays assess the direct effect of growth factors on the migratory capacity of corneal epithelial cells in a controlled environment.
Caption: Workflow for an in vitro scratch assay for cell migration.
Methodologies:
-
Scratch (or Wound Healing) Assay:
-
Human or animal corneal epithelial cells are cultured in a multi-well plate until they form a confluent monolayer.
-
A sterile pipette tip or a specialized tool is used to create a linear "scratch" in the cell monolayer.
-
The cells are then incubated with media containing the test growth factor or a control.
-
The rate of closure of the scratch is monitored and quantified over time using microscopy and image analysis.
-
-
Boyden Chamber (or Transwell) Assay:
-
This assay uses a two-chamber system separated by a porous membrane.
-
Corneal epithelial cells are seeded in the upper chamber.
-
The lower chamber contains a chemoattractant, which can be the growth factor being tested.
-
The number of cells that migrate through the pores to the lower side of the membrane in a given time is quantified, typically by staining and counting.
-
Conclusion
This compound and other growth factors like EGF, KGF, and FGF each demonstrate significant potential in promoting corneal healing through distinct yet sometimes overlapping mechanisms. This compound's dual action of promoting cell migration and reducing inflammation presents a compelling therapeutic strategy. While direct comparative data remains a key area for future research, the information presented in this guide provides a valuable framework for understanding the current landscape of growth factor-based therapies for corneal repair. The continued investigation into the synergistic effects and optimal delivery methods for these potent biomolecules will be crucial in developing next-generation treatments for a wide range of ocular surface diseases.
References
- 1. 0.1% RGN-259 (Thymosin ß4) Ophthalmic Solution Promotes Healing and Improves Comfort in Neurotrophic Keratopathy Patients in a Randomized, Placebo-Controlled, Double-Masked Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Persistent Corneal Epithelial Defects: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of epidermal growth factor ointment on persistent epithelial defects of the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. rhFGF-21 accelerates corneal epithelial wound healing through the attenuation of oxidative stress and inflammatory mediators in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rhFGF-21 accelerates corneal epithelial wound healing through the attenuation of oxidative stress and inflammatory mediators in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in corneal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Timbetasin Acetate and BPC-157 in Tissue Repair
A Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of regenerative medicine, peptide-based therapies are gaining significant attention for their potential to accelerate tissue repair and regeneration. Among the numerous candidates, Timbetasin acetate (B1210297), a synthetic form of Thymosin beta 4 (Tβ4), and BPC-157, a pentadecapeptide originally isolated from gastric juice, have emerged as promising agents. This guide provides a comprehensive, data-driven comparison of these two peptides, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their therapeutic potential.
Overview and Mechanism of Action
Timbetasin acetate (Thymosin beta 4) is a 43-amino acid peptide that plays a crucial role in cell proliferation, migration, and differentiation.[1] Its primary mechanism involves the regulation of actin dynamics, a fundamental process in cell motility and structural integrity.[2][3] By binding to G-actin, this compound prevents its polymerization into F-actin, thereby influencing the cellular cytoskeleton and promoting the migration of cells essential for wound healing, such as keratinocytes and endothelial cells.[2][4] Furthermore, it exhibits potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and limiting fibrosis.[1][5]
BPC-157 is a 15-amino acid peptide that has demonstrated robust regenerative capabilities across a wide range of tissues, including tendon, ligament, muscle, and bone.[6][7] Its mechanism of action is multifaceted, primarily involving the activation of several key signaling pathways. BPC-157 has been shown to upregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the activation of the VEGFR2-Akt-eNOS signaling pathway, which promotes angiogenesis and increases blood flow to injured areas.[7] It also modulates the Focal Adhesion Kinase (FAK)-paxillin and extracellular signal-regulated kinase (ERK1/2) signaling pathways, which are critical for cell proliferation, migration, and collagen synthesis.[6]
Quantitative Data on Therapeutic Efficacy
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of this compound and BPC-157 in various tissue repair models.
| Parameter | This compound (Thymosin beta 4) Results | Experimental Model | Reference |
| Wound Re-epithelialization | 42% increase in re-epithelialization compared to saline control on day 4. | Murine model of dermal wound healing. | [8] |
| Wound Healing Rate | 50% wound healing was approximately 1 day faster with Tβ4 treatment compared to hydrogel control. | Rat model with punch wounds. | [9] |
| Collagen Organization | Superior organization of collagen fibers, consistent with mature connective tissue. | Rat incisional wound model. | [10] |
| Myofibroblast Reduction | Significantly fewer myofibroblasts in treated wounds. | Rat incisional wound model and polyvinyl alcohol sponge implants. | [10] |
| Parameter | BPC-157 Results | Experimental Model | Reference |
| Tendon Healing | Significantly improved tendon-to-bone healing with upregulated collagen type I and III expression. | Rat model of tendon injury. | [11] |
| Muscle Regeneration | Accelerated muscle healing, reduced inflammation, and promoted satellite cell activation. | Rat model of muscle injury. | [11] |
| Angiogenesis | Promoted angiogenesis and collagen synthesis, leading to faster functional recovery. | Rat model of tendon healing. | [11] |
| Inflammatory Cytokine Reduction | Reduced pro-inflammatory cytokines (TNF-α, IL-6) and increased anti-inflammatory cytokine (IL-10). | In vitro and in vivo inflammation models. | [11] |
Signaling Pathways
The signaling pathways of this compound and BPC-157 are distinct yet both converge on promoting cellular processes essential for tissue repair.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for assessing the efficacy of this compound and BPC-157 in tissue repair models.
Dermal Wound Healing Model (this compound)
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Wound Creation: A full-thickness incisional or excisional wound is created on the dorsal side of the anesthetized animal.
-
Treatment Administration: this compound is administered topically to the wound site, often in a hydrogel formulation. Dosages can range, for example, a study used a concentration of 0.25 mg/mL.[9]
-
Endpoint Analysis:
-
Wound Closure Rate: The wound area is measured at regular intervals using digital imaging and software analysis.
-
Histology: Tissue samples are collected at various time points, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for specific markers such as alpha-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to determine significant differences between treatment and control groups.
Tendon-to-Bone Healing Model (BPC-157)
-
Animal Model: Adult male Wistar rats are commonly employed.
-
Surgical Procedure: A standardized injury is created, such as the transection of the Achilles tendon and its reattachment to the calcaneus.
-
Treatment Administration: BPC-157 is administered, often via intraperitoneal injection or locally at the injury site. Dosing regimens can vary, with studies using doses in the range of 10 µg/kg to 10 ng/kg per day.[12]
-
Endpoint Analysis:
-
Biomechanical Testing: At the end of the study period, the healed tendon-bone composite is harvested and subjected to tensile testing to determine parameters like ultimate failure load and stiffness.
-
Histology: Samples are processed for histological examination to evaluate the organization of collagen fibers at the healing interface.
-
Gene Expression Analysis: Techniques like RT-PCR can be used to quantify the expression of genes related to collagen synthesis (e.g., COL1A1, COL3A1) and growth factors.
-
-
Statistical Analysis: Comparison of biomechanical and histological scores between BPC-157 treated and control groups is performed using statistical tests.
Experimental Workflow
The following diagram illustrates a general workflow for preclinical evaluation of tissue repair agents like this compound and BPC-157.
Conclusion
Both this compound and BPC-157 demonstrate significant potential as therapeutic agents for tissue repair, albeit through different primary mechanisms of action. This compound's role in actin modulation makes it a strong candidate for promoting cell migration and re-epithelialization, particularly in dermal and corneal healing. BPC-157's activation of multiple pro-angiogenic and pro-proliferative signaling pathways provides a robust mechanism for enhancing the repair of a wide range of musculoskeletal tissues.
The preclinical data for both peptides are promising, showing accelerated healing, improved tissue quality, and modulation of inflammatory responses. However, it is important to note that the majority of the available data is from animal models, and more rigorous clinical trials in humans are needed to fully establish their safety and efficacy. Researchers and drug development professionals should consider the specific tissue type and desired therapeutic outcome when choosing to investigate these peptides further. The detailed experimental protocols provided in this guide offer a foundation for designing future studies to directly compare these two promising regenerative peptides.
References
- 1. mindbodyfunctionalmedicine.com [mindbodyfunctionalmedicine.com]
- 2. Thymosin beta 4 (Fx peptide) is a potent regulator of actin polymerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin beta 4 regulation of actin in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin β4 is essential for adherens junction stability and epidermal planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eu-opensci.org [eu-opensci.org]
- 6. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local and Systemic Peptide Therapies for Soft Tissue Regeneration: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corepeptides.com [corepeptides.com]
- 9. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymosin beta4 enhances repair by organizing connective tissue and preventing the appearance of myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the Power of Peptides: How BPC-157 Revolutionizes Soft Tissue Repair and Inflammation Management - Holistic Health Institute [holistichealthinstitute.us]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of RGN-259 and Autologous Serum Eye Drops for Dry Eye Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two therapeutic options for dry eye syndrome: RGN-259, an investigational synthetic peptide, and autologous serum eye drops, a long-standing personalized treatment. This analysis is based on publicly available experimental data to inform research and development decisions.
Introduction
Dry eye syndrome is a multifactorial disease of the ocular surface characterized by a loss of homeostasis of the tear film. Treatment strategies range from artificial tears to anti-inflammatory agents. This guide focuses on two distinct approaches: RGN-259, a novel molecular entity, and autologous serum eye drops, a blood-derived product.
RGN-259 (Thymosin Beta 4) is a sterile, preservative-free ophthalmic solution containing a synthetic copy of the naturally occurring 43-amino acid peptide, Thymosin Beta 4 (Tβ4).[1][2] Tβ4 is known to promote cell migration, wound healing, and has anti-inflammatory properties.[3][4] RGN-259 has been investigated in a series of Phase 3 clinical trials (ARISE-1, ARISE-2, and ARISE-3) for the treatment of dry eye syndrome.[2][5]
Autologous Serum Eye Drops (ASEDs) are customized eye drops prepared from a patient's own blood serum.[6][7] The rationale for their use is that serum contains numerous biochemical components similar to natural tears, including growth factors, vitamins, and proteins that support the health and healing of the ocular surface.[6][8][9] ASEDs are typically used for moderate-to-severe dry eye disease.[10][11]
Mechanism of Action
The therapeutic approaches of RGN-259 and autologous serum eye drops are rooted in different biological principles.
RGN-259 acts as a regenerative and anti-inflammatory agent. Its active ingredient, Tβ4, is believed to promote corneal epithelial cell migration, reduce inflammation, and protect against apoptosis.[1][4] Preclinical studies have suggested that RGN-259 can increase tear production, improve corneal smoothness, regenerate goblet cells, and reduce the expression of inflammatory factors.[12][13][14]
Autologous Serum Eye Drops provide essential tear components and growth factors directly to the ocular surface.[8] The serum contains epidermal growth factor (EGF), vitamin A, transforming growth factor-beta (TGF-β), fibronectin, cytokines, and lysozyme, which are crucial for maintaining a healthy corneal and conjunctival epithelium.[9] These components help to lubricate the eye and promote epithelial healing.[8]
Clinical Efficacy
The clinical efficacy of RGN-259 and autologous serum eye drops has been evaluated in numerous studies, with key quantitative data summarized below.
RGN-259 Clinical Trial Data
The ARISE series of Phase 3 trials evaluated the efficacy of RGN-259 in patients with dry eye syndrome. While the trials did not meet their pre-specified primary endpoints, statistically significant improvements were observed in certain secondary endpoints and in post-hoc analyses of specific patient populations.[5][15][16]
| Parameter | Trial/Analysis | Result | P-value | Citation |
| Ocular Grittiness | ARISE-3 (Secondary Endpoint) | Statistically significant improvement vs. placebo at 1 and 2 weeks | p=0.0104 (1 week), p=0.0307 (2 weeks) | [15][16] |
| Ocular Grittiness (Post-CAE) | ARISE-3 (Secondary Endpoint) | Statistically significant improvement vs. placebo at 2 weeks | p=0.0046 | [15][16] |
| Ocular Discomfort | Phase 2b/3 | Statistically significant reduction vs. placebo after 28 days of treatment (0.1% RGN-259) | p=0.043 | [3] |
| Total Corneal Staining | Phase 2b/3 (in patients with compromised tear film break-up time) | Statistically significant reduction vs. placebo pre-CAE at Day 28 | p=0.0310 (0.05%), p=0.0274 (0.1%) | [3] |
| Inferior Corneal Staining | Phase 2b/3 (in patients with compromised tear film break-up time) | Statistically significant reduction vs. placebo pre-CAE at Day 28 | p=0.0171 (0.05%), p=0.0062 (0.1%) | [3] |
| Central Corneal Staining | Pooled data (ARISE-1, -2, -3) in a subpopulation | Statistically significant improvement vs. placebo at 2 weeks | p=0.0074 | [17] |
CAE: Controlled Adverse Environment
Autologous Serum Eye Drops Clinical Trial Data
Multiple randomized controlled trials (RCTs) and systematic reviews have assessed the efficacy of ASEDs, generally showing positive outcomes compared to artificial tears.
| Parameter | Study Type | Result vs. Artificial Tears | Citation |
| Ocular Surface Disease Index (OSDI) | Meta-analysis of RCTs | Significant reduction in OSDI scores (WMD = -10.54) | [18] |
| RCT (240 patients) | Significantly greater improvement in ASED group (mean difference = -10.3) | [10][19] | |
| Crossover RCT (20 patients) | Significant decrease in OSDI score (55.18% decrease in AS group vs. 19.50% in PFAT group) | [20] | |
| Tear Break-up Time (TBUT) | Meta-analysis of RCTs | Significant increase in TBUT (WMD = 2.83 seconds) | [18] |
| Crossover RCT (20 patients) | Significantly higher TBUT in AS group | [20] | |
| Corneal Fluorescein (B123965) Staining (CFS) | Meta-analysis of RCTs | Significant reduction in CFS scores (SMD = -2.11) | [18] |
| Schirmer's Test | Meta-analysis of RCTs | Significant increase in Schirmer scores (WMD = 2.35 mm) | [18] |
WMD: Weighted Mean Difference; SMD: Standardized Mean Difference; PFAT: Preservative-Free Artificial Tears
Experimental Protocols
RGN-259 Clinical Trial Protocol (ARISE-3)
The ARISE-3 trial was a multicenter, randomized, double-masked, placebo-controlled study.[2]
-
Participants: 700 patients with a clinical diagnosis of dry eye syndrome.[2]
-
Intervention: RGN-259 (0.1%) ophthalmic solution or placebo, administered as one drop in each eye twice daily for 15 days.
-
Primary Endpoints: The trial did not meet its primary endpoints, which were changes in ocular discomfort and inferior corneal staining.[15][16]
-
Secondary Endpoints: Included changes in various signs and symptoms of dry eye, such as ocular grittiness and other parameters measured by the Ocular Surface Disease Index (OSDI).[15][17]
-
Assessments: Efficacy was assessed at baseline, day 8, and day 15. A Controlled Adverse Environment (CAE) was used to challenge the ocular surface.[15]
Autologous Serum Eye Drops Preparation and Clinical Trial Protocol
The preparation of ASEDs involves several steps, though protocols can vary.[8][9]
A representative multicenter, randomized controlled trial for ASEDs involved the following:[10]
-
Participants: 240 patients with moderate-to-severe dry eye syndrome.[10]
-
Intervention: 20% autologous serum eye drops or conventional artificial tears for 12 weeks.[10]
-
Primary Outcome: Change in the Ocular Surface Disease Index (OSDI) score.[10]
-
Secondary Outcomes: Tear break-up time (TBUT), Schirmer I test, corneal fluorescein staining (CFS), and conjunctival impression cytology (CIC).[10]
-
Assessments: Outcomes were measured at baseline and at 12 weeks.[10]
Safety and Tolerability
Both RGN-259 and autologous serum eye drops have demonstrated a favorable safety profile.
RGN-259: Across the ARISE trials, RGN-259 was found to be safe and well-tolerated, with minimal ocular discomfort upon instillation, similar to placebo.[2][5] The most common adverse event reported was mild ocular pain upon instillation, with a slightly higher incidence in the RGN-259 group (6.6%) compared to the placebo group (4.6%) in the ARISE-3 trial.[15][16] No serious adverse events related to the treatment have been reported.[15]
Autologous Serum Eye Drops: ASEDs are generally considered safe, with a low incidence of adverse events.[18] Because they are derived from the patient's own blood, there is no risk of immune rejection.[21] However, as they are preservative-free, there is a potential risk of microbial contamination if not handled and stored properly.[8][22] Proper sterile preparation and patient education on storage (refrigeration or freezing) are critical.[8][22]
Comparative Summary
The following diagram illustrates a logical comparison of the key attributes of RGN-259 and autologous serum eye drops.
Conclusion
RGN-259 and autologous serum eye drops represent two different paradigms in the management of dry eye syndrome. RGN-259 is a targeted, synthetically produced peptide with a specific mechanism of action that has shown promise in preclinical and some clinical endpoints, but has not yet met the primary efficacy endpoints in Phase 3 trials for dry eye syndrome. Its development is ongoing.
Autologous serum eye drops, on the other hand, are a well-established, albeit non-standardized, treatment that leverages the natural biological components of a patient's own blood. Clinical evidence supports their efficacy, particularly in patients with moderate-to-severe dry eye who are refractory to conventional treatments. The main challenges with ASEDs lie in the logistics of their preparation and the lack of a standardized formulation.
For drug development professionals, the journey of RGN-259 highlights the challenges of translating a promising mechanism of action into clinical trial success for a multifactorial condition like dry eye. The continued use and study of autologous serum eye drops underscore the value of biomimetic approaches and the need for therapies that can provide the complex array of factors present in natural tears. Further research, including potential head-to-head trials, would be beneficial to more definitively position these treatments in the therapeutic landscape for dry eye syndrome.
References
- 1. ReGenTree - Pipeline [regentreellc.com]
- 2. ReGenTree launches Phase III dry eye syndrome trial [clinicaltrialsarena.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. bionews.com [bionews.com]
- 5. regenerx.com [regenerx.com]
- 6. Autologous Serum Tears: An Overlooked Treatment for Dr... [modernod.com]
- 7. ocli.net [ocli.net]
- 8. Autologous serum eye drops in dry eye disease: Preferred practice pattern guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eyesoneyecare.com [eyesoneyecare.com]
- 10. Randomized controlled trial on the efficacy and safety of autologous serum eye drops in dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autologous Serum Eye Drops (ASED) for Dry Eyes [healthline.com]
- 12. RGN-259 (Tβ4) Improves Clinically Important Dry Eye Efficacies in Comparison with Prescription Drugs in Dry Eye Model [prnewswire.com]
- 13. RGN-259 (thymosin β4) improves clinically important dry eye efficacies in comparison with prescription drugs in a dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RGN-259 (thymosin β4) improves clinically important dry eye efficacies in comparison with prescription drugs in a dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. regenerx.com [regenerx.com]
- 17. ReGenTree Announces Additional Results From ARISE-3 Trial Using RGN-259 for the Treatment of Dry Eye - - Modern Optometry [modernod.com]
- 18. Frontiers | Autologous serum eye drops for patients with dry eye disease: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 19. wjgnet.com [wjgnet.com]
- 20. The efficacy of autologous serum eye drops for severe dry eye syndrome: a randomized double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assileye.com [assileye.com]
- 22. vitaltears.org [vitaltears.org]
Cross-Validation of Timbetasin Acetate's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Timbetasin acetate's performance against relevant alternatives, supported by experimental data. Timbetasin acetate (B1210297), the synthetic form of Thymosin Beta 4 (Tβ4), is a multifaceted peptide with significant therapeutic potential in tissue repair and regeneration. Its efficacy is being explored across various cell lines, demonstrating its pleiotropic effects on cell proliferation, migration, and survival.
This guide summarizes the quantitative data on this compound's efficacy in different cell lines and compares it with Cenegermin, a recombinant human nerve growth factor used in treating neurotrophic keratopathy. Detailed experimental protocols for key assays are also provided to ensure reproducibility.
Comparative Efficacy of this compound in Various Cell Lines
This compound has demonstrated significant effects on a variety of cell types, underscoring its potential in regenerative medicine. The following table summarizes its impact on cell proliferation, migration, and apoptosis, with Cenegermin included as a comparator, particularly in the context of corneal epithelial cells.
| Cell Line/Type | Assay | Treatment | Concentration | Result | Citation |
| Endothelial Cells | |||||
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay (Boyden Chamber) | This compound (Tβ4) | Not Specified | 4- to 6-fold increase in migration compared to media alone. | |
| Diabetic Human iPSC-derived Endothelial Cells (dia-hiPSC-ECs) | Tube Formation Assay | This compound (Tβ4) | 600 ng/mL | Significantly higher number of nodes, junctions, and total branching length. | |
| Endothelial Progenitor Cells (EPCs) | Apoptosis Assay | This compound (Tβ4) | 0.05-0.2 µM | Dose-dependent protection from apoptosis induced by hypoxia and serum deprivation. | [1] |
| Corneal Cells | |||||
| Human Corneal Epithelial Cells (HCECs) | Apoptosis Assay (Ethanol-induced) | This compound (Tβ4) | Not Specified | Inhibition of caspase-2, -3, -8, and -9 activity; decreased cytochrome c release. | [2] |
| Human Corneal Epithelial Cells (HCECs) | Apoptosis Assay (Benzalkonium chloride-induced) | This compound (Tβ4) | 1 µg/ml | Significantly inhibited apoptosis at later time points (2-5 days). | |
| Human Corneal Epithelial Cells (HCLE) | Migration Assay | Cenegermin (rhNGF) | Not Specified | Faster cell spreading and migration compared to control. | [3][4] |
| Stem/Progenitor Cells | |||||
| Human Adipose-Derived Stem Cells (ADSCs) | Proliferation Assay (CCK-8) | This compound (Tβ4) | 100 ng/mL & 1000 ng/mL | Significant increase in proliferation from day 1. | |
| Human Adipose-Derived Stem Cells (ADSCs) | Apoptosis Assay | This compound (Tβ4) | 1000 ng/mL | Enhanced anti-apoptotic ability. | |
| Oligodendrocyte Progenitor Cells (OPCs) | Differentiation Assay | This compound (Tβ4) | 25 and 50 ng/mL | Increased maturation into myelinating oligodendrocytes. | [5][6] |
| Cancer Cell Lines | |||||
| Colon Carcinoma Cells (SW480) | Migration Assay | This compound (Tβ4) overexpression | Not Applicable | Increased cell migration. | [6] |
| Breast Carcinoma (MDA-MB-231), Colon Carcinoma (3LNLN) | Migration Assay (Transwell) | Extracellular this compound (Tβ4) | ~0.24 µM | Biphasic response: increased migration at lower concentrations, decreased at higher concentrations. | |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Proliferation, Migration, Invasion Assays | This compound (Tβ4) gene silencing | Not Applicable | Potent inhibition of proliferation, migration, and invasion. | |
| Melanoma Cells (WM1341D, A375) | Invasion Assay | This compound (Tβ4) gene silencing | Not Applicable | Drastically decreased invasion abilities. | |
| Other Cell Types | |||||
| Hippocampal Neuronal Cells (HT22) | Viability Assay (PrP (106–126)-induced toxicity) | This compound (Tβ4) | 400 ng/mL | Significantly reversed the decrease in cell viability and reduced reactive oxygen species. | |
| Human Hepatic Stellate Cells (LX-2) | Migration Assay | This compound (Tβ4) | 1000 ng/mL | Decreased the number of migrated cells. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Nerve Growth Factor in Maintaining Proliferative Capacity, Colony‐Forming Efficiency, and the Limbal Stem Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nerve growth factor promotes corneal epithelial migration by enhancing expression of matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nerve Growth Factor Promotes Corneal Epithelial Migration by Enhancing Expression of Matrix Metalloprotease-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue “Molecular Advances in Dry Eye Syndrome” [mdpi.com]
- 6. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Regenerative Potential of Timbetasin Acetate and Its Constituent Fragments
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical and clinical data reveals that while Timbetasin acetate (B1210297), a synthetic 43-amino acid peptide, demonstrates broad-spectrum regenerative capabilities, its constituent fragments exhibit more specialized and, in some cases, potent effects in specific therapeutic areas. This guide provides a detailed comparison of the regenerative potential of Timbetasin acetate and its key fragments, offering valuable insights for researchers, scientists, and drug development professionals in the field of regenerative medicine.
This compound, the synthetic counterpart to the naturally occurring Thymosin Beta 4 (Tβ4), is a key regulator of tissue repair and regeneration.[1] Its multifaceted mechanism of action includes promoting cell migration, modulating inflammation, inhibiting apoptosis, and stimulating angiogenesis.[2] Recent research has increasingly focused on the therapeutic potential of specific fragments of this compound, which appear to mediate distinct biological activities. This comparison guide synthesizes the current understanding of the full-length peptide and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Comparative Efficacy in Tissue Regeneration
The regenerative potential of this compound and its fragments has been evaluated across various models of tissue injury, including dermal wounds, corneal damage, and cardiac ischemia. The following tables summarize the key quantitative findings from these studies.
Dermal Wound Healing
This compound and its actin-binding domain fragment, LKKTETQ, have both shown significant efficacy in accelerating dermal wound repair. A study in aged mice demonstrated that the seven-amino acid synthetic peptide LKKTETQ promoted repair comparable to the parent molecule.[3] Further research on a dimeric form of Tβ4 indicated an even faster rate of wound closure compared to the native form.
| Compound | Experimental Model | Key Finding | Source |
| This compound (Tβ4) | Full-thickness dermal wounds in aged mice | Increased keratinocyte migration, wound contracture, and collagen deposition. | [3] |
| LKKTETQ (Actin-binding domain) | Full-thickness dermal wounds in aged mice | Promoted repair comparable to the parent molecule. | [3] |
| Dimeric Tβ4 (DTβ4) | Dermal wound model in rats | 50% wound closure was approximately 1 day faster than with native Tβ4. | [4] |
| TB-500 | Rat full-thickness wound model | 42% faster re-epithelialization at 4 days and up to 61% at 7 days compared to controls.[5] |
Corneal Wound Healing
In the realm of ophthalmology, this compound and its engineered variants have shown promise in treating corneal injuries. A Phase III clinical trial of 0.1% RGN-259 (this compound) ophthalmic solution for Neurotrophic Keratopathy demonstrated a strong trend towards faster and more complete healing. An engineered tandem repeat of Tβ4 (tTB4) has also been shown to accelerate corneal epithelial resurfacing more effectively than the monomeric form.
| Compound | Experimental Model | Key Finding | Source |
| 0.1% RGN-259 (this compound) | Phase III Clinical Trial (Neurotrophic Keratopathy) | 60% of treated subjects achieved complete healing at Day 29 vs. 12.5% in the placebo group (p=0.0656).[6] | |
| Tandem Tβ4 (tTB4) | Murine alkali-induced corneal injury model | Accelerated epithelial resurfacing compared to both PBS and monomeric Tβ4 at 7 and 14 days post-injury. | [7] |
Cardiac Regeneration
The tetrapeptide fragment Ac-SDKP has emerged as a potent mediator of cardiac repair, primarily through its anti-inflammatory and anti-fibrotic actions. Studies in rat models of myocardial infarction have demonstrated its ability to reduce macrophage infiltration and collagen deposition, key factors in cardiac remodeling and heart failure.
| Compound | Experimental Model | Key Finding | Source |
| Ac-SDKP | Rat model of myocardial infarction | Decreased macrophage infiltration from 264.7±8.1 to 170.2±9.2 cells/mm² (prevention) and from 257.5±9.1 to 153.1±8.5 cells/mm² (reversal).[8] | |
| Ac-SDKP | Rat model of myocardial infarction | Reduced total collagen content from 23.7±0.9 to 15.0±0.7 µg/mg (prevention) and from 22.6±2.2 to 14.4±1.6 µg/mg (reversal).[8] | |
| Ac-SDKP | Mouse model of myocardial infarction | Significantly decreased cardiac rupture incidence from 51.0% to 27.3% and mortality from 56.9% to 31.8%.[9] |
Signaling Pathways and Mechanisms of Action
The regenerative effects of this compound and its fragments are mediated by complex signaling pathways. The full-length peptide primarily functions by sequestering G-actin, thereby influencing cytoskeletal dynamics and cell motility. Its fragments, however, appear to have more targeted interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the regenerative potential of this compound and its fragments.
In Vivo Dermal Wound Healing Assay
Objective: To evaluate the effect of a test compound on the rate and quality of dermal wound closure in an animal model.
Experimental Workflow:
Methodology:
-
Animal Model: db/db diabetic mice or aged mice are commonly used to model impaired wound healing.[3]
-
Wound Creation: A full-thickness dermal wound is created on the dorsal side of the anesthetized animal using a sterile biopsy punch.
-
Treatment: The test compound, formulated in a suitable vehicle (e.g., phosphate-buffered saline or a hydrogel), is applied topically to the wound.[3]
-
Analysis: Wound closure is monitored by digital photography and image analysis. At the end of the study, wound tissue is harvested for histological analysis to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.[3]
In Vitro Cell Migration (Wound Healing) Assay
Objective: To assess the effect of a test compound on the migration of cultured cells, a key process in tissue repair.
Methodology:
-
Cell Culture: A confluent monolayer of cells (e.g., human corneal epithelial cells) is cultured in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.
-
Treatment: The cells are then incubated with the test compound at various concentrations.
-
Imaging and Analysis: The closure of the scratch is monitored and imaged at regular intervals using a microscope. The rate of cell migration is quantified by measuring the change in the cell-free area over time.
In Vivo Angiogenesis (Matrigel Plug) Assay
Objective: To evaluate the pro- or anti-angiogenic effects of a test compound in vivo.
Methodology:
-
Matrigel Preparation: Matrigel, a basement membrane extract, is mixed with the test compound and injected subcutaneously into mice.
-
Plug Formation: The Matrigel solidifies at body temperature, forming a plug.
-
Analysis: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised, and the extent of new blood vessel formation within the plug is quantified by immunohistochemistry (e.g., staining for CD31) or by measuring hemoglobin content.
Conclusion
The available evidence suggests a nuanced picture of the regenerative potential of this compound and its fragments. While the full-length peptide offers a broad range of pro-regenerative activities, its fragments, such as the actin-binding domain and Ac-SDKP, exhibit more specialized and potent effects in specific contexts like dermal wound healing and cardiac repair, respectively. This understanding opens up new avenues for the development of targeted regenerative therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these promising molecules. Researchers and drug developers are encouraged to consider the specific pathological context when selecting a candidate for further investigation.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are investigational and not approved for clinical use unless specified.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion | MDPI [mdpi.com]
- 7. Engineered Tandem Thymosin Peptide Promotes Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ac-SDKP decreases mortality and cardiac rupture after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Timbetasin Acetate and Nerve Growth Factor for Neurotrophic Keratopathy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Treatments for Neurotrophic Keratopathy.
Neurotrophic keratopathy (NK) is a rare degenerative corneal disease caused by impaired trigeminal innervation, leading to a loss of corneal sensation, epithelial breakdown, and impaired healing.[1][2][3] This condition can progress to corneal ulceration, melting, and perforation, potentially resulting in significant vision loss.[1][2] This guide provides a detailed comparison of two innovative treatments: Timbetasin acetate (B1210297) and Nerve Growth Factor (in the form of cenegermin), based on available clinical trial data.
Mechanism of Action
Timbetasin Acetate (RGN-259) is a synthetic version of Thymosin beta 4 (Tβ4), a naturally occurring 43-amino acid peptide.[4] Its therapeutic effects in neurotrophic keratopathy are believed to stem from its multifactorial activity, including promoting the migration and growth of corneal epithelial cells, reducing inflammation, and protecting cells from damage.[4][5] Tβ4 is known to stimulate the production of laminin-332, a key protein for cell adhesion and migration, and to reduce inflammatory cytokines and apoptosis.[5][6]
Nerve Growth Factor (NGF) , specifically the recombinant human NGF formulation cenegermin (Oxervate®), directly targets the underlying pathophysiology of NK.[7] NGF is a neurotrophin that plays a crucial role in the development, survival, and maintenance of sensory and sympathetic neurons.[7] In the cornea, NGF supports the health and regeneration of corneal nerves, which are essential for maintaining the integrity of the ocular surface.[7][8] By binding to its receptors on corneal epithelial cells, NGF stimulates cell proliferation and differentiation, promoting the healing of epithelial defects.[7]
Signaling Pathways
To visualize the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways for this compound and Nerve Growth Factor.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term clinical efficacy of topical treatment with recombinant human nerve growth factor in neurotrophic keratopathy: a novel cure for a rare degenerative corneal disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and Emerging Treatments for Neurotrophic Keratitis - American Academy of Ophthalmology [aao.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. 0.1% RGN-259 (Thymosin ß4) Ophthalmic Solution Promotes Healing and Improves Comfort in Neurotrophic Keratopathy Patients in a Randomized, Placebo-Controlled, Double-Masked Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutting Edge: Topical Recombinant Nerve Growth Factor for the Treatment of Neurotrophic Keratopathy (NK)—Biologicals as a Novel Therapy for NK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update On Cenegermin Eye Drops In The Treatment Of Neurotrophic Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of published Timbetasin acetate research findings
An Independent Review of Timbetasin Acetate (B1210297) Research Findings for Ocular Surface Disorders
This guide provides an objective comparison of Timbetasin acetate with alternative therapies for Neurotrophic Keratopathy and Dry Eye Syndrome. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current clinical landscape, supported by experimental data.
This compound for Neurotrophic Keratopathy (NK)
This compound (RGN-259) is an investigational treatment for Neurotrophic Keratopathy, a rare degenerative corneal disease.[1][2][3] It is a synthetic version of the naturally occurring 43-amino acid peptide, Thymosin beta 4 (Tβ4), which promotes tissue repair and regeneration.[1] The primary alternative and approved treatment for NK is Cenegermin.
Quantitative Comparison of Clinical Trial Data
| Feature | This compound (RGN-259) - SEER-1 Trial[4] | Cenegermin - NGF0214 Trial[5][6] |
| Primary Endpoint | Complete corneal healing by 4 weeks. | Complete corneal healing by 8 weeks. |
| Efficacy | Statistically significant improvement in complete healing vs. placebo. | 70% of patients achieved complete healing vs. 29% in the vehicle arm (p=0.006).[5] |
| Secondary Endpoints | Improved ocular comfort.[4] | Significant reduction in lesion size and disease progression.[5] |
| Dosing Regimen | 0.1% ophthalmic solution applied five times per day.[4] | 20 μg/mL eye drops administered six times daily for eight weeks.[5][6] |
| Safety | No safety issues reported.[4] | Well-tolerated; most adverse events were local, mild, and transient.[5] |
Experimental Protocols
Assessment of Corneal Healing:
-
Patient Population: Patients with stage 2 or 3 Neurotrophic Keratopathy with a persistent epithelial defect.[2][4]
-
Procedure:
-
The corneal surface is stained with fluorescein (B123965) dye.
-
The size of the corneal lesion is measured at baseline and at specified follow-up intervals (e.g., weekly).
-
Complete healing is defined as the absence of fluorescein staining in the lesion area.[5]
-
-
Measurement: Lesion size is measured in millimeters.
Assessment of Corneal Sensitivity:
-
Instrumentation: A Cochet-Bonnet aesthesiometer is commonly used for quantitative assessment.[2][7] Qualitative assessment can be done with a cotton wisp.[7]
-
Procedure:
-
The tip of the aesthesiometer filament or cotton wisp is gently touched to the central and four quadrants of the cornea.
-
The patient's response (sensation or blink reflex) is recorded.
-
For the Cochet-Bonnet aesthesiometer, the length of the filament is decreased until the patient reports sensation, providing a quantitative measure.[7]
-
-
Measurement: Corneal sensitivity is recorded as normal, reduced, or absent. For the Cochet-Bonnet aesthesiometer, the measurement is in millimeters of filament length.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow of a typical clinical trial for Neurotrophic Keratopathy.
This compound for Dry Eye Syndrome (DES)
This compound has also been investigated for the treatment of Dry Eye Syndrome, a common condition characterized by insufficient tear production or excessive tear evaporation.[8] Alternatives in this space include Lifitegrast and Cyclosporine.
Quantitative Comparison of Clinical Trial Data
| Feature | This compound (RGN-259) - ARISE-3 Trial[9][10] | Lifitegrast - OPUS-3 Trial[11][12] | Cyclosporine Ophthalmic Emulsion[13][14][15] |
| Primary Endpoint | Reduction in corneal staining and ocular discomfort. | Change from baseline in Eye Dryness Score (EDS). | Improvement in ocular signs (e.g., corneal staining) and symptoms. |
| Efficacy | Did not meet primary endpoints.[9][10] Some improvement in ocular grittiness was observed.[10] | Significant improvement in EDS vs. placebo at day 84 (p=0.0007).[11] | Significantly improved ocular signs and symptoms of moderate-to-severe dry eye disease.[13] |
| Secondary Endpoints | Statistically significant improvement in ocular grittiness at one and two weeks.[10] | Significant improvement in EDS at days 14 and 42.[11] | Decrease in OSDI scores.[13] |
| Dosing Regimen | Administered four times a day for 14 days.[9] | 5.0% ophthalmic solution twice daily for 84 days.[11] | 0.05% or 0.1% ophthalmic emulsion.[13] |
| Safety | No serious adverse events; mild to moderate adverse events reported.[10] | Most treatment-emergent adverse events were mild to moderate.[11] | Well-tolerated with no significant adverse effects.[13] |
Experimental Protocols
In Vivo Corneal Wound Healing Model:
-
Animal Model: Rats or rabbits are commonly used.
-
Procedure:
-
Anesthesia is administered to the animal.
-
A defined area of the central corneal epithelium is removed using a mechanical debridement tool.
-
The eye is treated with the test substance (e.g., this compound) or a control vehicle.
-
The rate of re-epithelialization is monitored over time.
-
-
Measurement: The wound area is visualized with fluorescein staining and measured at different time points using image analysis software.[16]
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory effect via NF-κB inhibition.
Caption: this compound's role in regulating actin dynamics for cell migration.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. 0.1% RGN-259 (Thymosin ß4) Ophthalmic Solution Promotes Healing and Improves Comfort in Neurotrophic Keratopathy Patients in a Randomized, Placebo-Controlled, Double-Masked Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Cenegermin for Neurotrophic Keratopathy - American Academy of Ophthalmology [aao.org]
- 6. aao.org [aao.org]
- 7. knownk.com [knownk.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ReGenTree’s US approval chance for timbetasin in dry eye drops six points [clinicaltrialsarena.com]
- 10. medthority.com [medthority.com]
- 11. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Efficacy and safety of cyclosporin A ophthalmic emulsion in the treatment of moderate-to-severe dry eye disease: a dose-ranging, randomized trial. The Cyclosporin A Phase 2 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Cyclosporine ophthalmic emulsions for the treatment of dry eye: a review of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.9. In Vivo Wound Healing of the Corneal Epithelium of the Rats [bio-protocol.org]
Unveiling the Synergistic Potential of Timbetasin Acetate in Advanced Wound Care: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timbetasin acetate (B1210297), the international nonproprietary name for Thymosin Beta 4 (Tβ4), is a promising agent in the field of regenerative medicine, particularly in the complex environment of wound care.[1][2][3][4][5][6][7] This naturally occurring 43-amino acid peptide is a key regulator of actin polymerization and has been shown to possess multifaceted wound healing properties, including the promotion of cell migration, angiogenesis, and the modulation of inflammation.[1][8][9] In the context of infected wounds, where bacterial burden and excessive inflammation can significantly impair the healing process, the synergistic potential of Timbetasin acetate with conventional antibiotics presents a compelling therapeutic strategy. This guide provides a comprehensive comparison of the synergistic effects of this compound with antibiotics, supported by available experimental data, and details the methodologies for assessing such interactions.
Mechanism of Synergistic Action: An Indirect Approach
Current research suggests that this compound's synergistic effect with antibiotics is not primarily due to direct bactericidal or bacteriostatic activity.[10][11][12] Instead, it appears to function as an adjunct therapy that enhances the efficacy of antibiotics through a multi-pronged, host-directed mechanism. This includes:
-
Enhanced Wound Healing: this compound accelerates re-epithelialization and tissue repair, creating a less favorable environment for bacterial proliferation.[1][2][3][4][5][6][7]
-
Modulation of Inflammation: It can dampen excessive inflammatory responses that contribute to tissue damage, while also enhancing the host's innate immune defenses.[13][14]
-
Upregulation of Antimicrobial Peptides (AMPs): Studies have shown that this compound can stimulate the production of endogenous AMPs by host cells, contributing to an indirect antimicrobial effect.[10][11][12]
This indirect mechanism suggests that this compound may offer a broad synergistic potential across different antibiotic classes by improving the overall condition of the wound bed and augmenting the host's ability to combat infection.
Quantitative Assessment of Synergy: A Focus on Ciprofloxacin (B1669076)
While the synergistic potential of this compound is promising, comprehensive quantitative data across a wide range of antibiotics and bacterial species remains an area of active research. The most robust evidence to date demonstrates synergy with the fluoroquinolone antibiotic, ciprofloxacin, particularly against Pseudomonas aeruginosa.
Table 1: In Vivo Synergistic Effects of this compound (Tβ4) with Ciprofloxacin against P. aeruginosa in a Murine Keratitis Model
| Treatment Group | Bacterial Load (CFU/cornea) | Clinical Score (Arbitrary Units) | Inflammatory Cell Infiltration |
| PBS (Control) | High | Severe | High |
| This compound (Tβ4) alone | High | Severe | Moderate |
| Ciprofloxacin alone | Moderate | Moderate | Moderate |
| This compound (Tβ4) + Ciprofloxacin | Significantly Reduced / Undetectable | Mild | Low |
Data compiled from studies by Carion et al. (2018) and others, demonstrating a significant reduction in bacterial load and clinical severity with the combination therapy compared to monotherapy.[14][15][16]
Table 2: In Vitro Assessment of this compound (Tβ4) and Ciprofloxacin
| Assay | Organism | This compound (Tβ4) Alone | Ciprofloxacin Alone | This compound (Tβ4) + Ciprofloxacin | Interpretation |
| Minimum Inhibitory Concentration (MIC) | P. aeruginosa | No direct bactericidal activity | Effective MIC | Not applicable for direct synergy assessment | Tβ4 does not exhibit direct antimicrobial properties in this model.[10][11][12] |
| Antimicrobial Peptide (AMP) Gene Expression | Human Corneal Epithelial Cells | Upregulation of various AMPs | Minimal effect | Synergistic upregulation of AMPs | Tβ4 enhances the host cell's antimicrobial response.[10][11] |
Note: The lack of extensive publicly available Fractional Inhibitory Concentration (FIC) index data from checkerboard assays for this compound with a broad range of antibiotics against various wound pathogens is a current limitation in the field. Further in vitro studies are warranted to quantify the synergistic or additive effects with other antibiotic classes such as beta-lactams, aminoglycosides, and glycopeptides against key wound pathogens like Staphylococcus aureus and MRSA.
Experimental Protocols
In Vitro Synergy Testing: The Checkerboard Microdilution Assay
The checkerboard assay is a standard method to quantify the synergistic effects of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with various antibiotics against common wound pathogens.
Materials:
-
96-well microtiter plates
-
Bacterial isolates (e.g., P. aeruginosa, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Reagents: Prepare serial twofold dilutions of this compound and the antibiotic in MHB.
-
Plate Setup:
-
Along the x-axis of the microtiter plate, add decreasing concentrations of the antibiotic.
-
Along the y-axis, add decreasing concentrations of this compound.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
In Vivo Assessment of Synergy: Murine Dermal Abscess Model
Animal models are crucial for validating the in vitro findings and assessing the therapeutic potential in a complex biological system.
Objective: To evaluate the in vivo efficacy of this compound and antibiotic combination therapy in a model of infected wound healing.
Animal Model:
-
Species: Male or female C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Induction of Abscess:
-
Anesthetize the mice.
-
Shave a small area on the dorsum.
-
Inject a sub-lethal dose of a wound pathogen (e.g., S. aureus, MRSA) subcutaneously.
-
Treatment Protocol:
-
Divide mice into four groups:
-
Vehicle control (e.g., saline)
-
This compound alone
-
Antibiotic alone
-
This compound + Antibiotic
-
-
Administer treatments topically or systemically at predetermined intervals starting at a specified time post-infection.
Endpoint Evaluation:
-
Wound Size/Abscess Area: Measure the dimensions of the wound or abscess daily.
-
Bacterial Burden: At the end of the study, euthanize the animals, excise the infected tissue, homogenize it, and perform serial dilutions and plate counts to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Analyze tissue sections for signs of inflammation, necrosis, and re-epithelialization.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and wound healing markers in the tissue homogenates.
Visualizing the Pathways and Processes
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds significant potential as an adjunctive therapy in wound care, enhancing the efficacy of antibiotics like ciprofloxacin through host-directed mechanisms.[10][11][12][14][15][16] Its ability to accelerate wound healing and modulate the immune response addresses critical aspects of wound management that are not targeted by conventional antibiotics alone.[1][2][3][4][5][6][7]
However, to fully elucidate the synergistic potential of this compound, further research is imperative. Specifically, there is a need for:
-
Broad-spectrum in vitro synergy studies: Utilizing the checkerboard method to generate FIC indices for this compound with a wide array of antibiotic classes against a panel of clinically relevant wound pathogens, including antibiotic-resistant strains.
-
Diverse in vivo models: Expanding beyond keratitis models to include dermal wound models (e.g., burn, excision, diabetic ulcer models) to confirm the therapeutic benefits in different wound environments.
-
Mechanistic studies: Further investigation into the specific signaling pathways modulated by this compound in the context of bacterial infection to identify key molecular targets.
The development of this compound as a synergistic agent in wound care could represent a significant advancement in the management of complex and infected wounds, potentially leading to improved healing outcomes and a reduction in the reliance on high-dose or prolonged antibiotic therapy.
References
- 1. Thymosin Beta 4: A Potential Novel Adjunct Treatment for Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-opensci.org [eu-opensci.org]
- 3. researchgate.net [researchgate.net]
- 4. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 5. The regenerative peptide thymosin β4 accelerates the rate of dermal healing in preclinical animal models and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Effects of Thymosin Beta-4 and Ciprofloxacin Adjunctive Therapy in Pseudomonas aeruginosa Induced Keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Effects of Thymosin Beta-4 and Ciprofloxacin Adjunctive Therapy in Pseudomonas aeruginosa Induced Keratitis [mdpi.com]
- 12. Antimicrobial Effects of Thymosin Beta-4 and Ciprofloxacin Adjunctive Therapy in Pseudomonas aeruginosa Induced Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adjunctive Thymosin Beta-4 Treatment Influences PMN Effector Cell Function during Pseudomonas aeruginosa-Induced Corneal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. "Thymosin Beta-4 and Ciprofloxacin Adjunctive Therapy Improves" by Thomas W Carion, Abdul Shukkur Ebrahim et al. [scholarlyworks.lvhn.org]
- 16. Thymosin Beta-4 and Ciprofloxacin Adjunctive Therapy Improves Pseudomonas aeruginosa-Induced Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pro-Angiogenic Activity: Timbetasin Acetate vs. VEGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-angiogenic activities of Timbetasin acetate (B1210297) (also known as Thymosin beta-4) and Vascular Endothelial Growth Factor (VEGF). We delve into their mechanisms of action, present available experimental data, and provide detailed protocols for key angiogenesis assays to support further research and development.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) is a well-established, potent, and direct-acting mitogen for endothelial cells, playing a crucial role in angiogenesis. Its signaling through specific cell surface receptors, primarily VEGFR-2, triggers a cascade of events leading to endothelial cell proliferation, migration, and tube formation.
This guide will explore these distinct mechanisms, providing a framework for understanding their unique contributions to neovascularization.
Quantitative Data Presentation
Direct comparative studies quantifying the half-maximal effective concentration (EC50) of Timbetasin acetate and VEGF in the same angiogenesis assays are limited. The following tables summarize the nature of their pro-angiogenic effects and the quantitative data available from various studies. It is important to note that these values are not from head-to-head comparisons and may vary depending on the specific experimental conditions.
Table 1: Comparison of Pro-Angiogenic Mechanisms and Effects
| Feature | This compound (Thymosin beta-4) | Vascular Endothelial Growth Factor (VEGF) |
| Primary Mechanism | Indirect: Upregulates endogenous pro-angiogenic factors, primarily VEGF.[1][2][3] | Direct: Binds to and activates VEGF receptors (VEGFRs) on endothelial cells. |
| Key Signaling Pathways | Activates Notch and NF-κB signaling pathways; stabilizes HIF-1α.[4] | Activates PLCγ, PI3K/Akt, and MAPK pathways downstream of VEGFR-2. |
| Direct Endothelial Cell Mitogen | Not established as a direct mitogen. | Yes, a potent mitogen for endothelial cells. |
| Effect on VEGF Expression | Significantly increases VEGF mRNA and protein expression.[1][2][3][4][5] | Does not directly regulate its own expression in endothelial cells. |
Table 2: Reported Pro-Angiogenic Activity (Data from various sources)
| Assay | This compound (Thymosin beta-4) | Vascular Endothelial Growth Factor (VEGF) |
| Tube Formation Assay | Exogenous application (ng/mL to µg/mL range) increases tube formation in HUVECs.[6] | Stimulates tube formation in a dose-dependent manner. |
| Cell Migration Assay | Promotes endothelial cell migration. | Potently induces endothelial cell migration. |
| VEGF Upregulation | Treatment of cells with as little as 1 ng of the peptide has been shown to increase VEGF levels.[3] | N/A |
Signaling Pathways
The signaling pathways initiated by this compound and VEGF to promote angiogenesis are fundamentally different. VEGF acts as a classical growth factor, directly binding to its receptor to initiate a well-defined signaling cascade. In contrast, this compound's extracellular signaling leading to VEGF upregulation is more complex and involves intracellular pathways.
This compound Signaling Pathway
The precise cell surface receptor for this compound remains to be definitively identified, with some studies referring to it as an "unknown cell surface receptor".[6] However, upon entering the cell, it influences signaling cascades that converge on the upregulation of pro-angiogenic factors.
This compound's indirect pro-angiogenic signaling pathway.
VEGF Signaling Pathway
VEGF-A, the most prominent member of the VEGF family, binds to VEGFR-2 on endothelial cells, leading to receptor dimerization and autophosphorylation. This activates several downstream signaling pathways that orchestrate the different facets of angiogenesis.
VEGF's direct pro-angiogenic signaling pathway via VEGFR-2.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below to facilitate reproducible research.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), growth factor reduced
-
24-well tissue culture plates
-
Test compounds: this compound, VEGF (positive control)
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw BME on ice. Pipette 150 µL of BME into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs in EGM until they reach 80-90% confluency. Harvest the cells and resuspend them in a serum-starvation medium (e.g., EGM with 0.5% FBS) at a density of 2 x 10^5 cells/mL.
-
Treatment: Add this compound or VEGF at various concentrations to the HUVEC suspension. Include a vehicle control.
-
Seeding: Gently add 200 µL of the cell suspension containing the test compounds onto the solidified BME in each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
For live-cell imaging, add Calcein AM to the cells 30 minutes before imaging.
-
Capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Experimental workflow for the tube formation assay.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM
-
6-well or 12-well tissue culture plates
-
200 µL pipette tip or a cell scraper
-
Test compounds: this compound, VEGF (positive control)
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with a serum-starvation medium containing the test compounds (this compound or VEGF) at desired concentrations. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours using a phase-contrast microscope.
-
Quantification: Measure the width of the scratch at different time points. The rate of cell migration can be calculated as the percentage of wound closure over time.
Experimental workflow for the cell migration (wound healing) assay.
Conclusion
This compound and VEGF both promote angiogenesis, but through distinct mechanisms. VEGF is a direct-acting angiogenic factor, while this compound's effects are predominantly indirect, mediated by the upregulation of VEGF and other pro-angiogenic molecules. This fundamental difference has important implications for their potential therapeutic applications. Further research involving direct, quantitative comparisons of these two molecules in standardized angiogenesis assays is warranted to fully elucidate their relative potencies and to guide the development of novel pro-angiogenic therapies.
References
- 1. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial thymosin beta 4 acts during vascular development to facilitate mural cell recruitment to the vessel wall | Heart [heart.bmj.com]
- 6. diva-portal.org [diva-portal.org]
Safety Operating Guide
Proper Disposal of Timbetasin Acetate: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the proper disposal procedures for Timbetasin acetate (B1210297) (also known by its code designations RGN-259 and GBT-201), a peptide-based therapeutic candidate. Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this guidance is based on established best practices for the disposal of investigational pharmaceutical compounds and peptide-based agents in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Timbetasin acetate with care, treating it as a potentially hazardous material. The toxicological properties of many research peptides are not fully characterized.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, disposable gloves, and a laboratory coat.
-
Ventilation: Handle the lyophilized powder and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.
-
Spill Management: In case of a spill, isolate the area. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Decontaminate the area with a 10% bleach solution, followed by a thorough wash. All cleanup materials must be disposed of as hazardous waste.
Waste Characterization and Segregation
Proper segregation of waste at the point of generation is the foundation of a safe and compliant disposal plan. All materials that have come into contact with this compound must be considered contaminated and disposed of accordingly.
| Waste Stream | Description | Recommended Container |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, vials, and absorbent paper. Empty, unrinsed primary containers of the lyophilized powder. | Clearly labeled, leak-proof hazardous waste container. |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers, and solvent rinsates from cleaning contaminated glassware. | Clearly labeled, leak-proof, and chemically resistant container for liquid hazardous waste. |
| Sharps Waste | Any needles, syringes, or other sharp objects contaminated with this compound. | Designated, puncture-resistant, and leak-proof sharps container. |
Step-by-Step Disposal Procedures
Adherence to institutional and regulatory guidelines is paramount. The following steps provide a general framework for the disposal of this compound.
Step 1: Consultation with Environmental Health and Safety (EHS)
Before disposing of any this compound waste, consult your institution's Environmental Health and Safety (EHS) office.[1] They will provide specific protocols tailored to your location and facilities, ensuring compliance with local, state, and federal regulations.[1]
Step 2: Decontamination of Liquid Waste (if permissible)
For aqueous-based solutions of this compound, chemical inactivation may be a recommended preliminary step.
-
Method: A common method for peptide inactivation is the addition of a 10% bleach solution. The waste should be allowed to sit for a minimum of 30 minutes to ensure decontamination.
-
Important: After decontamination, this liquid is still considered chemical waste and must be collected in the designated liquid waste container. Do not pour any peptide solutions or their decontaminated forms down the drain unless explicitly authorized by your EHS office.[1][2]
Step 3: Collection of Waste
-
Solid Waste: Place all contaminated solid materials directly into the designated hazardous waste container.
-
Liquid Waste: Carefully pour all liquid waste, including any rinsates from cleaning glassware, into the designated liquid chemical waste container.
-
Sharps Waste: Immediately place all contaminated sharps into the designated sharps container.[2]
Step 4: Labeling and Storage
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound waste"), and the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's hazardous waste management service.
Step 5: Final Disposal
The final disposal of this compound waste will be conducted by a licensed hazardous waste disposal contractor arranged by your institution's EHS department. This typically involves incineration to ensure the complete destruction of the active pharmaceutical ingredient.
Experimental Protocols
Protocol 4.1: Decontamination of Aqueous this compound Solutions
-
Ensure all necessary PPE is worn (safety goggles, gloves, lab coat).
-
Measure the volume of the aqueous this compound waste solution.
-
In a designated chemical waste container, add a sufficient volume of concentrated bleach to create a final concentration of 10%.
-
Gently swirl the container to mix the contents.
-
Allow the solution to stand for at least 30 minutes.
-
Securely cap the container and ensure it is properly labeled for collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for Potent Pharmaceutical Compounds
Disclaimer: Information on a compound named "Timbetasin acetate" is not publicly available in established chemical and safety databases. The following guide provides essential safety and logistical information based on best practices for handling potent active pharmaceutical ingredients (APIs). Researchers, scientists, and drug development professionals should always consult a substance-specific Safety Data Sheet (SDS) and internal institutional guidelines before handling any new compound.
This guide offers procedural, step-by-step guidance for the safe handling and disposal of potent research compounds.
Personal Protective Equipment (PPE)
The primary goal when handling potent compounds is to prevent personnel exposure through inhalation, ingestion, or skin contact.[1] A risk assessment should be conducted to determine the appropriate level of PPE.[2] Below are the recommended PPE for handling potent, non-volatile powder compounds in a laboratory setting.
| Protection Type | Equipment Specification | Key Considerations |
| Respiratory Protection | NIOSH-approved N100 or P100 filtering facepiece respirator. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[3] | Respirators must be fit-tested for the individual user.[4] Filters should be appropriate for particulates. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[3] | Check for tears or punctures before and during use. Change gloves immediately if contamination is suspected. |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[4] A face shield should be worn over safety glasses when there is a splash hazard. | Provides a barrier against airborne particles and splashes. |
| Body Protection | Disposable, solid-front lab coat with long sleeves and elastic cuffs. For highly potent compounds, a disposable, chemically resistant suit may be required. | Clothing should be changed immediately if it becomes contaminated. Do not wear lab coats outside of the designated work area. |
| Foot Protection | Closed-toe, chemical-resistant safety footwear.[5] | Provides protection from spills and falling objects. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure to a potent compound.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Detailed Protocol for Weighing and Solubilizing a Potent Compound
This protocol outlines the steps for safely weighing a potent powder and preparing a stock solution. All handling of the dry powder must be performed within a certified chemical fume hood or a containment device like a glove box.[6]
Materials:
-
Potent compound (e.g., "this compound")
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weigh paper or weigh boat
-
Volumetric flask with a stopper
-
Appropriate PPE (as specified in the table above)
-
Waste disposal bags and containers
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood or containment device is functioning correctly.
-
Decontaminate the work surface before and after the procedure.
-
Place all necessary equipment, including a dedicated waste bag, inside the containment area.
-
-
Weighing:
-
Place a piece of weigh paper or a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of the potent compound onto the weigh paper using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Using a small amount of the designated solvent, rinse the weigh paper and spatula to ensure all of the compound is transferred into the flask.
-
Add the solvent to the flask, filling it to approximately half of the final volume.
-
Stopper the flask and gently swirl to dissolve the compound. A sonicator may be used if necessary.
-
Once dissolved, add the solvent to the final volume mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Post-Handling:
-
Securely cap and label the stock solution container.
-
Dispose of all contaminated disposable materials (weigh paper, gloves, lab coat) in the designated hazardous waste container located within the handling area.
-
Decontaminate all non-disposable equipment and the work surface.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated waste stream.
-
Wash hands thoroughly after completing the procedure.
-
Disposal Plan
Proper disposal of potent chemical waste is crucial to protect human health and the environment.[7]
-
Solid Waste: All disposable materials that have come into contact with the potent compound, including gloves, weigh paper, and lab coats, must be collected in a clearly labeled, sealed hazardous waste bag.[8]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.[9] Do not mix incompatible wastes.[10]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Decontamination: A validated decontamination procedure should be used for all surfaces and reusable equipment.
-
Waste Pickup: All waste must be handled and disposed of according to institutional guidelines and local and federal regulations, such as those from the EPA.[7]
Safe Handling Workflow
Caption: Workflow for safely handling a potent compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. iogp.org [iogp.org]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. safetyculture.com [safetyculture.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
